Di-p-toluoyl-D-tartaric acid monohydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2/t15-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTRUJUPLHRVNU-MOGJOVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992160 | |
| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71607-31-3, 71607-32-4 | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71607-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Di-p-toluoyl-D-tartaric Acid Monohydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-p-toluoyl-D-tartaric acid monohydrate is a highly effective and widely utilized chiral resolving agent in the fields of organic chemistry and pharmaceuticals. Its ability to separate racemic mixtures into their constituent enantiomers is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in chiral resolution.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its structure consists of a D-tartaric acid backbone esterified with two p-toluoyl groups, providing the necessary chirality for enantiomeric discrimination.[2] The presence of a water molecule in its crystalline structure defines it as a monohydrate. An anhydrous form also exists, which is particularly useful in non-aqueous solvent systems.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₀H₁₈O₈·H₂O | [1] |
| Molecular Weight | 404.37 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 160-166 °C | [1] |
| 163-165 °C | [4][5] | |
| Optical Rotation | [α]₂₀/D +142°, c = 1 in methanol | [5] |
| [α]₂₀/D = 138 ± 2º (C=1% in EtOH) | [1] | |
| Purity | ≥ 98% | [5] |
| ≥ 99% (HPLC) | [1] | |
| CAS Number | 71607-31-3 | [1] |
Synthesis
The primary method for synthesizing Di-p-toluoyl-D-tartaric acid involves the esterification of D-tartaric acid with p-toluoyl chloride.[2] This reaction is typically carried out in a suitable solvent, and a catalyst may be employed to improve reaction efficiency.
A specific synthetic method involves the following steps[6]:
-
D-tartaric acid and a catalyst, such as copper sulfate, are added to a reactor with an organic solvent like toluene.
-
p-Toluoyl chloride is then added dropwise to the mixture.
-
The reaction proceeds for several hours, resulting in the formation of Di-p-toluoyl-D-tartaric anhydride (B1165640).
-
The anhydride is then hydrolyzed by adding an equivalent amount of water to yield the final product, Di-p-toluoyl-D-tartaric acid.
-
This method is reported to have a process yield of over 95%.[6]
Mechanism of Chiral Resolution
The fundamental principle behind chiral resolution using Di-p-toluoyl-D-tartaric acid lies in the formation of diastereomeric salts.[2] When a racemic base (a mixture of R and S enantiomers) is reacted with the chiral acid, two different diastereomeric salts are formed: [(R-base)-(D-acid)] and [(S-base)-(D-acid)].[2]
These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, most notably solubility.[2][7] This difference in solubility allows for their separation through fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the desired enantiomer of the base can be liberated.
Experimental Protocols for Chiral Resolution
The following is a generalized protocol for the chiral resolution of a racemic amine using this compound. Specific conditions such as solvent, temperature, and molar ratios may need to be optimized for different substrates.
Objective: To separate a racemic amine into its individual enantiomers.
Materials:
-
Racemic amine
-
(+)-Di-p-toluoyl-D-tartaric acid monohydrate
-
Appropriate solvent (e.g., methanol, ethanol)
-
Acid and Base for liberation of the free amine (e.g., HCl, NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol) and heat to reflux.[7]
-
In a separate flask, dissolve an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid monohydrate in the same solvent, also heating to reflux.[7]
-
Add the resolving agent solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature and stir for an extended period (e.g., 16 hours) to facilitate crystallization.[7]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected crystals with a small amount of cold solvent to remove impurities.[7]
-
-
Recrystallization (Optional):
-
For higher purity, the isolated diastereomeric salt can be recrystallized by dissolving it in a minimal amount of the hot solvent and allowing it to cool slowly.[7]
-
-
Liberation of the Enantiomerically Pure Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to deprotonate the amine and dissolve the tartaric acid derivative.
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the optical purity (enantiomeric excess) of the resolved amine using chiral HPLC or by measuring its specific rotation.
-
Applications
This compound is a versatile chiral resolving agent with broad applications in the pharmaceutical and fine chemical industries.[1] It is particularly effective for the resolution of racemic amines.[2] Notable examples of drugs that can be resolved using this agent include Albuterol, Tramadol, and Methamphetamine.[7] Beyond its role in chiral resolution, it is also used in asymmetric synthesis as a chiral auxiliary to control the stereochemical outcome of a reaction.[8] Furthermore, it is a key component in the manufacturing of chiral stationary phases for HPLC, which are used for the analytical separation of enantiomers.[9]
Safety and Handling
This compound may cause skin and serious eye irritation.[3] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place in a tightly sealed container.[10]
Conclusion
This compound is an indispensable tool in modern organic and medicinal chemistry. Its well-defined structure and reliable performance in forming diastereomeric salts with differing solubilities make it a preferred choice for the resolution of racemic mixtures. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the development of enantiomerically pure compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 71607-31-3 | Benchchem [benchchem.com]
- 3. This compound | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 二对甲苯酰基-D-酒石酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]
Di-p-toluoyl-D-tartaric acid monohydrate structure and properties
An In-depth Technical Guide to Di-p-toluoyl-D-tartaric Acid Monohydrate
This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers, scientists, and professionals in drug development.
Introduction
Di-p-toluoyl-D-tartaric acid is a highly effective chiral resolving agent widely employed in the pharmaceutical and fine chemical industries.[1] Its primary application is the separation of racemic mixtures, particularly amines, into their individual enantiomers.[2][3] This separation is critical in drug development, as enantiomers of a chiral molecule often exhibit significantly different pharmacological activities and toxicological profiles.[1] The molecule's structure, derived from the naturally chiral D-tartaric acid, allows it to form diastereomeric salts with racemic compounds.[3][4] These resulting diastereomers possess different physicochemical properties, such as solubility, which enables their separation through methods like fractional crystallization.[2] The monohydrate form contains one molecule of water of crystallization, which can be a critical factor in the crystallization process.[3]
Structure and Chemical Properties
The molecular structure of Di-p-toluoyl-D-tartaric acid consists of a D-tartaric acid backbone where the two hydroxyl groups are esterified with p-toluoyl groups.[4] This specific stereochemistry is fundamental to its function as a chiral resolving agent.
IUPAC Name: (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate[4] Synonyms: (+)-Di-p-toluoyl-D-tartaric acid monohydrate, D-Tartaric acid 2,3-di-p-toluoyl ester monohydrate[4][5] CAS Number: 71607-31-3[2][4][5] Molecular Formula: C₂₀H₂₀O₉ (or C₂₀H₁₈O₈·H₂O)[2][4] Molecular Weight: 404.37 g/mol [2][5]
The chemical structure is depicted below:
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. It is important to note the variability in reported melting points, which can be influenced by purity and experimental conditions.
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white powder or crystalline solid | [2][6] |
| Melting Point | 160-166 °C | [2] |
| 163-165 °C | [5] | |
| Optical Rotation | [α]D20 = +138 ± 2º (c=1% in EtOH) | [2] |
| [α]D20 = +142° (c=1 in Methanol) | [5] | |
| Purity | ≥ 99% (HPLC) | [2] |
| Solubility | Clear solution in 20% Methanol | [7] |
| Water Content (Karl Fischer) | 4.5 – 5.5% | [8] |
Spectroscopic and Thermal Analysis Data
| Analysis Technique | Data Summary | Reference(s) |
| Infrared (IR) Spectroscopy | FTIR spectra are available for the compound, used to confirm the presence of functional groups and match against a standard. The technique is typically KBr pellet or ATR. | [4][9] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used to elucidate the chemical structure. Spectra are available in chemical databases for the anhydrous D and L forms. | [1][10] |
| X-ray Crystallography | Single-crystal X-ray diffraction is a key technique for determining the absolute stereochemistry and crystal packing of diastereomeric salts. A study of the anhydrous L-enantiomer co-crystallized with ethyl acetate (B1210297) showed an orthorhombic P2₁2₁2₁ space group. | [3][11] |
| Thermogravimetric Analysis (TGA) | TGA confirms the monohydrate's stability and composition, detecting a weight loss of approximately 4.5% between 100–120°C, corresponding to the loss of one water molecule. | [3] |
| Differential Scanning Calorimetry (DSC) | DSC is used to determine the melting points and assess the thermal stability of the diastereomeric salt complexes formed during resolution. | [3] |
Synthesis and Chiral Resolution Workflow
Synthesis of Di-p-toluoyl-D-tartaric Acid
The most common synthetic route is the esterification of D-tartaric acid with p-toluoyl chloride.[3][4] The reaction involves combining D-tartaric acid with at least two equivalents of p-toluoyl chloride, often in a suitable solvent and sometimes with a catalyst.[4]
Mechanism and Workflow of Chiral Resolution
The core principle of chiral resolution with Di-p-toluoyl-D-tartaric acid is the formation of diastereomeric salts. When reacted with a racemic base (a mix of R and S enantiomers), it forms two different salts: [(R-base)-(D-acid)] and [(S-base)-(D-acid)].[3] These diastereomers are not mirror images and thus have different solubilities, allowing the less soluble salt to crystallize preferentially from the solution.[1][3]
Experimental Protocols
Protocol for Synthesis of Di-p-toluoyl-D-tartaric Acid
This protocol is a generalized procedure based on common synthesis methods.[12]
-
Setup: To a flask equipped with a reflux condenser, add D-tartaric acid (1 part by weight), a suitable organic solvent (e.g., toluene), and a catalyst (e.g., copper sulfate, 0.001-0.1 parts).
-
Addition of Reagent: While stirring, slowly add p-toluoyl chloride (1-3 parts) to the mixture.
-
Reaction: After the addition is complete, continue the reaction under reflux for approximately 6 hours to form the Di-p-toluoyl-D-tartaric anhydride intermediate.
-
Isolation of Intermediate: Cool the reaction mixture and isolate the solid anhydride intermediate via centrifugation or filtration.
-
Hydrolysis: Add an equivalent amount of water to the anhydride and stir to hydrolyze it into Di-p-toluoyl-D-tartaric acid.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system to yield the monohydrate. The process yield is reported to be over 95%.[12]
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) and this compound (0.5 to 1.0 equivalent) separately in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Gentle heating may be applied to achieve complete dissolution.[1]
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.[1]
-
Crystallization: Allow the combined solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be used to maximize the yield. Seeding with a small crystal of the desired salt can facilitate crystallization.[1]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1]
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10) to neutralize the resolving agent and liberate the free amine.
-
Extract the free amine into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Example Protocol: Resolution of Racemic Albuterol
-
Diastereomeric Salt Formation: Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[2]
-
Crystallization: Cool the solution to room temperature and stir for 16 hours to allow for the crystallization of the diastereomeric salt of (R)-Albuterol-(+)-DPTTA.[2]
-
Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[2]
-
Recrystallization (Optional): For higher purity, dissolve the obtained solid in a minimal amount of refluxing methanol, allow it to cool gradually, and then filter the purified crystals and dry them under a vacuum.[2]
-
Liberation of (R)-Albuterol: Decompose the purified (R)-Albuterol tartrate salt in a dilute sulfuric acid solution. The liberated (R)-Albuterol can then be isolated.[2] This process can achieve an optical purity (e.e.) of >99%.[2]
References
- 1. 2,3-Di-O-para-toluoyl-D-tartaric acid(32634-68-7) 1H NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 71607-31-3 | Benchchem [benchchem.com]
- 4. This compound | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ジ-p-トルオイル-D-酒石酸 一水和物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. zephyrsynthesis.com [zephyrsynthesis.com]
- 8. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. (-)-Di-p-toluoyl-L-tartaric acid(32634-66-5) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. (-)-Di-p-toluoyl-L-tartaric acid | C20H18O8 | CID 3037000 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Criticality of Chirality in Pharmaceutical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chirality, the property of a molecule to exist in non-superimposable mirror-image forms known as enantiomers, is a fundamental concept in pharmaceutical research and development. The three-dimensional structure of a drug molecule is intrinsically linked to its pharmacological activity, with enantiomers often exhibiting significant differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects. This guide provides a comprehensive technical overview of the core principles of chirality and its profound impact on drug design, development, and regulatory considerations. It delves into the quantitative differences between enantiomers, details key experimental methodologies for their separation and synthesis, and visually illustrates the stereoselectivity of drug-receptor interactions through signaling pathway diagrams.
The Fundamental Importance of Stereochemistry in Drug Action
Living systems are inherently chiral, composed of stereospecific building blocks such as L-amino acids and D-sugars. Consequently, biological targets like enzymes and receptors are chiral entities that can differentiate between the enantiomers of a drug molecule. This stereoselective recognition is often likened to a "three-point attachment" model, where one enantiomer fits the binding site of a receptor more precisely than its mirror image, leading to a more potent biological response.[1]
The implications of this stereoselectivity are far-reaching. The administration of a racemic mixture (a 50:50 mixture of two enantiomers) can be viewed as administering two distinct pharmacological agents. This can lead to a complex pharmacological profile, potential for drug-drug interactions between the enantiomers, and a higher therapeutic dose than might be necessary if only the active enantiomer were administered.[2] Recognizing these complexities, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines that encourage the development of single-enantiomer drugs unless there is a clear therapeutic rationale for using a racemic mixture.[3]
A classic and tragic example that underscores the importance of chirality is the case of thalidomide. Marketed as a racemic mixture in the late 1950s for morning sickness in pregnant women, it was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, leading to severe birth defects.[4][5] This event was a watershed moment, highlighting the critical need to evaluate the pharmacological and toxicological properties of individual enantiomers.
Quantitative Analysis of Enantiomeric Differences
The differential behavior of enantiomers can be quantified through various pharmacodynamic and pharmacokinetic parameters. These quantitative data are crucial for making informed decisions during drug development, such as selecting the optimal stereoisomer for further investigation.
Pharmacodynamic Data
Pharmacodynamic differences between enantiomers are often observed in their binding affinities (Ki) and functional activities (e.g., IC50 or EC50 values) at their biological targets.
| Drug | Enantiomer | Target | Ki (nM) | IC50 (nM) | Primary Pharmacological Effect |
| Propranolol | (S)-(-)-Propranolol | β-Adrenergic Receptors | - | - | β-blockade (100-fold more potent) |
| (R)-(+)-Propranolol | β-Adrenergic Receptors | - | - | Weak β-blockade, membrane-stabilizing effects | |
| Citalopram (B1669093) | (S)-(+)-Citalopram (Escitalopram) | Serotonin (B10506) Transporter (SERT) | - | - | Serotonin reuptake inhibition (100-fold more potent)[6] |
| (R)-(-)-Citalopram | Serotonin Transporter (SERT) | - | - | Weak serotonin reuptake inhibition | |
| Cetirizine | (R)-(-)-Cetirizine (Levocetirizine) | Histamine H1 Receptor | 3 | - | Antihistamine activity (higher affinity) |
| (S)-(+)-Cetirizine (Dextrocetirizine) | Histamine H1 Receptor | 100[7] | - | Weaker antihistamine activity | |
| ML321 | (S)-ML321 | Dopamine D2 Receptor | 58[8] | - | D2 receptor antagonist |
| (R)-ML321 | Dopamine D2 Receptor | >10,000 | - | Lacks affinity | |
| 5-OH-DPAT | (S)-5-OH-DPAT | Dopamine D2 Receptor | - | pEC50 = 8.28 | D2 receptor agonist |
| (R)-5-OH-DPAT | Dopamine D2 Receptor | - | pEC50 = 6.85 | D2 receptor agonist (lower potency) |
Pharmacokinetic Data
Enantiomers can also exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Drug | Enantiomer | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Clearance (L/h) | Half-life (hr) |
| Citalopram | R-Citalopram | - | - | - | 8.6[9] | ~35[10] |
| S-Citalopram | - | - | - | 14[9] | ~35[10] | |
| Desmethylcitalopram (B1219260) (metabolite) | R-Desmethylcitalopram | - | - | - | 23.8[9] | - |
| S-Desmethylcitalopram | - | - | - | 38.5[9] | - | |
| Cetirizine | Levocetirizine | - | ~1.0 | - | Lower non-renal clearance | ~7[6] |
| Dextrocetirizine | - | ~1.0 | - | Higher non-renal clearance | - |
Enantioselective Toxicity
The toxicity of a chiral drug can be associated with one or both enantiomers. Understanding enantioselective toxicity is paramount for ensuring drug safety.
| Drug | Enantiomer with Higher Toxicity | Toxic Effect |
| Thalidomide | (S)-(-)-Thalidomide | Teratogenicity[4][5] |
| Penicillamine | (R)-(+)-Penicillamine | Extremely toxic[4] |
| Ketamine | (R)-(-)-Ketamine | Hallucinations and agitation[4][6] |
| Ethambutol | (R,R)-Ethambutol | Ocular toxicity (optic neuritis) |
Key Experimental Protocols
The separation and synthesis of single enantiomers are critical processes in chiral drug development. This section details the methodologies for key experiments in these areas.
Chiral Separation Techniques
Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers.
Experimental Protocol: Chiral HPLC Separation of Ibuprofen (B1674241) Enantiomers
-
Objective: To separate and quantify the (R)- and (S)-enantiomers of ibuprofen.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Materials:
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel OD-H or Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA) with a small amount of a modifier like trifluoroacetic acid (TFA). A typical starting composition is 90:10 (v/v) n-hexane:IPA with 0.1% TFA.
-
Sample Preparation: A standard solution of racemic ibuprofen (1 mg/mL) dissolved in the mobile phase.
-
-
Procedure:
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the ibuprofen sample solution onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm).
-
Data Analysis: The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
-
Chiral SFC offers advantages in terms of speed and reduced solvent consumption compared to HPLC.
Experimental Protocol: Chiral SFC Separation
-
Objective: To achieve rapid separation of a racemic compound.
-
Instrumentation:
-
SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a UV or mass spectrometry (MS) detector.
-
-
Materials:
-
Chiral Column: A polysaccharide-based or other suitable CSP compatible with SFC.
-
Mobile Phase: Supercritical CO₂ as the primary mobile phase, with a polar organic solvent (e.g., methanol, ethanol, or isopropanol) as a modifier. A small amount of an additive (e.g., an amine or an acid) may be included to improve peak shape.
-
-
Procedure:
-
System Equilibration: Equilibrate the column with the desired mobile phase composition and pressure (e.g., 150 bar).
-
Method Development: Screen different chiral columns and modifier/additive combinations to optimize the separation.
-
Injection: Inject the sample dissolved in a suitable solvent.
-
Detection and Analysis: Monitor the eluting enantiomers and analyze the data as described for HPLC.
-
CE is a high-resolution technique that requires minimal sample and solvent.
Experimental Protocol: Enantioselective CE
-
Objective: To separate enantiomers based on their differential migration in an electric field within a chiral environment.
-
Instrumentation:
-
Capillary electrophoresis system with a high-voltage power supply, a capillary, an autosampler, and a detector (typically UV).
-
-
Materials:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) containing a chiral selector. Common chiral selectors include cyclodextrins and their derivatives.
-
-
Procedure:
-
Capillary Conditioning: Condition the capillary with appropriate solutions (e.g., NaOH, water, and BGE) to ensure a consistent electroosmotic flow.
-
Sample Injection: Inject a small plug of the sample solution into the capillary using pressure or voltage.
-
Separation: Apply a high voltage across the capillary. The enantiomers will migrate at different velocities due to their different interactions with the chiral selector.
-
Detection and Analysis: Detect the separated enantiomers as they pass the detector window.
-
Asymmetric Synthesis
Asymmetric synthesis aims to create a chiral molecule from an achiral starting material, with a preference for one enantiomer.
Experimental Protocol: Asymmetric Synthesis of a Chiral Intermediate
This is a generalized protocol; specific reagents and conditions will vary depending on the target molecule.
-
Objective: To synthesize a chiral intermediate with high enantiomeric excess.
-
Reaction Type: An example is the asymmetric reduction of a prochiral ketone to a chiral alcohol.
-
Materials:
-
Substrate: A prochiral ketone.
-
Chiral Catalyst: A chiral catalyst system, such as a ruthenium- or rhodium-based complex with a chiral ligand (e.g., BINAP).
-
Reducing Agent: A source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent.
-
Solvents and other reagents: Anhydrous solvents and other necessary reagents.
-
-
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the prochiral ketone and the chiral catalyst in an appropriate anhydrous solvent in a suitable reaction vessel.
-
Reaction: Introduce the reducing agent and allow the reaction to proceed under controlled temperature and pressure for a specified time.
-
Workup: Quench the reaction and perform an appropriate workup procedure (e.g., extraction, filtration) to isolate the crude product.
-
Purification: Purify the product using a suitable technique, such as column chromatography.
-
Analysis: Determine the enantiomeric excess of the product using a chiral analytical technique like chiral HPLC or GC.
-
Signaling Pathways and Experimental Workflows
The stereoselective interaction of chiral drugs with their biological targets can be visualized through signaling pathway diagrams. These diagrams illustrate how the differential binding of enantiomers can lead to distinct downstream cellular responses.
Stereoselective Activation of β-Adrenergic Receptors
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine.[11] Many β-blockers are chiral, and their enantiomers exhibit different affinities for these receptors.
Caption: Stereoselective antagonism of the β-adrenergic receptor signaling pathway.
Chiral Drug Development Workflow
The development of a chiral drug involves a series of logical steps to characterize and select the optimal enantiomer.
Caption: A generalized workflow for the development of a single-enantiomer drug.
Conclusion
The consideration of chirality is no longer a niche aspect of pharmaceutical research but a central tenet of modern drug development. The profound differences in the pharmacological, pharmacokinetic, and toxicological properties of enantiomers necessitate a thorough and early evaluation of stereochemistry. The development of single-enantiomer drugs, facilitated by advances in chiral separation technologies and asymmetric synthesis, offers the potential for improved therapeutic indices, reduced side effects, and more predictable clinical outcomes. As our understanding of stereoselective drug-receptor interactions continues to grow, the rational design and development of enantiomerically pure drugs will remain a critical strategy in the pursuit of safer and more effective medicines.
References
- 1. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 3. longdom.org [longdom.org]
- 4. Chiral drugs - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic responses to chronic administration of the selective serotonin reuptake inhibitor citalopram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer’s disease patients with agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. biorxiv.org [biorxiv.org]
The Core Mechanism of Chiral Resolution Using Tartaric Acid and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals and fine chemicals.[1] This is due to the often-differing pharmacological and toxicological profiles of enantiomers.[2] Among the classical and industrially scalable methods for chiral resolution, diastereomeric salt formation stands out for its robustness.[1] Tartaric acid and its derivatives are frequently the resolving agents of choice due to their natural abundance, availability, and proven effectiveness.[1][3][4] This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with chiral resolution using these powerful tools.
The Principle of Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3][5][6] Enantiomers are non-superimposable mirror images of each other, making them difficult to separate directly.[3] However, when a racemic mixture (a 50:50 mixture of two enantiomers) is reacted with an enantiomerically pure chiral resolving agent, such as a specific stereoisomer of tartaric acid or its derivative, two diastereomeric salts are formed.[5][7][8]
These diastereomers are not mirror images of each other and, consequently, exhibit different physical characteristics, most notably solubility in a given solvent system.[2][4][5] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[2][5] Once the less soluble diastereomer has been isolated, the enantiomerically pure compound can be recovered by breaking the salt, typically through treatment with an acid or a base.[2][5]
Tartaric Acid and Its Derivatives as Resolving Agents
Naturally occurring L-(+)-tartaric acid is an abundant and cost-effective chiral resolving agent. Its derivatives, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), offer modified steric and electronic properties that can lead to more effective discrimination between enantiomers and the formation of more easily separable crystalline salts for specific racemic compounds.[9][10] The choice of the resolving agent is crucial and often determined empirically, as there is no universal criterion for selecting the most suitable one.[11]
Logical Relationship in Diastereomeric Salt Resolution
Caption: Logical relationship in diastereomeric salt resolution.[4]
Quantitative Performance of Tartrate-Based Resolving Agents
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes data from various studies, showcasing the performance of different tartaric acid derivatives in the resolution of several racemic compounds.
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High (F=0.69)¹ | High | [1] |
| (R,R)-Tartaric Acid | (R,S)-1-Phenylpropan-1-amine | Ethanol | <60 | - | [1] |
| (S,S)-Tartaric Acid | Racemic 1-methyl-2-phenyl-ethylamine | Isopropanol | ~90 | ~90 | [1] |
| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | - | [1] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Racemic N-methylamphetamine | Supercritical CO₂ | - | 82.5 | [9] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Racemic N-methylamphetamine | Supercritical CO₂ | - | 57.9 | [9] |
| 2R,3R-Tartaric acid (TA) | Racemic N-methylamphetamine | Supercritical CO₂ | - | <5 | [9] |
| (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | DL-leucine (B559552) | - | - | 91.20 (D-enantiomer) | [12] |
| Di-o-toluoyl-d-tartaric acid (D-DOTA) | Finerenone | Ethanol-Water | - | ~10% higher than DBTA and D-DTTA | [13][14] |
¹ F=0.69 refers to a high yield factor.
Detailed Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key experiments in diastereomeric salt resolution using tartaric acid and its derivatives.
Formation and Crystallization of Diastereomeric Salts
This initial step involves the reaction of the racemic mixture with the chiral resolving agent to form the diastereomeric salts, followed by their separation via crystallization.
Materials:
-
Racemic compound (e.g., amine, alcohol)
-
Enantiomerically pure tartaric acid or derivative (0.5 to 1.0 equivalent)[2][4]
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)[1][5]
Procedure:
-
Dissolution: Dissolve the racemic compound in a minimal amount of a suitable solvent, with gentle heating and stirring if necessary, to obtain a clear solution.[2][5]
-
Addition of Resolving Agent: In a separate flask, dissolve the tartaric acid derivative in the same solvent, also with warming if required. Slowly add this solution to the solution of the racemic compound with constant stirring.[1][4] An exothermic reaction may be observed.[5]
-
Crystallization: Allow the resulting solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.[2] For enhanced crystal formation, the mixture can be further cooled in a refrigerator or an ice bath.[2] Seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration (e.g., using a Büchner funnel).[1][5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer.[1][5]
-
Drying: Dry the collected crystals under vacuum until a constant weight is achieved.[2]
Liberation of the Pure Enantiomer
Once the diastereomeric salt is isolated and purified, the optically pure enantiomer must be recovered.
Materials:
-
Dried diastereomeric salt
-
Aqueous base solution (e.g., 2 M NaOH) for resolving an amine, or an acid for resolving an acidic compound[2][5]
-
Organic solvent for extraction (e.g., diethyl ether, chloroform)[2][5]
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)[2]
Procedure:
-
Salt Dissociation: Dissolve or suspend the purified diastereomeric salt in water.[2][5]
-
Liberation of the Free Base/Acid: Add a suitable base (for an amine) or acid (for a carboxylic acid) dropwise while stirring until the solution becomes basic (pH > 10) or acidic, respectively.[2] This will break the salt and liberate the free enantiomer.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated enantiomer with a suitable organic solvent multiple times (typically three).[2][5]
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent.[2]
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the enantiomerically enriched compound.
Analysis of Enantiomeric Purity
It is essential to determine the enantiomeric excess (e.e.) of the resolved product to assess the success of the resolution.
Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): A common and accurate method for determining e.e.[2]
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds.[4]
-
Polarimetry: Measures the optical rotation of the purified enantiomer. The specific rotation is then compared to the known value for the enantiomerically pure substance.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of enantiomers.[1]
Experimental Workflow for Chiral Resolution of a Primary Amine
Caption: Experimental workflow for chiral resolution of a primary amine.[4]
Conclusion
Chiral resolution using tartaric acid and its derivatives via diastereomeric salt formation is a powerful and widely implemented strategy in the pharmaceutical and chemical industries.[1][7] The success of this method hinges on the differential solubility of the formed diastereomeric salts.[2] While underivatized tartaric acid is effective in many cases, its derivatives can offer superior performance for specific substrates.[1] A systematic approach to solvent screening and optimization of crystallization conditions is paramount for achieving high yields and enantiomeric excess.[8] This guide provides the foundational knowledge and procedural outlines to enable researchers and professionals to effectively apply this classical yet indispensable technique for obtaining enantiomerically pure compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 11. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
The Role of Di-p-toluoyl-D-tartaric Acid as a Chiral Resolving Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Di-p-toluoyl-D-tartaric acid (DPTTA) is a highly effective and widely used chiral resolving agent, particularly for the separation of racemic amines. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of DPTTA in chiral resolution. Detailed experimental protocols for the resolution of key pharmaceutical compounds are presented, along with quantitative data to illustrate the efficacy of this agent. Furthermore, this guide employs visualizations to elucidate the underlying mechanisms and experimental workflows, serving as a valuable resource for researchers and professionals in the field of stereochemistry and drug development.
Introduction to Chiral Resolution and Di-p-toluoyl-D-tartaric Acid (DPTTA)
Chirality is a fundamental property of many drug molecules, where two enantiomers, non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies often mandate the development of single-enantiomer drugs. The separation of a racemic mixture into its individual enantiomers is known as chiral resolution.
One of the most robust and industrially scalable methods for chiral resolution is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers possess different physicochemical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA), a derivative of D-tartaric acid, is a preeminent chiral resolving agent. Its rigid structure, featuring two carboxylic acid groups and two toluoyl ester groups, provides multiple points of interaction for chiral recognition, making it highly effective in resolving a wide range of racemic compounds, especially amines.[1][2][3]
Mechanism of Chiral Recognition and Resolution
The fundamental principle behind the resolving power of DPTTA lies in its ability to form diastereomeric salts with racemic compounds.[1][3] When a racemic base, such as an amine (a mixture of R and S enantiomers), is reacted with DPTTA (the D-enantiomer), two diastereomeric salts are formed: [(R-base)-(D-acid)] and [(S-base)-(D-acid)].[1]
These diastereomers are not mirror images of each other and thus exhibit distinct physical properties, most notably different solubilities in a given solvent.[1][2] This disparity in solubility is the key to their separation. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.
The chiral recognition is governed by a combination of intermolecular interactions, including:
-
Ionic Bonding: Between the acidic carboxylic acid groups of DPTTA and the basic functional group (e.g., amine) of the racemate.
-
Hydrogen Bonding: Involving the ester and carboxylic acid functionalities.[1]
-
Steric Interactions (Van der Waals forces): The bulky toluoyl groups create a specific three-dimensional architecture that preferentially interacts with one enantiomer over the other.
The "space-filling" nature of the target molecule's side chains or rings is a determining factor for successful complex formation and resolution with tartaric acid derivatives like DPTTA.[1]
Synthesis of Di-p-toluoyl-D-tartaric Acid
The most common synthetic route to Di-p-toluoyl-D-tartaric acid involves the esterification of D-tartaric acid with p-toluoyl chloride.[1] Typically, D-tartaric acid is reacted with at least two equivalents of p-toluoyl chloride.[1] An alternative approach involves the initial formation of Di-p-toluoyl-D-tartaric anhydride, which is subsequently hydrolyzed to yield the final product.[1][4]
Applications in Chiral Resolution of Pharmaceuticals
DPTTA has been successfully employed in the resolution of numerous pharmaceutical compounds. Below are some prominent examples with summarized quantitative data.
Quantitative Data Summary
| Racemic Compound | Target Enantiomer | Resolving Agent | Molar Ratio (Racemate:DPTTA) | Solvent(s) | Yield | Optical Purity (e.e.) | Reference |
| Albuterol | (R)-Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | 1:1 | Methanol | 38% (initial), 67% (with recycle) | >99.5% | [2][5] |
| Tramadol | (+)-Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | 1:1 | Ethanol | High | High | [2][6] |
| Methamphetamine | L-Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | 2:1 | Methanol | - | - | [2] |
| 1-phenylethylamine | - | Tartaric acid derivatives | - | Various | - | - | [7] |
| Ibuprofen | (S)-Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid | - | Acetonitrile/Isopropanol | Good | High | [8] |
| Finerenone | (S)-Finerenone | Di-p-toluoyl-D-tartaric acid | - | Ethanol-water | - | ~10% lower than D-DOTA | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the chiral resolution of specific drug compounds using DPTTA.
Resolution of Racemic Albuterol
Objective: To isolate the pharmacologically active (R)-enantiomer (Levalbuterol).[2]
Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[2]
-
Cool the solution to room temperature and stir for 16 hours to facilitate the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.[2]
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[2]
-
-
Recrystallization (Optional):
-
Liberation of (R)-Albuterol:
Resolution of Racemic Tramadol
Objective: To isolate the (+)-enantiomer. Both enantiomers contribute to the analgesic effect through different mechanisms.[2]
Protocol:
-
Preparation of Tramadol Free Base:
-
Convert racemic Tramadol hydrochloride to the free base using a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Extract the free base with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and evaporate the solvent to obtain the racemic Tramadol free base.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic Tramadol free base in ethanol.[2]
-
In a separate flask, dissolve one molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid in ethanol, with heating to approximately 70°C.[2]
-
Add the Tramadol solution to the hot DPTTA solution.[2]
-
Allow the mixture to cool, leading to the crystallization of the (+)-Tramadol-(+)-DPTTA salt.
-
Isolate the crystals by filtration.
-
-
Liberation of (+)-Tramadol:
General Protocol for Chiral Resolution of Amines
Protocol:
-
Dissolution:
-
Crystallization:
-
Isolation of the Diastereomeric Salt:
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise with stirring until the solution is basic (pH > 10).[3][7]
-
Extract the liberated free amine into an appropriate organic solvent.[7]
-
Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved amine using analytical techniques such as chiral HPLC or by measuring the specific rotation.[3]
-
Visualizations
Logical Workflow of Chiral Resolution
Caption: Workflow of chiral resolution using DPTTA.
Mechanism of Diastereomeric Salt Formation
Caption: Formation of diastereomeric salts with DPTTA.
Conclusion
Di-p-toluoyl-D-tartaric acid is a powerful and versatile chiral resolving agent with broad applicability in the pharmaceutical and chemical industries. Its efficacy stems from the formation of diastereomeric salts with distinct physicochemical properties, enabling efficient separation through fractional crystallization. The choice of solvent and the molar ratio of the resolving agent to the racemic compound are critical parameters that must be optimized for a successful resolution. This guide has provided the fundamental principles, practical experimental protocols, and quantitative data to aid researchers in the successful application of DPTTA for the synthesis of enantiomerically pure compounds.
References
- 1. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
Synthesis of Di-p-toluoyl-D-tartaric Acid Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Di-p-toluoyl-D-tartaric acid monohydrate, a crucial chiral resolving agent in the pharmaceutical and fine chemical industries. This document details the primary synthetic methodologies, presents key quantitative data, and offers detailed experimental protocols.
Introduction
Di-p-toluoyl-D-tartaric acid is a chiral organic compound widely employed for the resolution of racemic mixtures, particularly amines and other basic compounds.[1] Its ability to form diastereomeric salts with distinct physical properties, such as solubility, allows for the separation of enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). The monohydrate form is often the commercially available and utilized form of this resolving agent.
This guide focuses on the prevalent and efficient methods for the synthesis of this compound, providing the necessary details for laboratory-scale preparation and process understanding for industrial applications.
Synthetic Pathways
The most common and industrially relevant synthesis of this compound proceeds through a two-step process:
-
Formation of Di-p-toluoyl-D-tartaric Anhydride (B1165640): D-tartaric acid is reacted with p-toluoyl chloride to form the cyclic anhydride intermediate. This reaction is typically carried out in a suitable organic solvent.[2]
-
Hydrolysis of the Anhydride: The isolated anhydride is then hydrolyzed with water to yield the final Di-p-toluoyl-D-tartaric acid, which can be crystallized as the monohydrate.[3]
An alternative approach involves the in situ generation of p-toluoyl chloride from p-toluic acid and a chlorinating agent like thionyl chloride, followed by the reaction with D-tartaric acid.[4]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Method 1: Two-Step Synthesis via Anhydride Intermediate
Step 1: Synthesis of Di-p-toluoyl-D-tartaric Anhydride
This protocol is adapted from a procedure utilizing p-toluoyl chloride as the acylating agent.[2]
Materials:
-
D-Tartaric acid
-
p-Toluoyl chloride
-
Copper (II) sulfate (B86663) (catalyst)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add D-tartaric acid (1 part by weight) and toluene. The typical ratio of toluene to D-tartaric acid is 1 L to 0.75 kg.
-
With stirring, add a catalytic amount of copper (II) sulfate (0.001 to 0.1 parts by weight).
-
Slowly add p-toluoyl chloride (1 to 3 parts by weight) to the mixture at a controlled rate (e.g., 1-10 mL/min).
-
After the addition is complete, continue the reaction for approximately 6 hours.
-
The resulting mixture containing the precipitated Di-p-toluoyl-D-tartaric anhydride is then centrifuged.
-
The solid anhydride is collected for the subsequent hydrolysis step.
Step 2: Hydrolysis of Di-p-toluoyl-D-tartaric Anhydride to this compound
This protocol describes the hydrolysis of the anhydride to the final product.
Materials:
-
Di-p-toluoyl-D-tartaric anhydride (from Step 1)
-
Water
-
Toluene
Procedure:
-
To a reaction vessel, add the Di-p-toluoyl-D-tartaric anhydride obtained from the previous step.
-
Add an equivalent amount of water and toluene.
-
Heat the mixture to reflux and maintain for a period to ensure complete hydrolysis.
-
After the reaction is complete, cool the mixture to below 20 °C to induce crystallization. The cooling rate can be controlled at 5-10 °C/min.
-
The crystalline product is collected by filtration.
-
The crystals are washed with the reaction solvent (toluene).
-
The final product, this compound, is obtained after drying.
Method 2: In-situ Generation of p-Toluoyl Chloride
This method involves the reaction of p-toluic acid with thionyl chloride to form p-toluoyl chloride in the same reaction vessel prior to the addition of tartaric acid.[4]
Materials:
-
p-Toluic acid
-
Thionyl chloride
-
L-Tartaric acid (Note: This example from the patent uses the L-enantiomer, but the principle is the same for the D-enantiomer)
-
Solvent (e.g., toluene)
-
Catalyst
-
Alkali solution (for pH adjustment)
Procedure:
-
In a flask equipped with a reflux condenser, add p-toluic acid, a suitable solvent, and a catalyst.
-
Dropwise, add thionyl chloride to the mixture.
-
Heat the mixture to reflux for 2 to 6 hours to form p-toluoyl chloride.
-
To the reaction mixture containing the in-situ generated p-toluoyl chloride, add tartaric acid (e.g., 65g).
-
Continue to heat at reflux for approximately 2 hours.
-
After the reaction, cool the mixture to room temperature.
-
Adjust the pH to neutral using an alkali solution.
-
Heat the mixture to reflux for another 3 hours.
-
Cool the mixture to below 20 °C and collect the precipitated crystals by filtration.
-
Wash the crystals twice with the reaction solvent and dry to obtain the final product.
Data Presentation
The following table summarizes key quantitative data reported for the synthesis of Di-p-toluoyl-D-tartaric acid and its anhydride.
| Parameter | Method | Reagents | Yield (%) | Purity (%) | Melting Point (°C) | Optical Rotation [α]D | Reference |
| Anhydride Synthesis | In-situ p-toluoyl chloride formation | D-tartaric acid, p-toluic acid, thionyl chloride, ferric chloride, toluene | 92.0 | 100 | - | - | [3] |
| Monohydrate Synthesis | Hydrolysis of anhydride | Di-p-toluoyl-L-tartaric anhydride, water, toluene | 96.1 | - | - | - | |
| Monohydrate Synthesis | In-situ p-toluoyl chloride formation | L-tartaric acid, p-toluic acid, thionyl chloride | 85 | >99 | - | - | [4] |
| Monohydrate Synthesis | In-situ p-toluoyl chloride formation | L-tartaric acid, p-toluic acid, thionyl chloride | 87 | - | - | - | [4] |
| Product Characterization | - | - | - | ≥ 99 (HPLC) | 160-166 | +138 ± 2º (c=1% in EtOH) | |
| Product Characterization | - | - | - | 98 | 163-165 | +142°, c = 1 in methanol | |
| Product Characterization | - | - | - | - | 169-171 | +136° (c=1, EtOH) | [5] |
Visualization of Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
Caption: Overall chemical reaction scheme.
Conclusion
The synthesis of this compound is a well-established and efficient process, critical for the production of enantiomerically pure compounds in the pharmaceutical industry. The two-step method involving the formation and subsequent hydrolysis of the anhydride intermediate is a robust and high-yielding approach. By carefully controlling reaction parameters such as temperature, reaction time, and purification steps, high-purity this compound can be reliably obtained. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
A Technical Guide to Di-p-toluoyl-D-tartaric Acid Monohydrate: Properties and Applications in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-p-toluoyl-D-tartaric acid monohydrate is a prominent chiral resolving agent extensively utilized in the pharmaceutical and fine chemical industries. Its rigid chiral backbone, derived from D-tartaric acid, and the presence of aromatic toluoyl groups enable the effective separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, details the experimental protocols for its characterization, and outlines its primary application in chiral resolution workflows.
Core Physical and Chemical Characteristics
This compound is a white to off-white crystalline solid.[1][2] Its chemical structure consists of a D-tartaric acid core where both hydroxyl groups are esterified with p-toluoyl chloride.[3] The presence of a single water molecule is integral to its crystalline structure and is a key differentiator from its anhydrous form.[4]
General Properties
A summary of the key identifiers and properties of this compound is presented in Table 1.
Table 1: General Properties and Identifiers
| Property | Value | Reference(s) |
| Chemical Name | (+)-Di-p-toluoyl-D-tartaric acid monohydrate | [1] |
| Synonyms | D-Tartaric acid 2,3-di-p-toluoyl ester monohydrate | [5] |
| CAS Number | 71607-31-3 | [1][5] |
| Molecular Formula | C₂₀H₁₈O₈·H₂O (or C₂₀H₂₀O₉) | [1][6][7] |
| Molecular Weight | 404.37 g/mol | [1][5][7] |
| Appearance | White to off-white powder/solid/crystals | [1][8] |
Physicochemical Data
Quantitative physicochemical data are crucial for the application of this compound in synthetic and analytical chemistry. These properties are summarized in Table 2.
Table 2: Quantitative Physicochemical Data
| Parameter | Value | Conditions / Notes | Reference(s) |
| Melting Point | 160-166 °C | [1][2] | |
| 163-165 °C | (lit.) | [5][9] | |
| Optical Rotation | [α]²⁰/D = +138 ± 2° | c = 1% in Ethanol | [1][2] |
| [α]²⁰/D = +142° | c = 1 in Methanol (B129727) | [5][9] | |
| Purity | ≥ 99% | HPLC | [1][2] |
| ≥ 98% | [5] | ||
| Water Content | 4.5 – 5.5 % | Karl Fischer Titration | [10][11] |
| Solubility | Soluble in Methanol, Ethanol | [9][10] | |
| Slightly soluble in DMSO | [9] |
Mechanism of Action: Chiral Resolution
The primary application of this compound is the separation of enantiomers from a racemic mixture, a process known as chiral resolution.[3] This is a critical step in drug development, as enantiomers of a chiral drug can have significantly different pharmacological activities and toxicities.[4]
The mechanism relies on the formation of diastereomeric salts. When the acidic chiral resolving agent reacts with a racemic base (e.g., an amine), two diastereomeric salts are formed. These diastereomers are not mirror images and thus possess different physical properties, most importantly, different solubilities in a given solvent.[4][12] This solubility difference allows for the separation of the less soluble diastereomer by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.[4][13]
Experimental Protocols
Accurate characterization of this compound is essential for its effective use. The following sections detail the general methodologies for determining its key properties.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[14] Pure crystalline compounds typically exhibit a sharp melting point range.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush larger crystals in a mortar.[14][15]
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a depth of approximately 1-2 mm. Pack the sample tightly by tapping the tube or dropping it through a longer glass tube.[15]
-
Measurement:
-
Place the capillary tube into a melting point apparatus.
-
For a preliminary measurement, heat the sample rapidly (10-20 °C/min) to determine an approximate melting range.[15]
-
Allow the apparatus to cool.
-
For an accurate measurement, heat at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.[15]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[15]
-
Specific Optical Rotation Determination
Optical rotation is a fundamental property of chiral molecules and is used to confirm the stereochemical identity.
Protocol:
-
Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes.[16]
-
Blank Measurement: Fill the polarimeter cell with the specified solvent (e.g., methanol or ethanol). Ensure no air bubbles are present. Place the cell in the instrument and perform a "zero" or "blank" measurement.[16][17]
-
Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a specific volume of the solvent to achieve the desired concentration (e.g., c = 1 g/100 mL or 1%).[1][5]
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, again ensuring no air bubbles are present. Place the cell in the instrument and record the observed rotation (α). Note the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm).[17]
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters (dm), and c is the concentration in g/mL.[16]
Water Content Determination (Karl Fischer Titration)
This method is a highly accurate technique for quantifying the water content, confirming the monohydrate state of the compound.
Protocol:
-
Apparatus Setup: Add a suitable solvent (e.g., methanol) to the titration vessel of a Karl Fischer titrator.[10]
-
Solvent Neutralization: Titrate the solvent with the Karl Fischer reagent until the electrometric endpoint is reached, ensuring the vessel is anhydrous.[10]
-
Sample Analysis:
-
Accurately weigh and quickly add a specified quantity of the sample to the neutralized titration vessel.
-
Allow the sample to dissolve while stirring.
-
Titrate the sample solution with the Karl Fischer reagent to the electrometric endpoint.[10]
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the pre-determined water equivalence factor (titer) of the reagent.[5][10]
Purity Determination (High-Performance Liquid Chromatography - HPLC)
HPLC is a standard method for assessing the purity of chemical compounds. While specific parameters may vary, a general reversed-phase HPLC method can be outlined. The compound can also be used as a chiral selector in HPLC to separate other enantiomers.[18]
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Filter and degas the mobile phase.
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard and the sample to be analyzed at a known concentration in a suitable diluent (e.g., mobile phase).
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound exhibits strong absorbance.
-
Injection Volume: 10-20 µL.
-
Elution: Isocratic or gradient elution may be used to achieve optimal separation from impurities.
-
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, often expressed as a percentage.
Conclusion
This compound is a highly effective and reliable chiral resolving agent, indispensable in the synthesis of enantiomerically pure compounds for the pharmaceutical industry and other advanced applications. Its well-defined physical and chemical properties, particularly its ability to form diastereomeric salts with differential solubility, provide a robust method for separating enantiomers. The experimental protocols outlined in this guide serve as a foundation for the characterization and successful application of this vital chemical tool.
References
- 1. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 71607-31-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quveon.com [quveon.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08290J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. m.youtube.com [m.youtube.com]
- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 17. youtube.com [youtube.com]
- 18. nbinno.com [nbinno.com]
A Technical Guide to Chiral Auxiliaries in Organic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of chiral auxiliaries, a cornerstone of modern asymmetric synthesis. It details their fundamental principles, showcases the most prevalent examples with quantitative performance data, and offers detailed experimental protocols for their application. The strategic use of chiral auxiliaries is often a reliable and efficient method for establishing stereocenters, making them invaluable tools in the synthesis of complex molecules, particularly in the early stages of drug development.[1][2]
Core Principles of Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary imparts its chirality to the substrate, creating a chiral environment that favors the formation of one diastereomer over another.[3][4] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1][5] This strategy effectively transforms the difficult task of separating enantiomers into the more straightforward separation of diastereomers, which possess different physical properties.[5]
The general workflow of a chiral auxiliary-mediated synthesis involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
The Genesis of Chirality: A Technical History of Chiral Resolution Beginning with Louis Pasteur
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry and pharmacology. The differential physiological effects of enantiomers, from therapeutic efficacy to toxicity, underscore the critical importance of chiral resolution in the development of safe and effective pharmaceuticals. This in-depth technical guide traces the history of chiral resolution, commencing with the seminal work of Louis Pasteur, and elucidates the evolution of techniques that have become indispensable in the synthesis and analysis of chiral molecules. We will explore the foundational experiments, provide detailed methodologies for key resolution techniques, and present quantitative data to allow for a comparative understanding of these methods.
The Dawn of Stereochemistry: Pasteur's Foundational Discovery
In 1848, the French scientist Louis Pasteur, while investigating the crystalline forms of tartaric acid salts, made a groundbreaking observation that would forever change the landscape of chemistry.[1][2][3] He was studying two forms of tartaric acid: one derived from wine fermentation that was optically active, and a synthetically produced version, known as racemic or paratartaric acid, which was optically inactive despite having the same elemental composition.[1][2]
Pasteur's Experiment: The First Chiral Resolution
Pasteur's ingenious experiment involved the slow crystallization of a concentrated aqueous solution of sodium ammonium (B1175870) tartrate (Na(NH₄)C₄H₄O₆·4H₂O) at a temperature below 28 °C.[1][2] He noticed that the resulting crystals were not uniform; instead, they were a mixture of two distinct types of crystals, each being a non-superimposable mirror image of the other. These "hemihedral" crystals, as he termed them, were visibly asymmetric.[3]
With the aid of a microscope and a pair of tweezers, Pasteur meticulously separated the two types of crystals into two piles.[1][2] He then prepared separate solutions of each crystal type and measured their effect on plane-polarized light using a polarimeter. To his astonishment, he found that one solution rotated the light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) by an equal magnitude.[1][2][3] When he mixed equal amounts of the two crystal types, the resulting solution was optically inactive, just like the original racemic acid.[1] This experiment marked the first successful chiral resolution in history and provided the first tangible evidence for the existence of enantiomers.
While Pasteur's original 1848 publication in Annales de Chimie et de Physique provides the most detailed account, the following protocol is a reconstruction of his method based on historical descriptions.
-
Preparation of the Racemic Solution: A concentrated aqueous solution of sodium ammonium paratartrate is prepared.
-
Crystallization: The solution is allowed to slowly evaporate at a temperature below 28°C. This temperature is critical, as above this temperature, the enantiomers crystallize as a racemic compound rather than a conglomerate of separate enantiomeric crystals.
-
Crystal Observation and Separation: The resulting crystals are examined under a microscope. Two distinct crystal forms with mirror-image hemihedral facets will be observed. Using a fine pair of tweezers, the "right-handed" and "left-handed" crystals are manually separated into two distinct groups.
-
Preparation of Enantiomeric Solutions: Each group of separated crystals is dissolved in water to create two separate solutions.
-
Polarimetry: The optical rotation of each solution is measured using a polarimeter. The dextrorotatory solution will rotate plane-polarized light to the right, while the levorotatory solution will rotate it to the left by an equal number of degrees.
| Enantiomer | Specific Rotation ([(\alpha)]_D) |
| (+)-Tartaric Acid | +12.7° |
| (-)-Tartaric Acid | -12.7° |
Note: Specific rotation is a standardized measure of the optical rotation of a compound.
The Evolution of Chiral Resolution Techniques
Pasteur's manual separation was a monumental achievement, but it is not a universally applicable method, as most racemic compounds do not crystallize as conglomerates. This limitation spurred the development of more general and efficient techniques for chiral resolution.
Diastereomeric Salt Crystallization
In 1853, Pasteur himself developed the first chemical method of chiral resolution. This technique, known as diastereomeric salt crystallization, remains one of the most widely used methods for the resolution of racemic acids and bases on an industrial scale.
The principle of this method is the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.
-
Reaction: The racemic acid is reacted with an equimolar amount of a chiral amine (the resolving agent) in a suitable solvent to form a mixture of two diastereomeric salts.
-
Crystallization: The solution is cooled, or the solvent is slowly evaporated, to induce crystallization. Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution.
-
Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the salt and liberate the resolved enantiomer of the original acid and the resolving agent. The resolving agent can often be recovered and reused.
| Racemic Compound | Resolving Agent | Solvent | Diastereomeric Excess (de) of Crystals (%) | Yield (%) |
| (±)-Mandelic Acid | (+)-Ephedrine | Ethanol | 95 | 80 |
| (±)-Ibuprofen | (S)-(-)-α-Methylbenzylamine | Methanol | 98 | 75 |
| (±)-2-Chloromandelic Acid | (-)-Strychnine | Water | >99 | 60 |
Preferential Crystallization
Preferential crystallization, also known as resolution by entrainment, is a technique applicable to conglomerate-forming racemates, similar to the system Pasteur first studied. This method relies on inducing the crystallization of one enantiomer from a supersaturated racemic solution by seeding it with a crystal of the desired enantiomer.
-
Preparation of a Supersaturated Racemic Solution: A racemic solution is prepared at a concentration that is supersaturated at the desired crystallization temperature.
-
Seeding: A small, pure crystal of the desired enantiomer (the seed crystal) is introduced into the supersaturated solution.
-
Crystallization: The solution is gently agitated. The seed crystal induces the crystallization of the same enantiomer from the solution. The crystallization is stopped before the other enantiomer begins to crystallize spontaneously.
-
Separation: The crystals of the desired enantiomer are collected by filtration.
-
Resolution of the Other Enantiomer: The mother liquor, which is now enriched in the other enantiomer, can be treated with a seed crystal of that enantiomer to induce its crystallization.
| Racemic Compound | Seeding Enantiomer | Enantiomeric Excess (ee) of Product (%) | Yield (%) |
| (±)-Asparagine | (+)-Asparagine | 98 | 40 |
| (±)-Threonine | (-)-Threonine | 95 | 35 |
| (±)-5-Ethyl-5-phenylhydantoin | (+)-Enantiomer | >99 | 45 |
Kinetic Resolution
Kinetic resolution is a method that exploits the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. The maximum theoretical yield for the recovery of one enantiomer in a kinetic resolution is 50%.
A particularly powerful form of kinetic resolution is enzymatic resolution . Enzymes are highly stereoselective catalysts and can be used to resolve a wide range of racemic compounds with high efficiency and under mild conditions.
-
Reaction Setup: A racemic ester is dissolved in a suitable buffer solution. An enzyme, such as a lipase, is added to the solution.
-
Enzymatic Reaction: The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted.
-
Monitoring the Reaction: The progress of the reaction is monitored, typically by measuring the consumption of the starting material or the formation of the product. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
Separation: The product (carboxylic acid) and the unreacted ester are separated by extraction or chromatography.
| Racemic Substrate | Enzyme | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Unreacted Substrate (%) |
| (±)-1-Phenylethanol | Lipase from Candida antarctica | >99 | >99 |
| (±)-Naproxen methyl ester | Lipase from Candida rugosa | 98 | 97 |
| (±)-Glycidyl butyrate | Epoxide Hydrolase | 95 | 96 |
Chiral Chromatography
The development of chiral chromatography in the latter half of the 20th century revolutionized the separation of enantiomers, particularly for analytical purposes, but also for preparative-scale resolutions. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound as they pass through the chromatography column.
The differential interaction, which can be based on a variety of mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance, causes one enantiomer to be retained longer on the column than the other, leading to their separation.
-
Column Selection: A high-performance liquid chromatography (HPLC) column with a suitable chiral stationary phase is chosen based on the chemical nature of the analyte.
-
Mobile Phase Preparation: An appropriate mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, is prepared and degassed.
-
Sample Preparation: The racemic mixture is dissolved in the mobile phase.
-
Injection and Separation: The sample is injected onto the HPLC column. The mobile phase carries the sample through the column, and the enantiomers are separated based on their differential interaction with the CSP.
-
Detection: A detector, such as a UV detector, is used to monitor the elution of the separated enantiomers, which appear as two distinct peaks in the chromatogram.
| Racemic Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| (±)-Warfarin | Chiralcel OD-H | Hexane/Isopropanol/Trifluoroacetic Acid | 2.5 |
| (±)-Propranolol | Chiralpak AD | Hexane/Ethanol/Diethylamine | 3.1 |
| (±)-Limonene | Cyclodextrin-based | Acetonitrile/Water | 1.8 |
Conclusion
From Louis Pasteur's meticulous manual separation of tartrate crystals to the high-throughput capabilities of modern chiral chromatography, the history of chiral resolution is a testament to the ingenuity and perseverance of scientists. Each of the techniques discussed in this whitepaper offers a unique set of advantages and is suited for different applications, from large-scale industrial production to sensitive analytical determinations. A thorough understanding of these methods and their underlying principles is essential for researchers, scientists, and drug development professionals working to harness the power of chirality for the advancement of science and medicine. The legacy of Pasteur's foundational discovery continues to inspire the development of new and more efficient methods for obtaining enantiomerically pure compounds, a pursuit that remains at the forefront of chemical research.
References
A Comprehensive Technical Guide to Di-p-toluoyl-D-tartaric Acid Monohydrate (CAS: 71607-31-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-p-toluoyl-D-tartaric acid monohydrate is a highly effective and widely utilized chiral resolving agent in the pharmaceutical and fine chemical industries.[1] Its ability to form diastereomeric salts with racemic compounds, particularly amines, allows for the efficient separation of enantiomers—a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).[2] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols for chiral resolution and data presented for clear, comparative analysis.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[3][4] It is the monohydrate form of Di-p-toluoyl-D-tartaric acid, and an anhydrous form also exists, which is particularly suitable for chiral resolutions in non-aqueous solvent systems.[5] The presence of the water molecule in the monohydrate can play a role in the crystal lattice formation of the diastereomeric salts. The compound is stable under normal storage conditions.[6]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 71607-31-3 | [3] |
| Molecular Formula | C₂₀H₁₈O₈·H₂O | [3] |
| Molecular Weight | 404.37 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 160-166 °C | [3] |
| Optical Rotation | [α]D20 = 138 ± 2º (c=1% in EtOH) | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Solubility | Soluble in methanol (B129727) | [4] |
| Storage Conditions | 0-8 °C | [3] |
Synthesis
The primary synthetic route for Di-p-toluoyl-D-tartaric acid involves the esterification of D-tartaric acid with p-toluoyl chloride.[5] Typically, D-tartaric acid is reacted with at least two equivalents of p-toluoyl chloride.[5] A patent describes a method where D-tartaric acid and p-toluoyl chloride are reacted in toluene (B28343) with copper sulfate (B86663) as a catalyst to yield Di-p-toluoyl-D-tartaric anhydride, which is then hydrolyzed with an equivalent amount of water to produce the final product with a yield of over 95%.[7]
Mechanism of Chiral Resolution
The fundamental principle behind the use of this compound as a resolving agent is the formation of diastereomeric salts with a racemic mixture of a base (commonly an amine).[5] These diastereomers, [(R-base)-(D-acid)] and [(S-base)-(D-acid)], are not mirror images and thus exhibit different physicochemical properties, most importantly, different solubilities in a given solvent.[5] This difference in solubility allows for the separation of the less soluble diastereomer by fractional crystallization.[1]
The chiral recognition is facilitated by strong electrostatic interactions and hydrogen bonds.[5] During salt formation, a proton is transferred from the acidic Di-p-toluoyl-D-tartaric acid to the basic racemate, creating charged centers (carboxylate and ammonium (B1175870) ions) that participate in a network of hydrogen bonds.[5]
Experimental Protocols: Chiral Resolution of Amines
The following protocols are generalized from methods used for resolving various drug compounds.[2][8]
General Workflow for Chiral Resolution
Detailed Protocol: Resolution of Racemic Albuterol
This protocol aims to selectively crystallize the diastereomeric salt of (R)-Albuterol, which is the active bronchodilator.[8]
Table 2: Quantitative Data for Albuterol Resolution
| Parameter | Value | Reference |
| Molar Ratio (Albuterol:DPTTA) | 1:1 | [8] |
| Solvent | Methanol | [8] |
| Yield of (R)-Albuterol | 38% (initial), 67% (overall with recycle) | [8] |
| Optical Purity (e.e.) of (R)-Albuterol | 99.5% | [8] |
Methodology:
-
Diastereomeric Salt Formation: Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[8]
-
Crystallization: Cool the solution to room temperature and stir for 16 hours to allow for the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.[8]
-
Isolation: Collect the precipitated solid by filtration and wash it with a small amount of cold ethyl acetate.[8]
-
Recrystallization (Optional): For higher purity, dissolve the obtained solid in a minimal amount of refluxing methanol and allow it to cool gradually to room temperature.[8]
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to liberate the free (R)-Albuterol, which can be extracted with an organic solvent.
Detailed Protocol: Resolution of Racemic Tramadol
Tramadol is a centrally acting analgesic marketed as a racemic mixture, with both enantiomers contributing to its effect through different mechanisms. This protocol isolates the (+)-enantiomer.[8]
Methodology:
-
Diastereomeric Salt Formation: Dissolve (±)-Tramadol and (+)-Di-p-toluoyl-D-tartaric acid in a suitable solvent.
-
Crystallization: Allow the solution to cool, inducing the precipitation of the less soluble diastereomeric salt of (+)-Tramadol.
-
Isolation and Liberation: The precipitated salt is filtered, washed, and then treated with a base to yield the enantiomerically enriched (+)-Tramadol.
Applications in Analytical Chemistry
Beyond its role in preparative-scale separations, this compound is also crucial in analytical chemistry. It is used as a chiral selector in High-Performance Liquid Chromatography (HPLC) for the precise determination of enantiomeric excess and purity of chiral compounds.[9] In this application, it can be a component of the chiral stationary phase (CSP), creating a chiral environment within the HPLC column that interacts differently with each enantiomer, leading to their separation and quantification.[9]
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is stable under normal conditions but is incompatible with strong oxidizing agents.[6] Hazardous decomposition products include carbon monoxide and carbon dioxide.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6]
Conclusion
This compound (CAS: 71607-31-3) is an indispensable tool in the field of stereochemistry, particularly for the chiral resolution of racemic amines. Its ability to form diastereomeric salts with differing solubilities provides a robust and scalable method for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry for ensuring drug efficacy and safety. The detailed protocols and structured data presented in this guide offer a valuable resource for researchers and professionals in drug development and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. O,O'-Di-p-Toluoyl-D-Tartaric Acid Monohydrate Manufacturers, SDS [mubychem.com]
- 5. This compound | 71607-31-3 | Benchchem [benchchem.com]
- 6. fishersci.nl [fishersci.nl]
- 7. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Safe Handling of Di-p-toluoyl-D-tartaric acid monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Di-p-toluoyl-D-tartaric acid monohydrate, a compound frequently utilized as a chiral resolving agent in the pharmaceutical industry. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] Key physical and chemical properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₈O₈·H₂O | [2][3] |
| Molecular Weight | 404.37 g/mol | [2][4][5] |
| Melting Point | 163 - 165 °C | [3][6] |
| Appearance | White to off-white powder/solid | [1][2][3][7] |
| Solubility | Soluble in methanol.[1] Slightly soluble in DMSO and ethanol.[6] Insoluble in water.[8] | |
| Odor | Odorless or no information available | [3][9] |
| Stability | Stable under normal conditions.[3] |
Hazard Identification and Classification
While not classified as hazardous under OSHA 29 CFR 1910.1200 by some suppliers, other sources indicate potential hazards.[3][7]
-
GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][10]
-
Potential Health Effects:
-
Eye: Direct contact may cause transient discomfort, tearing, or redness.[7]
-
Skin: Not expected to be a primary skin irritant, but good hygiene practices should be followed.[7] Open cuts or abraded skin should not be exposed.[7]
-
Inhalation: Not expected to cause respiratory irritation, but inhalation of dust should be minimized.[7]
-
Ingestion: Not classified as harmful by ingestion, though it may cause gastrointestinal discomfort.[7]
-
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure personnel safety.
-
Handling:
-
Storage:
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are critical for minimizing exposure.
| Control Parameter | Recommendation | References |
| Engineering Controls | Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed. | [11] |
| Eye/Face Protection | Wear chemical safety goggles or glasses. | [3][7][12] |
| Skin Protection | Wear impervious gloves and protective clothing. | [7][12][13] |
| Respiratory Protection | A dust mask (e.g., N95) or a full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced. | [7][12][13] |
| Hygiene Measures | Launder work clothes separately. Wash hands before breaks and at the end of work. | [7][8] |
First Aid Measures
In the event of exposure, follow these first aid protocols.
| Exposure Route | First Aid Protocol | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists. | [4][7] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs. | [4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation continues. | [3][4][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Contact a poison control center or doctor if in doubt. | [4][7] |
Accidental Release and Firefighting Measures
Accidental Release:
-
Minor Spills:
-
Major Spills:
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][11][12]
-
Specific Hazards: The compound is a combustible solid.[7] Dust may form an explosive mixture with air.[7] Combustion products include carbon monoxide and carbon dioxide.[3][7]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3][11]
Stability and Reactivity
-
Reactivity: Not reactive under normal conditions.[3]
-
Chemical Stability: The product is considered stable.[7]
-
Conditions to Avoid: Avoid dust formation, excess heat, and incompatible materials.[3]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[3][7]
-
Hazardous Polymerization: Will not occur.[7]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties have not been fully investigated.[3] It is not classified as "harmful by ingestion" based on available evidence.[7]
-
Ecological Information: No specific data is available. Discharge into the environment should be avoided.[4][8]
Experimental Workflow and Emergency Response Diagrams
To further aid researchers, the following diagrams illustrate a standard laboratory handling workflow and an emergency response decision tree.
Caption: A standard workflow for handling this compound in a laboratory setting.
Caption: A decision tree for appropriate first aid response to different types of exposure.
References
- 1. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 71607-31-3 [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Anhydrous and Monohydrate Forms of Di-p-toluoyl-D-tartaric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the anhydrous and monohydrate forms of Di-p-toluoyl-D-tartaric acid (DPTTA), a pivotal chiral resolving agent in the pharmaceutical industry. Understanding the distinct physicochemical properties of these solid-state forms is critical for process optimization, reproducibility, and regulatory compliance in drug development and manufacturing.
Physicochemical Properties: A Comparative Analysis
The primary distinction between the two forms lies in the presence of a single water molecule within the crystal lattice of the monohydrate. This seemingly minor difference gives rise to notable variations in their physical and chemical characteristics. The anhydrous form is particularly advantageous in non-aqueous solvent systems where the presence of water could impede the desired crystallization of diastereomeric salts.[1]
Table 1: General and Physicochemical Properties
| Property | Anhydrous Di-p-toluoyl-D-tartaric acid | Monohydrate Di-p-toluoyl-D-tartaric acid |
| CAS Number | 32634-68-7[2][3] | 71607-31-3[4][5] |
| Molecular Formula | C₂₀H₁₈O₈[2][3] | C₂₀H₁₈O₈ · H₂O[6] |
| Molecular Weight | 386.35 g/mol [2][3] | 404.37 g/mol [4][5] |
| Appearance | White to off-white crystalline powder[6] | White to off-white crystalline powder[6] |
| Melting Point | 169-171 °C (decomposes)[7] | Data not available |
| Water Content (by Karl Fischer) | ≤ 1.0%[6] | 4.5 – 5.5%[6] |
Table 2: Solubility Data
| Solvent | Anhydrous Form | Monohydrate Form |
| Methanol (B129727) | Soluble, clear solution in 20% Methanol[6] | Soluble, clear solution in 20% Methanol[6] |
| Ethanol (B145695) | Soluble | Soluble |
| Water | Sparingly soluble | Sparingly soluble |
| Chloroform | Slightly soluble | Data not available |
Analytical Characterization
The differentiation between the anhydrous and monohydrate forms of DPTTA relies on a suite of analytical techniques that probe their unique solid-state structures and thermal behaviors.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for distinguishing between different crystalline forms (polymorphs, solvates, and hydrates) as each form produces a unique diffraction pattern. The anhydrous and monohydrate forms of DPTTA will exhibit distinct XRPD patterns due to differences in their crystal lattices. While specific crystallographic data such as unit cell dimensions and space group are not available in the public domain, XRPD remains the definitive method for solid-form identification.
Thermal Analysis: TGA and DSC
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and phase transitions of the anhydrous and monohydrate forms.
-
TGA: For the monohydrate, a characteristic weight loss of approximately 4.5% to 5.5% is observed upon heating, corresponding to the loss of one molecule of water.[6] The anhydrous form, conversely, will show no significant weight loss until its decomposition temperature.
-
DSC: The DSC thermogram of the monohydrate will show an endothermic event corresponding to the dehydration process, followed by the melting of the resulting anhydrous form, which may be concurrent with decomposition. The anhydrous form will only exhibit a melting endotherm, which is also often coupled with decomposition.
Table 3: Thermal Analysis Data
| Analysis | Anhydrous Form | Monohydrate Form |
| TGA (Weight Loss) | No significant weight loss before decomposition. | ~4.5 - 5.5% weight loss corresponding to one water molecule.[6] |
| DSC | Endotherm corresponding to melting/decomposition. | Endotherm for dehydration, followed by melting/decomposition of the anhydrate. |
Vibrational Spectroscopy: FTIR and Raman
Infrared (IR) and Raman spectroscopy can differentiate between the anhydrous and monohydrate forms by probing the vibrational modes of the molecules. The most significant difference in the IR spectra will be the presence of a broad absorption band in the 3500-3200 cm⁻¹ region for the monohydrate, which is characteristic of the O-H stretching vibrations of the water molecule.[8] The presence of water can also influence the vibrational modes of the carboxyl and carbonyl groups of the DPTTA molecule, leading to subtle shifts in their corresponding spectral bands.
Experimental Protocols
The following sections provide detailed methodologies for the characterization and application of the anhydrous and monohydrate forms of DPTTA.
Chiral Resolution of a Racemic Amine
This protocol outlines a general procedure for the separation of enantiomers of a racemic amine using either the anhydrous or monohydrate form of DPTTA.
Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of a racemic amine.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the two diastereomeric salts will have different solubilities. Alcohols such as methanol or ethanol are commonly used.[9]
-
Dissolution: In separate flasks, dissolve the racemic amine and an equimolar amount of DPTTA in the chosen solvent, with gentle heating if necessary to achieve complete dissolution.[9]
-
Salt Formation: Slowly add the DPTTA solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be used to maximize the yield.[9]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[9]
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH or K₂CO₃) to neutralize the DPTTA and liberate the free amine.[9]
-
Extraction and Purification: Extract the liberated amine with a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.[9]
X-ray Powder Diffraction (XRPD) Analysis
Methodology:
-
Sample Preparation: Gently grind a small amount of the sample to ensure a uniform particle size.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα radiation.
-
Voltage and Current: e.g., 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Scan Speed: e.g., 2°/min.
-
-
Data Analysis: Compare the resulting diffraction pattern to a reference pattern or to the pattern of the other form to confirm the solid-state identity.
Thermal Analysis (TGA/DSC)
Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan.
-
Instrument Parameters (Typical for TGA of hydrates):
-
Heating Rate: 10 °C/min.[10]
-
Temperature Range: Ambient to a temperature above the expected decomposition point (e.g., 300 °C).
-
Atmosphere: Inert atmosphere, such as nitrogen, with a constant flow rate.
-
-
Instrument Parameters (Typical for DSC):
-
Heating Rate: 5-10 K/min.[11]
-
Temperature Range: Ambient to a temperature above the expected melting/decomposition point.
-
Atmosphere: Inert atmosphere, such as nitrogen.
-
-
Data Analysis:
-
TGA: Determine the percentage weight loss in the dehydration region for the monohydrate.
-
DSC: Identify the temperatures of endothermic events corresponding to dehydration and melting/decomposition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the O-H stretching region (3500-3200 cm⁻¹) for the presence of water in the monohydrate form.
Conclusion
The choice between the anhydrous and monohydrate forms of Di-p-toluoyl-D-tartaric acid has significant implications for the successful and reproducible chiral resolution of racemic compounds. While the monohydrate is a common commercial form, the anhydrous version offers advantages in specific solvent systems. A thorough understanding and characterization of the solid-state properties of the starting material are paramount for robust process development in the pharmaceutical industry. The analytical techniques and protocols outlined in this guide provide a framework for the effective differentiation and utilization of these two critical forms of a widely used chiral resolving agent.
References
- 1. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 2. (+)-di-O-4-Toluoyl-D-tartaric acid [webbook.nist.gov]
- 3. GSRS [precision.fda.gov]
- 4. This compound | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [lgcstandards.com]
- 6. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]
- 7. (+)-Di-p-toluoyl-D-tartaric Acid | 32634-68-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Revision Notes - Anhydrous, Hydrated and Water of Crystallisation | Atoms, Molecules and Stoichiometry | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 9. benchchem.com [benchchem.com]
- 10. Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Di-p-toluoyl-D-tartaric Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), a highly effective chiral resolving agent in asymmetric synthesis. The document outlines the underlying principles, detailed experimental protocols, and quantitative data for the chiral resolution of racemic amines.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a crucial technique in the pharmaceutical and fine chemical industries for separating enantiomers from a racemic mixture.[1] The method leverages the formation of diastereomeric salts by reacting a racemic mixture with a single enantiomer of a chiral resolving agent. (+)-Di-p-toluoyl-D-tartaric acid is a widely used chiral resolving agent, particularly for the resolution of racemic amines.[1][2]
The fundamental principle involves a two-step process:
-
Diastereomeric Salt Formation: A racemic amine ((R/S)-amine) is reacted with an equimolar or sub-stoichiometric amount of (+)-DPTTA in a suitable solvent. This acid-base reaction results in the formation of a mixture of two diastereomeric salts: ((R)-amine)-(+)-DPTTA and ((S)-amine)-(+)-DPTTA.[1]
-
Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[1]
Subsequent treatment of the isolated and purified diastereomeric salt with a base liberates the enantiomerically enriched amine.[1]
Quantitative Data for Chiral Resolution of Amines
The efficacy of a chiral resolution process is determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes representative quantitative data for the chiral resolution of various amines using (+)-Di-p-toluoyl-D-tartaric acid and its enantiomer.
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Methamphetamine | (-)-Di-p-toluoyl-L-tartaric acid | Methanol | Not specified | >95% | [1] |
| 1-Phenylethylamine | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | ~85% | >98% | [2] |
| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (+)-Di-p-toluoyl-D-tartaric acid | Not specified | High | >99% | Not specified |
| Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | 78% | 96% (de) | [2] |
| Mexiletine | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol/Water | 85% | >95% | [2] |
Note: The yield of the final enantiomer will be lower than the theoretical 50% due to losses during crystallization and work-up.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of racemic amines using (+)-Di-p-toluoyl-D-tartaric acid. Optimization of solvent, temperature, and crystallization time may be necessary for specific amines.
Materials:
-
Racemic amine
-
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) and (+)-DPTTA (0.5 to 1.0 equivalent) in a minimal amount of the chosen solvent with gentle heating and stirring until a clear solution is obtained.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.[1]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1]
-
Drying: Dry the collected crystals under vacuum to a constant weight.[1]
-
Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water and add a base (e.g., 2 M NaOH solution) dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.[1]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) three times.[1]
-
Work-up: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.[1]
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or by measuring the specific rotation.[1]
This protocol is adapted from a patented procedure for the resolution of racemic methamphetamine.[1]
Materials:
-
Racemic methamphetamine (3.0 g, 0.02 mol)
-
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid (3.9 g, 0.01 mol)
-
Methanol
-
2 M Sodium hydroxide (NaOH)
-
Chloroform
Procedure:
-
Salt Formation: Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol. In a separate flask, dissolve 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol. Add the tartaric acid solution to the methamphetamine solution.[1]
-
Crystallization: Stir the reaction mixture at room temperature for 1 hour, then keep it at 5°C for 2 hours.[1]
-
Isolation: Filter the precipitated salt and dry it under an infrared lamp.[1]
-
Liberation of L-methamphetamine: Dissolve the resulting salt in a mixture of 3.6 g of 2M NaOH and 20 cm³ of water.[1]
-
Extraction: Extract the aqueous solution three times with 20 cm³ portions of chloroform.[1]
-
Work-up: Combine the organic phases, dry them, and evaporate the solvent to yield L-methamphetamine as a colorless oil.[1]
Application as a Chiral Catalyst
While Di-p-toluoyl-D-tartaric acid is predominantly used as a chiral resolving agent, there are mentions in the literature of its application as a chiral catalyst in enantioselective reactions. For instance, its use in an O,O'‐di‐p‐toluoyl‐D‐tartaric Acid‐Catalyzed Enantioselective aza‐Friedel‐Crafts Reaction has been reported. However, detailed and specific experimental protocols for such catalytic applications are not widely available in the public domain based on current literature searches. Researchers interested in this application are encouraged to consult specialized chemical literature and databases for more specific information.
Visualized Workflows
The following diagrams illustrate the general workflow for the chiral resolution of a racemic amine and the logical relationship of the key steps.
Caption: General workflow for the chiral resolution of a racemic amine.
Caption: Logical steps in chiral resolution by diastereomeric salt formation.
References
Application of Di-p-toluoyl-D-tartaric Acid Monohydrate in API Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical industry, the stereochemical identity of an Active Pharmaceutical Ingredient (API) is of paramount importance. Many APIs are chiral molecules, existing as enantiomers which are non-superimposable mirror images of each other. Often, only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.[1] Consequently, the production of enantiomerically pure APIs is a critical aspect of drug development and manufacturing, often mandated by regulatory agencies.[2]
Di-p-toluoyl-D-tartaric acid monohydrate (DPTTA) is a highly effective and widely used chiral resolving agent in the pharmaceutical industry.[1][2] Its utility lies in its ability to form diastereomeric salts with racemic compounds, particularly amines.[1][2] These diastereomeric salts possess different physicochemical properties, most notably different solubilities, which allows for their separation through fractional crystallization.[1][2] This classical resolution technique remains a robust and scalable method for obtaining enantiomerically pure APIs.[3]
This document provides detailed application notes and protocols for the chiral resolution of several key APIs using this compound.
Principle of Chiral Resolution
The fundamental principle of chiral resolution using DPTTA is the conversion of a mixture of enantiomers into a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated. The process can be summarized in the following steps:
-
Diastereomeric Salt Formation: A racemic mixture of a basic API is reacted with an enantiomerically pure chiral acid, such as (+)-Di-p-toluoyl-D-tartaric acid. This reaction forms two diastereomeric salts.
-
Fractional Crystallization: Due to their different solubilities in a specific solvent, one diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation: The crystallized, less soluble diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiomer: The desired enantiomer of the API is liberated from the isolated diastereomeric salt by treatment with a base.
Application Notes and Protocols
Resolution of Racemic Albuterol (Salbutamol)
Application Note: The (R)-enantiomer of Albuterol, known as Levalbuterol, is a potent β2-adrenergic agonist responsible for the bronchodilator activity of the drug. The (S)-enantiomer is believed to be inactive or may contribute to some adverse effects. Therefore, the production of enantiomerically pure (R)-Albuterol is highly desirable. This protocol describes the selective crystallization of the diastereomeric salt of (R)-Albuterol with (+)-Di-p-toluoyl-D-tartaric acid.[1][4]
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (Albuterol:DPTTA) | 1:1[1] |
| Solvent | Methanol[1] |
| Initial Yield of (R)-Albuterol | 38%[4] |
| Overall Yield (with recycle) | 67%[4] |
| Optical Purity (e.e.) of (R)-Albuterol | >99.5%[4] |
Experimental Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid monohydrate in refluxing methanol.[1]
-
Cool the solution to room temperature and stir for 16 hours to facilitate the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.[1]
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[1]
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the obtained solid in a minimal amount of refluxing methanol.
-
Allow the solution to cool gradually to room temperature to effect recrystallization.
-
Filter the purified crystals and dry under vacuum.[1]
-
-
Liberation of (R)-Albuterol:
-
Decompose the (R)-Albuterol-(+)-DPTTA salt by dissolving it in a dilute sulfuric acid solution.[4]
-
The (R)-Albuterol can then be isolated as its sulfate (B86663) salt.
-
-
Recycling of (S)-Albuterol (Optional):
-
The mother liquor, enriched in the (S)-enantiomer, can be treated to recover the (S)-Albuterol.
-
Racemization of the (S)-enantiomer can be achieved by heating in dilute sulfuric acid at 100°C.[4]
-
The resulting racemic Albuterol can be recycled back into the resolution process to improve the overall yield.[4]
-
Resolution of Racemic Tramadol
Application Note: Tramadol is a centrally acting analgesic, and its enantiomers exhibit different pharmacological profiles. Both enantiomers contribute to the overall analgesic effect through different mechanisms. A robust and efficient resolution of (±)-Tramadol has been developed using both enantiomers of di-p-toluoyl-tartaric acid (DTTA) to isolate both enantiomers of Tramadol in high chemical and optical purity.[5]
Quantitative Data Summary (using (+)-DPTTA):
| Parameter | Value |
| Molar Ratio (Tramadol:DPTTA) | 1:1[1] |
| Solvent | Ethanol[1] |
| Yield of (+)-Tramadol Salt | High |
| Optical Purity (e.e.) | High |
Experimental Protocol:
-
Preparation of Tramadol Free Base:
-
Convert racemic Tramadol hydrochloride to the free base using a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Extract the free base with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and evaporate the solvent to obtain the racemic Tramadol free base.[1]
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic Tramadol free base in ethanol.
-
In a separate flask, dissolve one molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid in ethanol, with heating to approximately 70°C.[1]
-
Add the Tramadol solution to the hot DPTTA solution.
-
A precipitate should form upon cooling. Allow the mixture to cool to room temperature and stir to ensure complete crystallization.
-
-
Isolation and Liberation:
-
Collect the precipitated diastereomeric salt by filtration.
-
Liberate the enantiomerically enriched Tramadol from the salt using a standard basic work-up.
-
To isolate the other enantiomer, the mother liquor can be treated with the opposite enantiomer of DPTTA, i.e., (-)-Di-p-toluoyl-L-tartaric acid.
Resolution of Racemic Methamphetamine
Application Note: The pharmacological activity of methamphetamine resides primarily in the dextrorotatory (d)-enantiomer. This protocol describes the resolution of racemic methamphetamine using (-)-O,O'-di-p-toluoyl-R,R-tartaric acid (the enantiomer of DPTTA) to precipitate the l-enantiomer, leaving the desired d-enantiomer in the mother liquor. This method utilizes a fractional molar equivalent of the resolving agent.[1]
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (Methamphetamine:Resolving Agent) | 4:1 (0.02 mol : 0.005 mol)[1] |
| Solvent | Methanol[1] |
| Yield of L-Methamphetamine | 1.1 g (from 3.0 g racemate)[1] |
| Optical Purity of L-Methamphetamine | 92.0%[1] |
| Optical Purity of D-Methamphetamine (from mother liquor) | 71.6%[1] |
Experimental Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol.[1]
-
In a separate container, dissolve 1.9 g (0.005 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol.[1]
-
Add the resolving agent solution to the methamphetamine solution.
-
Stir the reaction mixture at room temperature for one hour.
-
Cool the mixture to 5°C and hold for two hours to induce crystallization of the L-methamphetamine salt.[1]
-
Filter the precipitated salt and dry it.[1]
-
-
Liberation of L-Methamphetamine:
-
Dissolve the obtained salt in a mixture of 2M NaOH and water.[1]
-
Extract the liberated L-methamphetamine with an organic solvent.
-
-
Isolation of D-Methamphetamine:
-
The D-enantiomer remains in the mother liquor from the crystallization step and can be isolated and purified.
-
Analytical Methods for Enantiomeric Purity Determination
After the resolution process, it is crucial to determine the enantiomeric excess (e.e.) of the obtained API. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method for this purpose.[6] Di-p-toluoyl-D-tartaric acid and its derivatives are also used in the preparation of some chiral stationary phases. Other methods for determining enantiomeric excess include gas chromatography (GC) on a chiral column and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.
Conclusion
This compound is a versatile and efficient chiral resolving agent that plays a vital role in the production of enantiomerically pure APIs. The formation of diastereomeric salts with subsequent fractional crystallization is a well-established, scalable, and reliable method for separating enantiomers. The protocols provided herein offer a foundation for researchers and drug development professionals to implement this important technique in their work. Optimization of solvent, temperature, and stoichiometry may be required for different substrates to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diastereomeric Salt Crystallization: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical step in the development of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties.[1] Diastereomeric salt crystallization is a robust and scalable classical technique for separating enantiomers from a racemic mixture.[2] This method relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physicochemical characteristics.[3] This difference allows for their separation by fractional crystallization.[2]
The overall process involves three main stages:
-
Salt Formation: A racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts.[4]
-
Crystallization and Separation: One of the diastereomeric salts is selectively crystallized from a suitable solvent system due to its lower solubility.[4]
-
Liberation of the Enantiomer: The desired pure enantiomer is recovered from the isolated diastereomeric salt.[4]
This document provides a comprehensive guide to the principles, experimental protocols, and data interpretation involved in diastereomeric salt crystallization.
Principles of Diastereomeric Salt Crystallization
The fundamental principle of this technique is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers, being mirror images, have identical physical properties in an achiral environment, making their direct separation by crystallization impossible.[5] By introducing a second chiral center from an enantiomerically pure resolving agent, diastereomers are formed.
For example, reacting a racemic mixture of a chiral acid, (R)-Acid and (S)-Acid, with a chiral base, (R)-Base, will result in two diastereomeric salts: [(R)-Acid·(R)-Base] and [(S)-Acid·(R)-Base]. These diastereomers have different spatial arrangements and, therefore, different physical properties, which can be exploited for separation.[5]
The success of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent, as these factors determine the difference in solubility between the two diastereomeric salts.[6]
Experimental Workflow
The general workflow for diastereomeric salt crystallization involves a systematic approach from screening to isolation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Di-p-toluoyl-D-tartaric Acid in HPLC as a Chiral Selector: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-p-toluoyl-D-tartaric acid (DPTTA) is a highly effective chiral selector widely utilized in High-Performance Liquid Chromatography (HPLC) for the enantiomeric separation of racemic compounds. Its utility is particularly prominent in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its pharmacological activity and safety profile. DPTTA is primarily employed in two main strategies for chiral separation in HPLC: as a chiral resolving agent for diastereomeric salt formation and, more commonly, as the chiral selector in Pirkle-type chiral stationary phases (CSPs).
These application notes provide a comprehensive overview of the use of DPTTA in HPLC, including detailed experimental protocols, quantitative data for the separation of various analytes, and an explanation of the underlying chiral recognition mechanism.
Principle of Chiral Recognition
The enantioselective separation achieved with DPTTA-based chiral stationary phases is governed by the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte.[1] The differing stabilities of these complexes lead to different retention times on the HPLC column, thus enabling their separation. The widely accepted "three-point interaction model" provides a framework for understanding this chiral recognition. For effective discrimination, a minimum of three simultaneous interactions are required between the chiral selector and one of the enantiomers. In the case of DPTTA-based CSPs, these interactions typically involve:
-
π-π interactions: The electron-rich toluoyl groups of DPTTA can interact with aromatic or other π-electron systems in the analyte.
-
Hydrogen bonding: The carboxylic acid and ester carbonyl groups of DPTTA can act as hydrogen bond acceptors, while hydroxyl or amine groups on the analyte can act as hydrogen bond donors.
-
Steric hindrance: The rigid, chiral structure of the DPTTA molecule creates a sterically defined environment, where one enantiomer can fit more favorably than the other, leading to a more stable complex.
The combination and strength of these interactions determine the degree of enantioselectivity for a given analyte.
Applications
DPTTA-based chiral stationary phases are particularly effective for the separation of a wide range of chiral compounds, including:
-
Primary and Secondary Amines: Many pharmaceutical compounds contain chiral amine functionalities. DPTTA-based CSPs are highly successful in resolving the enantiomers of these basic compounds.[2]
-
β-Adrenergic Blocking Agents (β-Blockers): A significant class of cardiovascular drugs, many of which are chiral, are effectively separated on DPTTA-based columns.[3]
-
N-Derivatized Amino Acids: While the separation of native amino acids can be challenging, their N-derivatized forms (e.g., with dinitrobenzoyl groups) can be well-resolved, which is crucial in peptide synthesis and proteomics.[4]
Experimental Protocols
The following are generalized protocols for the chiral separation of different classes of compounds using a DPTTA-based chiral stationary phase. It is important to note that method optimization is often necessary to achieve baseline separation for specific analytes.
Protocol 1: Enantiomeric Separation of Chiral Amines
This protocol outlines a general procedure for the separation of chiral primary and secondary amines on a DPTTA-based CSP.
1. Column: A Pirkle-type chiral stationary phase containing Di-p-toluoyl-D-tartaric acid bonded to silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Prepare a mobile phase consisting of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.
- To improve peak shape and reduce tailing for basic analytes, add a basic modifier such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase at a concentration of 0.1% (v/v).
3. Sample Preparation:
- Dissolve the racemic amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C (ambient)
- Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
- Injection Volume: 10 µL
5. Data Analysis:
- Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for the enantiomeric peaks.
6. Optimization:
- Adjust the ratio of the non-polar solvent to the polar modifier to optimize retention and resolution. Increasing the percentage of the polar modifier will generally decrease retention times.
- The type and concentration of the basic modifier can also be varied to improve peak symmetry.
Protocol 2: Enantiomeric Separation of β-Blockers
This protocol provides a starting point for the separation of β-blocker enantiomers.
1. Column: A Pirkle-type chiral stationary phase with Di-p-toluoyl-D-tartaric acid as the selector (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- A common mobile phase for β-blockers is a mixture of n-hexane and a polar alcohol like ethanol (B145695) or isopropanol. A starting point could be 80:20 (v/v) n-hexane:ethanol.
- Add a basic additive such as diethylamine (DEA) at 0.1% (v/v) to the mobile phase to ensure good peak shape.
3. Sample Preparation:
- Prepare a solution of the racemic β-blocker in the mobile phase at a concentration of about 0.5 mg/mL.
- Filter the solution through a 0.45 µm filter.
4. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at the wavelength of maximum absorbance for the specific β-blocker (e.g., 220-230 nm).
- Injection Volume: 10 µL
5. Data Analysis:
- Determine the retention times, separation factor, and resolution of the enantiomers.
6. Optimization:
- Vary the percentage of the alcohol modifier to fine-tune the separation.
- Experiment with different basic additives (e.g., triethylamine, propylamine) if peak shape is not optimal.
Protocol 3: Enantiomeric Separation of N-Derivatized Amino Acids
This protocol is suitable for the separation of amino acids that have been derivatized to introduce a UV-active and π-basic group, such as a dinitrobenzoyl (DNB) group.
1. Column: A DPTTA-based Pirkle-type chiral stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Prepare a mobile phase of n-hexane and isopropanol. A typical starting condition is 95:5 (v/v) n-hexane:isopropanol.
- For acidic analytes like DNB-amino acids, the addition of a small amount of a carboxylic acid (e.g., 0.1% acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.
3. Sample Preparation:
- Derivatize the amino acid with a suitable reagent (e.g., 3,5-dinitrobenzoyl chloride) following a standard derivatization protocol.
- Dissolve the resulting N-derivatized amino acid in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample before injection.
4. HPLC Conditions:
- Flow Rate: 1.0 - 1.5 mL/min
- Column Temperature: 25 °C
- Detection: UV at a wavelength appropriate for the derivatizing group (e.g., 254 nm for DNB derivatives).
- Injection Volume: 10 µL
5. Data Analysis:
- Calculate the chromatographic parameters (k', α, Rs).
6. Optimization:
- Adjust the mobile phase composition by varying the percentage of isopropanol to achieve optimal separation.
- The type and concentration of the acidic modifier can be adjusted to improve peak symmetry and resolution.
Quantitative Data
The following tables summarize representative quantitative data for the enantiomeric separation of various compounds on Di-p-toluoyl-D-tartaric acid-based chiral stationary phases. Note: The specific column, mobile phase composition, and other chromatographic conditions can significantly affect these values. This data is intended for illustrative purposes.
Table 1: Enantiomeric Separation of Chiral Amines
| Analyte | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | α | Rs |
| 1-(1-Naphthyl)ethylamine | n-Hexane/Isopropanol (90:10) + 0.1% DEA | 1.0 | 2.54 | 3.18 | 1.25 | 2.80 |
| Tranylcypromine | n-Hexane/Ethanol (95:5) + 0.1% TEA | 1.2 | 3.11 | 3.89 | 1.25 | 3.10 |
| Amphetamine | n-Hexane/Isopropanol (98:2) + 0.1% DEA | 1.0 | 4.23 | 5.08 | 1.20 | 2.50 |
Table 2: Enantiomeric Separation of β-Blockers
| Analyte | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | α | Rs |
| Propranolol | n-Hexane/Ethanol (80:20) + 0.1% DEA | 1.0 | 3.85 | 4.62 | 1.20 | 2.90 |
| Metoprolol | n-Hexane/Isopropanol (85:15) + 0.1% TEA | 1.0 | 4.50 | 5.58 | 1.24 | 3.20 |
| Atenolol | Methanol/Acetic Acid/Triethylamine (100:0.1:0.05) | 0.8 | 2.95 | 3.48 | 1.18 | 2.40 |
Table 3: Enantiomeric Separation of N-Derivatized Amino Acids
| Analyte (N-DNB derivative) | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | α | Rs |
| Leucine | n-Hexane/Isopropanol (90:10) + 0.1% TFA | 1.5 | 3.20 | 4.00 | 1.25 | 3.50 |
| Phenylalanine | n-Hexane/Isopropanol (92:8) + 0.1% TFA | 1.5 | 4.15 | 5.23 | 1.26 | 3.80 |
| Valine | n-Hexane/Ethanol (95:5) + 0.1% Acetic Acid | 1.0 | 3.88 | 4.73 | 1.22 | 3.10 |
Visualizations
Chiral Recognition Mechanism of DPTTA with a Chiral Amine
Caption: Chiral recognition based on the three-point interaction model.
General Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a chiral HPLC separation method.
References
Application Notes and Protocols for the Chiral Resolution of Ibuprofen Using Tartaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chiral resolution of racemic ibuprofen (B1674241) utilizing tartaric acid derivatives. The (S)-(+)-enantiomer of ibuprofen is the pharmacologically active form, exhibiting approximately 160 times greater efficacy than the (R)-(-)-enantiomer.[1] Consequently, the separation of these enantiomers is of significant interest in the pharmaceutical industry to enhance therapeutic efficiency and minimize potential side effects associated with the (R)-enantiomer.[1]
Two primary methodologies employing tartaric acid derivatives have demonstrated success in the enantioseparation of ibuprofen:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves the reaction of racemic ibuprofen with a chiral resolving agent, an optically pure tartaric acid derivative, to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomeric salt yields the desired enantiomerically pure ibuprofen.
-
Enantioselective Liquid-Liquid Extraction (ELLE): In this method, a chiral selector, which is an L-tartaric acid derivative, is dissolved in an organic solvent. This organic phase is then used to selectively extract one enantiomer of ibuprofen from an aqueous phase containing the racemate. The differential partitioning of the enantiomers between the two liquid phases forms the basis of the separation.
Data Presentation
The following tables summarize the quantitative data obtained from studies on the chiral resolution of ibuprofen using tartaric acid derivatives.
Table 1: Diastereomeric Salt Crystallization of Ibuprofen using O,O'-Disubstituted Tartaric Acid Derivatives
| Parameter | (S)-(+)-Ibuprofen Gentisate | (R)-(-)-Ibuprofen Gentisate | Reference |
| Resolving Agent | D-DTTA (O,O'-Disubstituted Tartaric Acid) | L-DTTA (O,O'-Disubstituted Tartaric Acid) | [1] |
| Chiral Purity (by HPLC) | 97.39% | 96.66% | [1] |
| Melting Point | 115°C | 118°C | [1] |
| Optical Rotation (2% in ethanol) | +61.35° | -61.89° | [1] |
Table 2: Enantioselective Liquid-Liquid Extraction of Ibuprofen using L-Tartaric Acid Esters
| L-Tartaric Acid Ester | Organic Solvent | Concentration of Chiral Extractant | Maximum Enantioselectivity (Separation Factor) | Reference |
| L-Tartaric Acid Dipentyl Ester | Decanol | 0.2 mol·L⁻¹ | > 1.2 | [2] |
| L-Tartaric Acid Dihexyl Ester | Not specified | Not specified | Binding energy calculations suggest selectivity | [2] |
Experimental Protocols
Protocol 1: Chiral Resolution of Ibuprofen by Diastereomeric Salt Crystallization
This protocol is based on the general procedure described for the resolution of (RS)-Ibuprofen using O,O'-disubstituted tartaric acid derivatives.[1]
Materials:
-
(RS)-Ibuprofen
-
D-DTTA (O,O'-Disubstituted Tartaric Acid derivative)
-
L-DTTA (O,O'-Disubstituted Tartaric Acid derivative)
-
Glacial Acetic Acid
-
2N Sodium Hydroxide (NaOH)
-
Methylene (B1212753) Dichloride
-
Gentisic Acid
-
Standard laboratory glassware and filtration apparatus
-
Vacuum oven
Procedure:
Part A: Preparation of Diastereomeric Salt of (S)-(+)-Ibuprofen (I-D-DTTAS)
-
Dissolve 16.36 g (0.079 mol) of (RS)-Ibuprofen in isopropanol.
-
Cool the mixture to 0-5°C.
-
While maintaining the temperature, add 1 mL of glacial acetic acid dropwise.
-
Gradually add a solution of D-DTTA dissolved in 50 mL of isopropanol to the reaction mixture.
-
A solid precipitate will form. Filter the precipitate and wash it with isopropanol.
-
The resulting solid is the diastereomeric salt of (S)-(+)-Ibuprofen with D-DTTA.
Part B: Preparation of (S)-(+)-Ibuprofen Gentisate
-
Take the I-D-DTTAS salt obtained in Part A and stir it for 30 minutes in a mixture of equal volumes of 2N NaOH and methylene dichloride.
-
Separate the organic layer and wash it with water.
-
Add 1.54 g of gentisic acid dissolved in 5 mL of acetone to the organic layer.
-
Stir the solution continuously at room temperature for 24 hours.
-
A solid precipitate of (S)-(+)-Ibuprofen Gentisate will form.
-
Filter the solid and dry it at 50°C under vacuum.
Part C: Preparation of Diastereomeric Salt of (R)-(-)-Ibuprofen (I-L-DTTAR)
-
Take the filtrate from the reaction in Part A (scheme-1).
-
Add 0.25 molar equivalent of L-DTTA (3.58 g) to the filtrate.
-
Heat the mixture in a water bath at 100°C under a nitrogen atmosphere with stirring for 48 hours.
-
A solid precipitate will form. Filter the solid, recrystallize it from isopropanol, and dry at 50°C under vacuum.
Part D: Preparation of (R)-(-)-Ibuprofen Gentisate
-
Take 5.88 g of the I-L-DTTAR salt from Part C and stir for 30 minutes in a mixture of equal volumes of 2N NaOH and methylene dichloride.[1]
-
Separate the organic layer and wash it with water.
-
Add 1.54 g of gentisic acid dissolved in 5 mL of acetone to the organic layer.[1]
-
Stir the solution continuously at room temperature for 24 hours.
-
A solid precipitate of (R)-(-)-Ibuprofen Gentisate will form.
-
Filter the solid and dry it at 50°C under vacuum.
Protocol 2: Chiral Resolution of Ibuprofen by Enantioselective Liquid-Liquid Extraction
This protocol is based on the study of enantioselective liquid-liquid extraction using L-tartaric acid derivatives.[2]
Materials:
-
Racemic Ibuprofen
-
L-Tartaric Acid Dipentyl Ester (Chiral Extractant)
-
Decanol (Organic Solvent)
-
Aqueous buffer solution (to control pH)
-
Standard laboratory glassware for liquid-liquid extraction (e.g., separatory funnels)
-
pH meter
-
Chiral HPLC system for analysis
Procedure:
-
Preparation of the Organic Phase: Prepare a 0.2 mol·L⁻¹ solution of L-tartaric acid dipentyl ester in decanol.[2]
-
Preparation of the Aqueous Phase: Prepare a solution of racemic ibuprofen in an aqueous buffer. The pH of the aqueous phase should be optimized; lower pH values have been shown to be favorable.[2]
-
Extraction:
-
In a separatory funnel, combine equal volumes of the organic and aqueous phases.
-
Shake the funnel vigorously for a predetermined amount of time to allow for mass transfer and complex formation.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Analyze the concentration of each ibuprofen enantiomer in both phases using a chiral HPLC system.
-
-
Calculation of Enantioselectivity: The enantioselectivity (separation factor, α) can be calculated as the ratio of the distribution coefficients (D) of the two enantiomers: α = D(R-Ibuprofen) / D(S-Ibuprofen).
Visualizations
Caption: Experimental workflows for chiral resolution of ibuprofen.
Caption: Diastereomeric salt formation for chiral resolution.
References
How to perform a chiral resolution of a racemic base
An enantiomer is one of two stereoisomers that are mirror images of each other that are non-superimposable. In the pharmaceutical and fine chemical industries, the separation of these enantiomers, a process known as chiral resolution, is critical as they often exhibit different biological activities and toxicological profiles.[1] This document provides detailed application notes and protocols for the chiral resolution of racemic bases, targeting researchers, scientists, and drug development professionals.
This classical method remains one of the most widely used techniques for chiral resolution on an industrial scale. The principle involves converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties, such as solubility.[2][3] This is achieved by reacting the racemic base with an enantiomerically pure acid, known as a chiral resolving agent.[4] The resulting diastereomeric salts can then be separated by fractional crystallization.[1]
Common Chiral Resolving Agents for Racemic Bases:
-
(+)-Tartaric acid[5]
-
(-)-Mandelic acid[6]
-
(+)-Camphor-10-sulfonic acid[5]
-
(-)-Malic acid[6]
-
(+)-Camphoric acid[2]
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
The success of this method hinges on finding a resolving agent and solvent system that maximizes the solubility difference between the two diastereomeric salts.[1]
-
Preparation of Stock Solutions : Prepare stock solutions of the racemic base and various chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid) at the same molar concentration in a suitable solvent like methanol (B129727) or ethanol.[1][4]
-
Salt Formation : In a multi-well plate, dispense a fixed volume of the racemic base stock solution into each well. Add one equivalent of a different chiral resolving agent stock solution to each well.[1]
-
Solvent Evaporation : Evaporate the solvent to obtain the diastereomeric salts as a dry powder.[1]
-
Crystallization Screening : To each well containing the dried salts, add a different crystallization solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, isopropanol, and mixtures with water).
-
Analysis : Seal the plate and heat until all solids dissolve, then allow it to cool slowly to room temperature. Observe the formation of crystals. The most promising systems will show significant precipitation, indicating low solubility for one of the diastereomeric salts.
-
Purity Check : Isolate the crystals and regenerate the free base to analyze the enantiomeric excess (ee) using chiral HPLC or another suitable method.
Protocol 2: Preparative Scale Resolution and Fractional Crystallization
-
Dissolution and Salt Formation : In a reaction vessel, dissolve the racemic base (1.0 equivalent) and the selected chiral resolving agent (0.5 to 1.0 equivalent) in the chosen solvent at an elevated temperature to ensure complete dissolution.[4]
-
Crystallization : Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. The rate of cooling can significantly impact crystal size and purity. The mixture may be stirred gently during cooling.
-
Isolation : Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
Recrystallization : To improve purity, the isolated salt can be recrystallized from the same or a different solvent system. This process can be repeated until there is no further change in the optical rotation of the salt, indicating the resolution is complete.[6]
Protocol 3: Regeneration of the Enantiomerically Pure Base
-
Salt Dissociation : Dissolve the purified diastereomeric salt in water.[1]
-
pH Adjustment : Adjust the pH of the solution by adding a strong base (e.g., NaOH, KOH) to deprotonate the amine and break the ionic bond, liberating the free base.[1][5]
-
Extraction : Extract the liberated free base into an appropriate organic solvent such as dichloromethane (B109758) or ethyl acetate.[1]
-
Isolation : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched base.
Data Presentation
| Racemic Base | Resolving Agent | Solvent | Yield of Diastereomer Salt (%) | Enantiomeric Excess (ee%) of Regenerated Base |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol/Water | 75 | >98 (R) |
| 1-(1-Naphthyl)ethylamine | (-)-Mandelic Acid | Ethanol | 82 | >99 (S) |
| Propranolol | (+)-Camphor-10-sulfonic Acid | Acetone | 68 | >97 (S) |
Note: Data is illustrative and will vary based on specific experimental conditions.
Workflow Diagram```dot
Caption: Workflow for chiral resolution using chromatography.
Enzymatic Resolution
Enzymatic resolution is a type of kinetic resolution that utilizes the high stereoselectivity of enzymes. [7]An enzyme selectively catalyzes the transformation of one enantiomer of the racemic mixture, while leaving the other largely unreacted. [8]This allows for the separation of the unreacted enantiomer from the product. Lipases and proteases are commonly used for the resolution of racemic amines via stereoselective acylation. [9] A key limitation of kinetic resolution is a theoretical maximum yield of 50% for a single enantiomer. This can be overcome by a process called Dynamic Kinetic Resolution (DKR), where the "unwanted" enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. [3][10]
Experimental Protocol
Protocol 5: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
-
Setup : To a solution of the racemic amine (1.0 equivalent) in a suitable organic solvent (e.g., toluene, THF), add an acylating agent (e.g., ethyl acetate, vinyl acetate).
-
Enzyme Addition : Add the chosen enzyme, such as Candida antarctica lipase (B570770) B (CALB), either in its free form or immobilized on a support. [9]Immobilized enzymes are often preferred as they can be easily removed by filtration and reused.
-
Reaction Monitoring : Stir the reaction at a controlled temperature (e.g., 30-45 °C). Monitor the progress of the reaction by taking aliquots and analyzing them for conversion and enantiomeric excess (ee) of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components. [11]4. Workup and Separation : Once the desired conversion is reached, stop the reaction by filtering off the enzyme. The resulting mixture contains one enantiomer of the unreacted amine and the other enantiomer as an amide. These can be separated by standard methods such as extraction (the amide is neutral, the amine is basic) or column chromatography.
-
Hydrolysis (Optional) : The separated amide can be hydrolyzed (e.g., using acid or base) to regenerate the other enantiomer of the amine.
Data Presentation
| Racemic Amine | Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | ee% of Amine | ee% of Amide |
| 1-Phenylethylamine | CALB | Ethyl Acetate | Toluene | 24 | 50 | >99 (R) | >99 (S) |
| 1-(1-Naphthyl)ethylamine | Subtilisin | 2,2,2-Trifluoroethyl butyrate | 3-Methyl-3-pentanol | 10 | 52 | >90 (R) | >90 (S) |
| Tetrahydroquinoline | CALB | Vinyl Acetate | THF | 48 | 49 | >98 (S) | >98 (R) |
Note: Data is illustrative and based on examples from literature.[8][9]
Logical Diagram
Caption: Principle of enzymatic kinetic resolution of a racemic amine.
References
- 1. benchchem.com [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Selecting Solvents for Di-p-toluoyl-D-tartaric Acid Resolutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a fundamental technique in the pharmaceutical and fine chemical industries for the separation of enantiomers.[1][2][3] Di-p-toluoyl-D-tartaric acid (DPTTA) is a widely employed chiral resolving agent, particularly for the resolution of racemic amines. The success of this method hinges on the differential solubility of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure DPTTA in a given solvent.[2][3] The choice of solvent is therefore a critical parameter that directly influences the yield and enantiomeric excess (e.e.) of the desired enantiomer.[1] These application notes provide detailed protocols and compiled data to guide the selection of an appropriate solvent system for chiral resolutions using DPTTA.
Principle of the Method
The chiral resolution of a racemic amine with DPTTA involves three main steps:
-
Diastereomeric Salt Formation: The racemic amine is reacted with an enantiomerically pure form of DPTTA in a suitable solvent to form a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physicochemical properties, one diastereomeric salt is less soluble in the chosen solvent and selectively crystallizes out of the solution.
-
Liberation of the Enantiomer: The isolated, enantiomerically enriched diastereomeric salt is then treated with a base to liberate the free amine.
The key to a successful resolution is maximizing the solubility difference between the two diastereomeric salts, which is highly dependent on the solvent system.
Solvent Selection and Optimization
The ideal solvent for a DPTTA resolution should exhibit a large difference in solubility for the two diastereomeric salts, while providing sufficient solubility for both to allow for the formation of a saturated solution from which the less soluble salt can crystallize. A systematic solvent screening is crucial for optimizing the resolution process.[4] Solvents are typically screened based on their polarity, proticity, and ability to form hydrogen bonds. Common solvents used for DPTTA resolutions include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and halogenated hydrocarbons (chloroform), as well as their mixtures with water.[3][5]
Quantitative Data on Solvent Effects
The following tables summarize quantitative data from various studies on the resolution of different racemic amines using Di-p-toluoyl-D-tartaric acid (DPTTA) and its enantiomer in various solvents. This data is intended to provide a comparative overview of how solvent selection can impact the outcome of the resolution.
Table 1: Resolution of Various Amines with Di-p-toluoyl-tartaric Acid Derivatives in Different Solvents
| Racemic Amine | Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt (%) | Enantiomeric/Diastereomeric Excess (%) |
| Albuterol | (+)-DPTTA | Methanol | 38% (initial) | 99.5% (e.e.) |
| Tramadol | (+)-DPTTA | Ethanol | ~47% (initial) | 97% (d.e., initial) |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | Not specified | 92.0% (e.e. of L-methamphetamine) |
| Mexiletine (B70256) | p-toluoyl tartrate salts | Methanol | ~30% | >98% (optical purity)[4] |
| 1-Phenylethylamine | Tartaric Acid | Methanol | Not specified | Not specified |
Note: The yield is often reported for the diastereomeric salt, and the theoretical maximum yield for the resolution of a racemate is 50%. Overall yields can be higher if the undesired enantiomer is racemized and recycled.
Experimental Protocols
The following are detailed, generalized protocols for performing a chiral resolution with DPTTA. Optimization of specific parameters such as solvent, temperature, and crystallization time is often necessary for a particular racemic compound.
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine
Materials:
-
Racemic amine
-
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) or (-)-Di-p-toluoyl-L-tartaric acid (LPTTA)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof)
-
Aqueous base solution (e.g., 2 M NaOH)
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Solvent Screening (Small Scale):
-
In separate test tubes, dissolve small, equimolar amounts of the racemic amine and DPTTA in a minimal amount of each screening solvent with gentle heating.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the amount of precipitate and analyze the enantiomeric excess of the crystalline material and the mother liquor by a suitable method (e.g., chiral HPLC) to identify the most effective solvent.
-
-
Diastereomeric Salt Formation (Preparative Scale):
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen optimal solvent, with gentle heating and stirring until a clear solution is obtained.[2]
-
In a separate flask, dissolve DPTTA (0.5 to 1.0 equivalent) in the same solvent, also with heating.
-
Slowly add the DPTTA solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[2] For further crystallization, the flask can be placed in a refrigerator or an ice bath.[2]
-
Seeding with a small crystal of the desired diastereomeric salt can be beneficial to promote crystallization.[2]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Drying:
-
Dry the collected crystals under vacuum to a constant weight.
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add an aqueous base solution (e.g., 2 M NaOH) dropwise while stirring until the solution is basic (pH > 10). This will liberate the free amine.
-
-
Extraction and Isolation:
-
Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved amine using an appropriate analytical technique such as chiral HPLC or polarimetry.
-
Protocol 2: Resolution of Racemic Albuterol with (+)-DPTTA in Methanol
Procedure:
-
Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.
-
Cool the solution to room temperature and stir for 16 hours to allow for the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.
-
To liberate the free amine, decompose the (R)-Albuterol tartrate salt in a dilute sulfuric acid solution.
-
Isolate the (R)-Albuterol as its sulfate salt.
Visualizing the Workflow
The following diagrams illustrate the logical relationships and experimental workflow in selecting a solvent and performing a chiral resolution with DPTTA.
Caption: Workflow for solvent selection and preparative resolution.
Conclusion
The selection of an appropriate solvent is a critical step in the successful chiral resolution of racemic amines using Di-p-toluoyl-D-tartaric acid. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is essential to identify the optimal conditions that maximize the solubility difference between the diastereomeric salts. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals to effectively design and execute DPTTA-based chiral resolutions, leading to high yields and enantiomeric purities of the target compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Resolution and electrophysiological effects of mexiletine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mehamphetamine resolution with O,O'-Dibenzoyl-R,R-Tartaric Acid in DCE-H2O-MeOH - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols: The Use of Di-p-toluoyl-D-tartaric Acid in Fine Chemical Manufacturing
Introduction
Di-p-toluoyl-D-tartaric acid (DPTTA), also known as (+)-Di-p-toluoyl-D-tartaric acid or D-DTTA, is a highly versatile and effective chiral reagent extensively used in the fine chemical and pharmaceutical industries.[1][2] Its primary application is as a chiral resolving agent for the separation of racemic mixtures, a critical step in producing enantiomerically pure compounds required for drug development.[1][3][4] Enantiomers of a chiral drug often exhibit significantly different pharmacological activities and toxicological profiles, making their separation a regulatory necessity.[4] DPTTA's ability to form crystalline diastereomeric salts with racemic compounds, particularly amines, allows for efficient separation through fractional crystallization.[3][4] Beyond its role in resolution, DPTTA also serves as a chiral auxiliary in asymmetric synthesis and as a chiral selector in analytical chromatography.[5][6]
Primary Application: Chiral Resolution by Diastereomeric Salt Formation
Principle of the Method
The most common application of DPTTA is the resolution of racemates, especially amines. The process relies on the reaction between the acidic DPTTA and a racemic base to form two diastereomeric salts. These diastereomers, having different three-dimensional structures, possess distinct physicochemical properties, most notably different solubilities in a specific solvent.[4] This solubility difference allows the less soluble diastereomeric salt to selectively crystallize out of the solution, while the more soluble salt remains in the mother liquor. The crystallized salt is then isolated, and the pure enantiomer is liberated by treatment with a base.[4][7]
Caption: General workflow for chiral resolution using DPTTA.
General Experimental Protocol for Chiral Resolution of Racemic Amines
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (typically 0.5 to 1.0 equivalent) separately in a minimal amount of a suitable solvent (e.g., methanol, ethanol).[7]
-
Gentle heating may be applied to ensure complete dissolution.[4]
-
Slowly add the DPTTA solution to the amine solution with constant stirring.[7]
-
-
Fractional Crystallization:
-
Allow the combined solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.[7]
-
Seeding with a few crystals of the desired salt can facilitate crystallization.[4]
-
For maximizing the yield, the mixture can be further cooled in a refrigerator or an ice bath.[4][7]
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.[7]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.[3][7]
-
If necessary, the isolated salt can be recrystallized from a fresh portion of the hot solvent to improve diastereomeric purity.[3]
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.[7]
-
Add a base (e.g., sodium hydroxide (B78521) solution) to deprotonate the amine and break the salt.[3][7]
-
Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane, chloroform).[3][4]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched amine.[4]
-
Specific Application Examples
Resolution of Racemic Albuterol
Application Note: The resolution of Albuterol is critical as only the (R)-enantiomer, Levalbuterol, is the active bronchodilator.[2][3] The (S)-enantiomer is associated with some undesirable side effects. This protocol allows for the selective crystallization of the desired (R)-Albuterol.[3]
Quantitative Data Summary: Albuterol Resolution
| Parameter | Value | Reference |
| Molar Ratio (Albuterol:DPTTA) | 1:1 | [3] |
| Solvent | Methanol | [3] |
| Yield of (R)-Albuterol | 38% (initial), 67% (overall with recycle) | [3] |
| Optical Purity (e.e.) | 99.5% | [3] |
Experimental Protocol:
-
Diastereomeric Salt Formation: Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[3]
-
Crystallization: Cool the solution to room temperature and stir for 16 hours to allow the diastereomeric salt of (R)-Albuterol-(+)-DPTTA to crystallize.[3]
-
Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[3]
-
Liberation of (R)-Albuterol: Treat the isolated salt with a suitable base to liberate the free amine, followed by extraction.
Resolution of Racemic Tramadol
Application Note: Tramadol is a centrally acting analgesic. This protocol describes the resolution of its free base form using DPTTA to isolate the desired enantiomer.
Quantitative Data Summary: Tramadol Resolution
| Parameter | Value | Reference |
| Molar Ratio (Tramadol:DPTTA) | 1:1 | [3] |
| Solvent | Ethanol | [3] |
| Yield of (+)-Tramadol Salt | ~47% (initial crystallization) | [3] |
| Diastereomeric Excess (d.e.) | 97% (initial), >99.5% (after reslurry) | [3] |
Experimental Protocol:
-
Preparation of Free Base: Convert racemic Tramadol hydrochloride to the free base using a sodium hydroxide solution and extract with an organic solvent like dichloromethane. Evaporate the solvent to obtain the racemic Tramadol oil.[3]
-
Diastereomeric Salt Formation: Dissolve the racemic Tramadol free base in ethanol. In a separate flask, dissolve one molar equivalent of DPTTA in ethanol, heating to approximately 70°C.[3]
-
Crystallization: Add the Tramadol solution to the hot DPTTA solution and allow it to cool, inducing crystallization of the (+)-Tramadol-DPTTA salt.[3]
-
Isolation and Liberation: Isolate the crystals by filtration and liberate the enantiomer as described in the general protocol.
Resolution of Racemic Methamphetamine
Application Note: The primary pharmacological activity of methamphetamine resides in the dextrorotatory (D)-enantiomer. This protocol uses the enantiomer of DPTTA, (-)-O,O'-di-p-toluoyl-L-tartaric acid, to crystallize the L-enantiomer, leaving the desired D-enantiomer in the mother liquor.[3]
Quantitative Data Summary: Methamphetamine Resolution
| Parameter | Value | Reference |
| Molar Ratio (Methamphetamine:Resolving Agent) | 4:1 | [3] |
| Solvent | Methanol | [3] |
| Yield of L-Methamphetamine | 1.1 g (from 3.0 g racemate) | [3] |
| Optical Purity of L-Methamphetamine | 92.0% | [3] |
| Optical Purity of D-Methamphetamine (from mother liquor) | 71.6% | [3] |
Experimental Protocol:
-
Diastereomeric Salt Formation: Dissolve 3.0 g of racemic methamphetamine in methanol. Separately, dissolve 1.9 g of (-)-O,O'-di-p-toluoyl-L-tartaric acid in methanol. Add the resolving agent solution to the methamphetamine solution.[3]
-
Crystallization: Stir the mixture at room temperature for one hour, then cool to 5°C and hold for two hours to induce crystallization.[3]
-
Isolation: Filter the precipitated salt and dry it.
-
Liberation of L-Methamphetamine: Dissolve the obtained salt in a 2M NaOH solution and extract the free base with an organic solvent.[3] The D-enantiomer can be recovered from the initial mother liquor.
Secondary Application: Chiral Auxiliary in Asymmetric Synthesis
Principle of the Method
DPTTA can also function as a chiral auxiliary. In this role, it is temporarily and covalently attached to a prochiral substrate molecule. The bulky and stereochemically defined structure of the DPTTA auxiliary then directs the approach of reagents in a subsequent reaction, favoring the formation of one stereoisomer over the other.[5] After the stereoselective reaction is complete, the auxiliary is cleaved from the product, yielding the desired enantiopure compound.
Caption: Use of DPTTA as a chiral auxiliary in asymmetric synthesis.
Other Applications in Fine Chemical Manufacturing
-
Building Block in Organic Synthesis: DPTTA is used as a chiral building block for the synthesis of complex molecules with controlled stereochemistry.[2]
-
Analytical Chemistry: In its monohydrate form, DPTTA is used as a chiral selector in High-Performance Liquid Chromatography (HPLC) for the analytical separation and purity determination of enantiomers.[6][8]
-
Food Industry: The compound and its derivatives have been explored for use as food additives to enhance flavor or act as stabilizers.[5]
References
- 1. (+)-Di-p-toluoyl-D-tartaric acid (32634-68-7) at Nordmann - nordmann.global [nordmann.global]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
Preparation of Enantiomerically Pure Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure pharmaceutical intermediates is a critical aspect of modern drug development. The stereochemistry of a drug can have profound effects on its pharmacological activity, with different enantiomers often exhibiting varied efficacy, and toxicity.[1] Regulatory agencies increasingly favor the development of single-enantiomer drugs to ensure safety and therapeutic precision.[1] This document provides detailed application notes and experimental protocols for key methodologies used to obtain enantiomerically pure intermediates, including asymmetric synthesis, chiral resolution, and enzymatic catalysis.
Asymmetric Synthesis: L-Proline Catalyzed Aldol (B89426) Reaction
Asymmetric synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials. Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool in this field. The L-proline catalyzed asymmetric aldol reaction is a classic example, providing a metal-free and environmentally benign method for forming carbon-carbon bonds with high stereocontrol.[2][3]
Application Notes
The L-proline catalyzed aldol reaction is highly effective for the reaction between ketones and aldehydes, producing chiral β-hydroxy carbonyl compounds.[2] The reaction proceeds through an enamine intermediate, mimicking the mechanism of Class I aldolase (B8822740) enzymes. L-proline is an ideal catalyst as it is inexpensive, readily available in both enantiomeric forms, stable, and non-toxic.[3] The choice of solvent is crucial, with polar aprotic solvents like DMSO and DMF being common, although recent protocols have shown success in water/methanol mixtures, enhancing the green credentials of the method.[4][5]
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone (B45756) and p-Nitrobenzaldehyde
This protocol details the L-proline catalyzed reaction between cyclohexanone and 4-nitrobenzaldehyde (B150856).
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous MgSO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4 mL), add cyclohexanone (10.0 mmol).
-
Add (S)-proline (0.3 mmol, 30 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.
Quantitative Data
The following table summarizes typical results for the L-proline catalyzed aldol reaction between various ketones and aldehydes.
| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 30 | DMSO | 99 | 95:5 | 99 (anti) |
| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 68 | - | 96 |
| Cyclopentanone | 4-Nitrobenzaldehyde | 35 | CH3CN | 97 | 95:5 | 99 (anti) |
Data compiled from representative literature.
Asymmetric Aldol Reaction Workflow
Caption: Workflow for the L-proline catalyzed asymmetric aldol reaction.
Chiral Resolution: Diastereomeric Salt Formation for Ibuprofen (B1674241)
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[6] One of the most established and industrially scalable methods is the formation of diastereomeric salts. This process involves reacting the racemic mixture (e.g., a carboxylic acid) with a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[8]
Application Notes
The resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a prime example of this technique. The (S)-(+)-enantiomer is responsible for the desired therapeutic effect, while the (R)-(-)-enantiomer is less active.[9] By reacting racemic ibuprofen with an enantiomerically pure amine, such as (S)-(-)-α-methylbenzylamine, two diastereomeric salts are formed. Due to their different solubilities in a chosen solvent, one salt will preferentially crystallize, allowing for its isolation. The resolved enantiomer of ibuprofen can then be recovered by treating the isolated salt with an acid.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol outlines the resolution of racemic ibuprofen using (S)-(-)-α-phenylethylamine.
Materials:
-
(±)-Ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Methanol
-
Water
-
Dichloromethane
-
2M Hydrochloric acid
-
Anhydrous Sodium Sulfate
Procedure:
-
Salt Formation: Dissolve (±)-Ibuprofen (e.g., 3.1 g) in a suitable solvent like methanol. Add an equimolar amount of (S)-(-)-α-phenylethylamine.[9]
-
Crystallization: Allow the solution to stand at room temperature, then cool in an ice bath to induce crystallization of the less soluble diastereomeric salt ((S)-Ibuprofen-(S)-amine).
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from the same solvent.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt crystals in water and add dichloromethane. Acidify the mixture with 2M HCl to a pH of ~2.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield (S)-(+)-Ibuprofen.[9]
-
The other enantiomer, (R)-(-)-Ibuprofen, can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.
Quantitative Data
The efficiency of diastereomeric salt resolution is highly dependent on the choice of resolving agent, solvent, and crystallization conditions.
| Racemic Compound | Resolving Agent | Solvent | Yield of (S)-Ibuprofen (%) | Enantiomeric Excess (ee, %) |
| Ibuprofen | (S)-(-)-α-phenylethylamine | Methanol/Water | ~40 (single crop) | >88 |
| Ibuprofen | N-methyl-D-glucamine | Ethyl Acetate | 71 (of diastereomer) | 80 (of diastereomer) |
Data compiled from representative literature.[8][9]
Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Enzymatic Kinetic Resolution of Amines
Enzymatic methods offer high selectivity under mild reaction conditions, making them an attractive green alternative for producing enantiopure compounds. Kinetic resolution (KR) involves the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, leaving the other enantiomer unreacted. A significant drawback is that the maximum theoretical yield for the desired product is 50%.[10]
Application Notes
Lipases are commonly used enzymes for the kinetic resolution of racemic amines and alcohols.[11] For amines, the enzyme catalyzes the acylation of one enantiomer with a suitable acyl donor, such as an ester. The resulting amide can then be easily separated from the unreacted amine. The choice of enzyme, solvent, and acyl donor are critical for achieving high enantioselectivity (expressed as the E-value).[10] Immobilized enzymes, like Novozym 435 (Candida antarctica lipase (B570770) B), are often preferred as they can be easily recovered and reused.[12]
To overcome the 50% yield limitation of KR, a process called Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[12] This is often achieved by adding a metal catalyst for the racemization.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine
This protocol provides a general method for the kinetic resolution of a racemic amine using Novozym 435.
Materials:
-
(±)-1-Phenylethylamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Ethyl acetate (as both solvent and acyl donor)
-
Anhydrous Toluene (alternative solvent)
-
Shaker incubator
-
Chiral GC or HPLC system for analysis
Procedure:
-
To a vial, add (±)-1-phenylethylamine (1.0 mmol) and ethyl acetate (5 mL).
-
Add Novozym 435 (e.g., 20 mg).
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the remaining amine and the formed amide by chiral GC or HPLC.
-
Stop the reaction when the conversion reaches approximately 50%. This point typically provides the highest ee for both the unreacted substrate and the product.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
The product mixture, containing the unreacted (e.g., R)-amine and the acylated (S)-amide, can be separated by column chromatography or acid-base extraction.
Quantitative Data
| Amine Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |
| 1-Phenylethylamine | Novozym 435 | Ethyl Acetate | Toluene | 43.3 | >99 | 97.9 | >200 |
| 1-(1-Naphthyl)ethylamine | Novozym 435 | Ethyl Acetate | Toluene | 47.2 | >99 | 98.8 | >200 |
| 1-Indanylamine | Novozym 435 | Ethyl Acetate | Toluene | 48.1 | >99 | 98.7 | >200 |
Data compiled from representative literature.[13]
Enzymatic Kinetic Resolution Logical Diagram
Caption: Logical diagram of enzymatic kinetic resolution.
References
- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. advanceseng.com [advanceseng.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Industrial Scale Chiral Resolution with Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory requirement for drug development.[1] One of the most common and effective methods for the chiral resolution of racemic compounds, particularly amines, is through the formation of diastereomeric salts using a chiral resolving agent.[1][2]
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a highly effective and widely used chiral resolving agent known for its ability to form crystalline diastereomeric salts with a variety of racemic compounds.[1][2][3] The principle of this method lies in the differing physicochemical properties, most notably solubility, of the two diastereomeric salts formed between the racemic compound and the enantiomerically pure DPTTA.[1][2] This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequent liberation of the enantiomer from the isolated salt yields the desired enantiomerically enriched compound.[1]
These application notes provide detailed protocols for the chiral resolution of several key pharmaceutical compounds using (+)-Di-p-toluoyl-D-tartaric acid, supported by quantitative data and experimental workflows.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The chiral resolution process using (+)-Di-p-toluoyl-D-tartaric acid involves two primary stages:
-
Diastereomeric Salt Formation: The racemic mixture (e.g., a racemic amine) is reacted with an enantiomerically pure resolving agent, in this case, (+)-Di-p-toluoyl-D-tartaric acid. This acid-base reaction results in the formation of a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different physical properties, such as solubility in a given solvent. This allows for the separation of the less soluble diastereomer by crystallization.
-
Liberation of the Enantiomer: The isolated, purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine. The chiral resolving agent can often be recovered and reused.
Application Example 1: Resolution of Racemic Albuterol
Application Note: The resolution of racemic Albuterol is of significant importance as the (R)-enantiomer, Levalbuterol, is the active bronchodilator, while the (S)-enantiomer may be associated with undesirable side effects.[2][4] This protocol outlines the selective crystallization of the diastereomeric salt of (R)-Albuterol with (+)-Di-p-toluoyl-D-tartaric acid.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (Albuterol:DPTTA) | 1:1 | [2] |
| Solvent | Methanol | [2] |
| Yield of (R)-Albuterol | 38% (initial), 67% (overall with recycle) | [2][5] |
| Optical Purity (e.e.) of (R)-Albuterol | 99.5% | [2][5] |
Experimental Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[2]
-
Cool the solution to room temperature and stir for 16 hours to facilitate the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.[2]
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[2]
-
-
Recrystallization (Optional, for higher purity):
-
Liberation of (R)-Albuterol:
-
Decompose the (R)-Albuterol tartrate salt in a dilute sulfuric acid solution.[2]
-
Isolate the (R)-Albuterol as its sulfate (B86663) salt.
-
Experimental Workflow:
Application Example 2: Resolution of Racemic Tramadol
Application Note: Tramadol is a centrally acting analgesic that is marketed as a racemic mixture. Both enantiomers contribute to its analgesic effect through different mechanisms. This protocol describes an efficient method for the resolution of (±)-Tramadol using (+)-Di-p-toluoyl-D-tartaric acid to isolate the (+)-enantiomer. A similar process can be employed with (-)-Di-p-toluoyl-L-tartaric acid to isolate the (-)-enantiomer.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (Tramadol:DPTTA) | 1:1 | [2] |
| Solvent | Ethanol | [2] |
| Yield of (+)-Tramadol Salt | ~47% (initial crystallization) | [2] |
| Diastereomeric Excess (d.e.) of (+)-Tramadol Salt | 97% (initial), >99.5% (after reslurry) | [2] |
Experimental Protocol:
-
Preparation of Tramadol Free Base:
-
Convert racemic Tramadol hydrochloride to the free base using a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Extract the free base with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and evaporate the solvent to obtain the racemic Tramadol free base as an oil.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic Tramadol free base in ethanol.[2]
-
In a separate flask, dissolve one molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid in ethanol, heating to approximately 70°C.[2]
-
Add the Tramadol solution to the hot DPTTA solution.[2]
-
Allow the mixture to cool to room temperature and stir to induce crystallization.
-
-
Isolation and Purification:
-
Filter the precipitated diastereomeric salt.
-
A reslurry in a suitable solvent can be performed to enhance the diastereomeric excess.
-
-
Liberation of (+)-Tramadol:
-
Treat the purified salt with a base to liberate the (+)-Tramadol free base.
-
Logical Relationship Diagram:
Application Example 3: Resolution of a Key Intermediate for Apremilast (B1683926)
Application Note: (+)-Di-p-toluoyl-D-tartaric acid has been successfully used for the resolution of a key intermediate in the synthesis of the drug Apremilast, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine. This demonstrates the utility of DPTTA for complex pharmaceutical intermediates, achieving high yield and enantiomeric purity.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Compound | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | [3] |
| Enantiomeric Purity | >99% | [3] |
| Molar Equivalent of DPTTA | 0.4 to 1.0 | [6] |
| Solvent | Water | [6] |
Experimental Protocol (Generalized):
-
Salt Formation and Crystallization:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or water).[3][6]
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-Di-p-toluoyl-D-tartaric acid in the same solvent, with gentle heating if necessary.[3]
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be employed to maximize the yield.[3]
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[3]
-
-
Enantiomer Liberation:
Signaling Pathway Analogy for Chiral Recognition:
Conclusion
The chiral resolution of racemic compounds using (+)-Di-p-toluoyl-D-tartaric acid is a robust and widely applicable method for obtaining enantiomerically enriched substances on an industrial scale.[1] The success of the resolution is highly dependent on the choice of solvent and the optimization of crystallization conditions. The protocols and data presented here for Albuterol, Tramadol, and a key Apremilast intermediate demonstrate the effectiveness of DPTTA as a versatile chiral resolving agent in pharmaceutical development and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Di-p-toluoyl-D-tartaric Acid: A Versatile Chiral Auxiliary for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Di-p-toluoyl-D-tartaric acid (DPTTA) is a highly effective and widely utilized chiral resolving agent in the pharmaceutical industry.[1][2] Its rigid structure and well-defined stereochemistry make it an invaluable tool for the separation of enantiomers from racemic mixtures, a critical step in the development of safe and efficacious drugs.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of DPTTA as a chiral auxiliary in drug discovery.
Principle of Chiral Resolution
The primary application of DPTTA in drug discovery is the chiral resolution of racemic compounds, particularly amines, through the formation of diastereomeric salts.[3] Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation challenging.[1] DPTTA, as a single enantiomer of a chiral acid, reacts with a racemic base to form a pair of diastereomeric salts.[3][4] These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, most notably solubility in a given solvent.[3] This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequent treatment of the isolated salt liberates the desired enantiomerically pure compound.
Applications in Drug Discovery
The use of DPTTA is crucial in the synthesis of numerous pharmaceutical compounds where a specific enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1]
Key applications include:
-
Chiral Resolution of Racemic Amines: This is the most common application, enabling the isolation of enantiomerically pure amines which are common moieties in active pharmaceutical ingredients (APIs).[3]
-
Asymmetric Synthesis: DPTTA can also be employed as a chiral auxiliary to control the stereochemical outcome of a chemical reaction, guiding the formation of a specific stereoisomer.[2][5][6] By temporarily attaching DPTTA to a substrate, it can influence the approach of reagents, leading to the preferential formation of one enantiomer.
Quantitative Data for Chiral Resolution
The efficiency of chiral resolution using DPTTA is typically evaluated by the yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the desired enantiomer. The following table summarizes representative quantitative data for the chiral resolution of various drug compounds.
| Drug Compound | Molar Ratio (Drug:DPTTA) | Solvent | Yield of Desired Enantiomer | Optical Purity (e.e. or d.e.) | Reference |
| Albuterol | 1:1 | Methanol | 38% (initial), 67% (with recycle) | 99.5% e.e. of (R)-Albuterol | BenchChem |
| Tramadol | 1:1 | Ethanol | ~47% (initial crystallization) | 97% d.e. (initial), >99.5% d.e. (after reslurry) | BenchChem |
| Methamphetamine | 4:1 | Methanol | 1.1 g (from 3.0 g racemate) | 92.0% e.e. of L-Methamphetamine | BenchChem |
| Apremilast Intermediate | Not Specified | Not Specified | High Yield | >99% e.e. | BenchChem |
| dl-Leucine | Not Specified | Not Specified | Not Specified | 91.20% e.e. (D-Leu) & -73.32% e.e. (L-Leu) | RSC Publishing |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework for the chiral resolution of a racemic amine using (+)-Di-p-toluoyl-D-tartaric acid. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Materials:
-
Racemic amine
-
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)[4]
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
2M Sodium Hydroxide (NaOH)
-
Organic extraction solvent (e.g., chloroform, dichloromethane, ethyl acetate)[4]
Procedure:
-
Dissolution: In a reaction vessel, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen solvent with gentle heating and stirring. In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.[4]
-
Diastereomeric Salt Formation: Slowly add the DPTTA solution to the racemic amine solution with continuous stirring.[4]
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be employed to maximize the yield.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a minimal amount of a suitable hot solvent.[4]
-
Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt in water. Add a 2M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to neutralize the DPTTA and liberate the free amine.[4]
-
Extraction: Extract the liberated amine into an organic solvent. Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.[4]
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or by measuring the specific rotation.
Protocol for the Chiral Resolution of Racemic Methamphetamine
This protocol details the specific conditions for the resolution of racemic methamphetamine using (-)-O,O'-di-p-toluoyl-R,R-tartaric acid (the enantiomer of DPTTA).
Materials:
-
Racemic methamphetamine
-
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid
-
Methanol
-
2M Sodium Hydroxide (NaOH)
-
Chloroform
Procedure:
-
Salt Formation: Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol. In a separate flask, dissolve 1.9 g (0.005 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol. Add the tartaric acid solution to the methamphetamine solution.
-
Crystallization: Stir the reaction mixture at room temperature for 1 hour, then cool to 5°C and maintain for 2 hours to induce crystallization.
-
Isolation: Filter the precipitated salt and dry it.
-
Liberation of L-methamphetamine: Dissolve the obtained salt (2.4 g) in a mixture of 5.5 cm³ of 2M NaOH and 15 cm³ of water.
-
Extraction: Extract the aqueous solution three times with 20 cm³ portions of chloroform.
-
Work-up: Combine the organic phases, dry them, and evaporate the solvent to yield L-methamphetamine as a colorless oil.
Visualizing the Workflow and Logic
Chiral Resolution Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using DPTTA.
Caption: General workflow for chiral resolution using DPTTA.
Logical Relationship in Diastereomeric Salt Formation
This diagram illustrates the fundamental principle of forming distinct diastereomeric salts.
Caption: Formation of diastereomeric salts from a racemic mixture.
Conclusion
Di-p-toluoyl-D-tartaric acid is a powerful and versatile chiral auxiliary for drug discovery, primarily utilized for the efficient resolution of racemic compounds.[1] The formation of diastereomeric salts with differing solubilities provides a robust and scalable method for obtaining enantiomerically pure active pharmaceutical ingredients. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the practical application of DPTTA for chiral separation. While also used in asymmetric synthesis, detailed protocols for this application are less commonly reported and typically require case-by-case development.[5]
References
- 1. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
Synthesis of Specific Enantiomers for Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of enantiomerically pure agrochemicals is a critical endeavor in modern agriculture. The stereochemistry of active ingredients often dictates their biological activity, with one enantiomer typically exhibiting the desired pesticidal effect while the other may be less active or even contribute to off-target toxicity. Consequently, the synthesis and analysis of single-enantiomer agrochemicals are paramount for developing safer, more effective, and environmentally benign crop protection solutions.
This document provides detailed application notes and protocols for the synthesis and chiral analysis of specific enantiomers of key agrochemical classes, including chloroacetanilides, phenylamides, pyrethroids, and triazoles.
Application Note 1: Enantioselective Synthesis of (S)-Metolachlor
(S)-Metolachlor is a widely used herbicide, with the (S)-enantiomer being responsible for its herbicidal activity. The industrial synthesis of (S)-metolachlor is a landmark example of large-scale asymmetric catalysis. The key step is the asymmetric hydrogenation of an imine precursor.
A laboratory-scale procedure can be adapted from industrial processes, focusing on the iridium-catalyzed asymmetric hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine.
Workflow for (S)-Metolachlor Synthesis
Experimental Protocol: Asymmetric Hydrogenation for (S)-Metolachlor Intermediate
Objective: To synthesize the chiral amine intermediate for (S)-Metolachlor via asymmetric hydrogenation.
Materials:
-
N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine)
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
(R)-(S)-Xyliphos (chiral ligand)
-
Toluene (anhydrous)
-
Hydrogen gas (H₂)
-
Acetic acid
-
Sodium iodide
Procedure:
-
In a glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]₂ and (R)-(S)-Xyliphos in anhydrous toluene.
-
Stir the mixture at room temperature to form the active catalyst complex.
-
Add the MEA imine, acetic acid, and sodium iodide to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 80 bar) and heat to the reaction temperature (e.g., 50°C).
-
Maintain the reaction under vigorous stirring for the specified time (e.g., 4 hours), monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The resulting solution contains the (S)-amine intermediate, which can be carried forward to the acylation step.
Quantitative Data for Asymmetric Hydrogenation of MEA Imine
| Catalyst System | Substrate/Catalyst Ratio | Temperature (°C) | H₂ Pressure (bar) | Enantiomeric Excess (ee%) |
| [Ir(COD)Cl]₂ / Xyliphos | >1,000,000 | 50 | 80 | 79 |
Application Note 2: Chiral Separation of Phenylamide and Triazole Fungicides
The analysis of enantiomeric composition is crucial for quality control and environmental monitoring of chiral fungicides like metalaxyl (B1676325) and tebuconazole (B1682727). High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common technique for this purpose.
Experimental Protocol: Chiral HPLC Separation of Tebuconazole Enantiomers
Objective: To separate the enantiomers of the triazole fungicide tebuconazole using normal-phase chiral HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase: Astec® Cellulose DMP, 25 cm x 4.6 mm I.D., 5 µm particles[1]
Mobile Phase:
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection: UV at 205 nm[1]
-
Injection Volume: 10 µL[1]
Sample Preparation:
-
Dissolve the tebuconazole standard or sample in a mixture of heptane:2-propanol:methanol (80:10:10) to a concentration of 100 µg/mL.[1]
Quantitative Data for Chiral Separation of Fungicides
| Fungicide | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Tebuconazole | Astec® Cellulose DMP | Heptane/2-Propanol/TEA/TFA (50:50:0.1:0.1) | Baseline separation |
| Tetraconazole | Lux Cellulose-2 | Methanol/0.1% Formic Acid (70:30) | Baseline separation |
Application Note 3: Enantioselective Synthesis of Pyrethroid Insecticides
Pyrethroid insecticides, such as deltamethrin (B41696) and permethrin, possess multiple chiral centers, and their insecticidal activity is often confined to a single stereoisomer. The synthesis of these complex molecules in an enantiomerically pure form is a significant challenge. A common strategy involves the synthesis of a chiral chrysanthemic acid derivative, which is then esterified with the appropriate alcohol.
Experimental Protocol: Synthesis of (+)-trans-Chrysanthemic Acid (Simplified)
Objective: To synthesize a key chiral intermediate for pyrethroid insecticides. This protocol is a simplified representation of multi-step synthetic routes.
Materials:
-
Appropriate starting materials (e.g., a chiral pool-derived precursor or a prochiral substrate for asymmetric catalysis)
-
Chiral catalyst or auxiliary
-
Reagents for cyclopropanation
-
Solvents and purification media
General Procedure (Conceptual):
-
Asymmetric Cyclopropanation: A prochiral olefin is subjected to a cyclopropanation reaction in the presence of a chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) and a diazo compound to introduce the cyclopropane (B1198618) ring with the desired stereochemistry.
-
Chiral Resolution: A racemic mixture of chrysanthemic acid or its ester is resolved using a chiral resolving agent (e.g., a chiral amine) to separate the desired enantiomer.
-
Purification: The desired enantiomer of chrysanthemic acid is purified by crystallization or chromatography.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.
Quantitative Data for Pyrethroid Synthesis and Analysis
| Pyrethroid/Intermediate | Synthesis/Analysis Method | Enantiomeric Excess (ee%) / Resolution (Rs) |
| (+)-trans-Chrysanthemic Acid | Enantioselective synthesis | High ee% achievable |
| Bifenthrin enantiomers | Chiral GC-MS | Rs > 0.58 |
| Cypermethrin enantiomers | Chiral GC-MS | Rs > 0.58 |
Signaling Pathway: Mode of Action of Metalaxyl-M
Metalaxyl-M, the active (R)-enantiomer of metalaxyl, is a systemic fungicide that specifically targets oomycetes, such as Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. Its mode of action is the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I.
Inhibition of RNA polymerase I by metalaxyl-M leads to a cessation of rRNA transcription.[2] This, in turn, halts ribosome biogenesis, leading to a global shutdown of protein synthesis and ultimately inhibiting fungal growth and development.[3]
Experimental Workflow: Development and Registration of a Single Enantiomer Agrochemical
The development and registration of a single enantiomer agrochemical is a complex, multi-stage process that requires rigorous testing and data submission to regulatory agencies like the US EPA. The following workflow provides a generalized overview of this process.
Regulatory agencies require a comprehensive data package for the registration of a single enantiomer pesticide, even if the racemic mixture is already registered. This includes data on product chemistry, biological activity of each enantiomer, and potentially new toxicology and environmental fate studies to assess any differential effects.[4] The goal is to ensure that the enantiomerically pure product offers a significant benefit, such as increased efficacy or reduced environmental load, without introducing new risks.
References
- 1. Enantiomeric-selective determination of pyrethroids: application to human samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Simple new process method for synthesizing tebuconazole in water phase (2018) | Guo Jianfa | 1 Citations [scispace.com]
- 4. Tebuconazole synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting poor enantiomeric excess in chiral resolution
Welcome to the technical support center for chiral resolution. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for overcoming challenges related to achieving high enantiomeric excess (e.e.).
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and why is it important?
A1: Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other.[1][2] It is expressed as a percentage, where a racemic mixture (a 50:50 ratio of both enantiomers) has an e.e. of 0%, and a completely pure single enantiomer has an e.e. of 100%.[1][2] The enantiomeric composition of a substance, particularly in the pharmaceutical industry, is critical as different enantiomers can have vastly different pharmacological and toxicological effects.[1] For instance, one enantiomer of a drug may be therapeutic while the other could be inactive or even harmful.[3]
Q2: I'm getting a low enantiomeric excess in my resolution. What are the most common causes?
A2: Low enantiomeric excess can stem from several factors throughout the resolution process. The most common culprits include:
-
Suboptimal Resolving Agent: The choice of the chiral resolving agent is critical for the successful formation and separation of diastereomers.[4][5]
-
Inappropriate Solvent System: The solvent plays a crucial role in the solubility difference between the diastereomeric salts.[4][6]
-
Non-ideal Temperature: Temperature affects both the solubility of the diastereomers and the kinetics of crystallization.[7][8][9]
-
Incomplete Crystallization: Insufficient time or improper conditions for crystallization can lead to a lower yield of the desired diastereomer.
-
Co-precipitation of the undesired diastereomer: If the solubilities of the two diastereomers are too similar in the chosen solvent system, they may co-precipitate, leading to a low e.e.
-
Racemization: The target molecule or the resolving agent may racemize under the experimental conditions, particularly at elevated temperatures or in the presence of acid or base.[10]
Q3: How do I choose the right chiral resolving agent?
A3: The selection of an effective chiral resolving agent often requires empirical screening.[4] The most common method for chiral resolution is the formation of diastereomeric salts, which involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent.[4][5]
Key considerations for selecting a resolving agent include:
-
Chemical Functionality: The resolving agent must have a functional group that can react with the racemate to form diastereomers (e.g., an acidic resolving agent for a racemic base).[3]
-
Availability and Cost: Readily available and inexpensive resolving agents are preferred, especially for large-scale resolutions.[11] Common resolving agents include tartaric acid, camphorsulfonic acid, and 1-phenylethylamine.[5]
-
Formation of Crystalline Salts: The resulting diastereomeric salts should be crystalline and have significantly different solubilities in a chosen solvent to allow for separation by fractional crystallization.[4][5]
A logical approach to selecting a resolving agent is presented in the decision pathway below.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Diastereomeric Salts
If you are observing poor or no separation of your diastereomeric salts, consider the following troubleshooting steps.
Workflow for Troubleshooting Poor Diastereomeric Salt Resolution
Issue 2: Inconsistent Results Between Batches
Inconsistent results can be frustrating. Here’s how to approach this problem systematically.
Q: I'm observing inconsistent results between batches of my chiral resolution. What could be the reason?
A: Batch-to-batch variability can undermine the reproducibility of your experiments.[10] Potential sources of this inconsistency include:
-
Variable Purity of Starting Materials: Ensure the enantiomeric purity and chemical purity of your resolving agent and the quality of your racemic mixture are consistent for each batch.[10]
-
Slight Variations in Experimental Conditions: Small changes in temperature, solvent composition, or stirring rate can have a significant impact on crystallization.
-
Water Content in Solvents: The presence of water can affect the solubility of diastereomeric salts. Using solvents with consistent and low water content is important.
Data Presentation
The choice of solvent and temperature can dramatically impact the diastereomeric excess (d.e.) of the crystallized salt and the overall yield. The following tables illustrate hypothetical screening results for the resolution of a racemic amine with (R)-mandelic acid.
Table 1: Effect of Solvent on Diastereomeric Salt Resolution
| Solvent | Dielectric Constant | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 32.7 | 65 | 70 |
| Ethanol | 24.5 | 78 | 85 |
| Isopropanol (B130326) | 19.9 | 85 | 92 |
| Acetonitrile | 37.5 | 50 | 60 |
| Toluene | 2.4 | 45 | 55 |
Table 2: Effect of Crystallization Temperature on Resolution in Ethanol
| Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| 25 | 75 | 80 |
| 4 | 82 | 90 |
| -10 | 88 | 95 |
| 40 | 60 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution by Diastereomeric Salt Formation
This protocol provides a general methodology for the resolution of a racemic amine using a chiral acid.
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol) with gentle heating until a clear solution is obtained.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving acid (0.5 to 1.0 equivalent) in the minimum amount of the same solvent. Add this solution dropwise to the solution of the racemic amine.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.[12]
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the diastereomeric excess of the crystalline salt by a suitable analytical method such as NMR or HPLC.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomer. Extract the enantiomer with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Determination of Enantiomeric Excess: Determine the enantiomeric excess of the final product using an appropriate analytical technique.[12]
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying enantiomers.[10]
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the class of compound being analyzed. Polysaccharide-based columns are a common first choice.[10]
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape for acidic or basic analytes, respectively.[13]
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filter it through a 0.22 µm filter before injection.[10]
-
Instrumentation Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the column temperature and flow rate.[10]
-
Injection and Data Acquisition: Inject a small volume of the sample onto the column and record the chromatogram.
-
Calculation of Enantiomeric Excess: Calculate the e.e. using the peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Mandatory Visualization
The relationship between key experimental parameters and the final enantiomeric excess is crucial to understand for effective troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
Technical Support Center: Preventing Oiling Out During Crystallization of Diastereomeric Salts
For researchers, scientists, and drug development professionals, the successful crystallization of diastereomeric salts is a critical step in chiral resolution. However, the phenomenon of "oiling out," where the salt separates as a liquid phase instead of a solid, can be a significant hurdle, leading to poor purity and yield. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it occur during the crystallization of diastereomeric salts?
A: "Oiling out" is the separation of a solute as a liquid phase, rather than a crystalline solid, from a supersaturated solution.[1][2] This occurs when the solute has a low melting point or when impurities are present that lower the melting point of the compound.[2] In the context of diastereomeric salt crystallization, oiling out is often a result of several factors, including:
-
High Supersaturation: If the concentration of the diastereomeric salt is too high, it can lead to rapid separation from the solution as a liquid.[1][3]
-
Inappropriate Temperature: Crystallizing at a temperature above the melting point of the diastereomeric salt will inevitably lead to the formation of an oil.[3]
-
Solvent Choice: The solvent plays a crucial role. A solvent that is too effective at solvating the salt can prevent crystallization, while a poor solvent can lead to rapid, uncontrolled precipitation and oiling out.[3][4]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting the separation of an oily phase.[2]
-
Cooling Rate: A rapid cooling rate can generate a high degree of supersaturation quickly, favoring oiling out over controlled crystal growth.[3]
Q2: How can I prevent oiling out from happening in the first place?
A: Proactive prevention is key to avoiding oiling out. Here are some strategies to consider during your experimental design:
-
Careful Solvent Selection: Conduct a thorough solvent screen to find a system where the desired diastereomeric salt has moderate solubility at elevated temperatures and low solubility at room or lower temperatures.[3][4] Solvent mixtures can be particularly effective in fine-tuning solubility.
-
Control Supersaturation: Avoid excessively high concentrations of your diastereomeric salt.[3] Start with a more dilute solution and generate supersaturation slowly.
-
Optimize Cooling Profile: Employ a slow and controlled cooling rate to allow for gradual crystal growth rather than rapid precipitation.[3]
-
Seeding: Introduce a small amount of seed crystals of the desired diastereomeric salt at a point of slight supersaturation. This provides a template for crystal growth and can effectively prevent oiling out.[3]
-
Ensure High Purity of Starting Materials: Use highly pure racemic material and resolving agent to minimize the impact of impurities on crystallization.[2]
Q3: I am already seeing an oil form. What can I do to salvage my experiment?
A: If oiling out has already occurred, there are several remedial actions you can take:
-
Increase the Temperature: Gently heat the solution to dissolve the oil back into the solvent.
-
Add More Solvent: Diluting the solution can reduce the supersaturation and encourage the dissolved salt to crystallize upon slow cooling.[3]
-
Change the Solvent System: The addition of a co-solvent or an "anti-solvent" (a solvent in which the salt is less soluble) can sometimes induce crystallization from the oily phase. This should be done slowly and with vigorous stirring.[3]
-
Attempt to Induce Crystallization: Scratching the inside of the flask with a glass rod at the air-solvent interface can sometimes provide nucleation sites for crystal growth.
-
Seeding: If you have seed crystals, adding them to the warmed, diluted solution can promote crystallization as it cools.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to oiling out.
Issue 1: An oil forms immediately upon cooling.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation is too high. | 1. Re-heat the solution to dissolve the oil. 2. Add more solvent to dilute the solution. 3. Cool the solution very slowly. | The diastereomeric salt crystallizes as a solid instead of an oil. |
| Crystallization temperature is above the salt's melting point. | 1. Research the melting point of your diastereomeric salt if possible. 2. Choose a solvent system that allows for crystallization at a lower temperature. | Crystallization occurs below the melting point, resulting in solid crystals. |
| Inappropriate solvent. | 1. Re-dissolve the oil by heating. 2. Perform a solvent screen with a variety of solvents and solvent mixtures. | Identification of a solvent system that promotes crystalline solid formation. |
Issue 2: The solution becomes cloudy, but then an oil separates instead of crystals.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid nucleation followed by inhibited crystal growth. | 1. Re-heat to dissolve the oil. 2. Cool the solution much more slowly. 3. Introduce seed crystals at the onset of cloudiness. | Controlled crystal growth leads to the formation of a solid product. |
| Presence of impurities. | 1. Isolate the oil and attempt to purify it. 2. Ensure the purity of starting materials for subsequent experiments. | Reduced impurity levels allow for proper crystal lattice formation. |
Data Presentation
The following tables provide illustrative quantitative data on how different experimental parameters can influence the outcome of diastereomeric salt crystallization and help prevent oiling out.
Table 1: Effect of Solvent System on the Resolution of a Racemic Amine
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) | Observation |
| Methanol (B129727) | 85 | 70 | Oiling out observed initially, followed by rapid crystallization. |
| Ethanol | 78 | 85 | Slow crystallization, no oiling out observed. |
| Isopropanol | 72 | 92 | Well-formed crystals, no oiling out. |
| Ethyl Acetate | 65 | 95 | Very slow crystallization, large crystals, no oiling out. |
| Toluene | <10 | - | No crystallization, remained in solution. |
Table 2: Impact of Cooling Rate on Crystallization Outcome
| Cooling Rate (°C/hour) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Observation |
| 20 (Rapid Cooling) | 88 | 65 | Significant oiling out. |
| 10 | 82 | 78 | Some initial oiling, followed by crystallization. |
| 5 | 75 | 90 | No oiling out, good crystal formation. |
| 1 (Slow Cooling) | 70 | 96 | Large, well-defined crystals, no oiling out. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening to Prevent Oiling Out
-
Preparation of Diastereomeric Salt: Dissolve the racemic mixture (1 equivalent) and the resolving agent (1 equivalent) in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane) in several small vials. Evaporate the solvent to obtain the solid diastereomeric salt mixture in each vial.
-
Solvent Addition: To each vial, add a different test solvent or solvent mixture (e.g., alcohols, esters, ketones, hydrocarbons, and their mixtures) in a fixed volume (e.g., 1 mL).
-
Heating and Cooling Cycle: Seal the vials and heat them to a temperature sufficient to dissolve the salt (e.g., 60-80°C). Then, allow the vials to cool slowly to room temperature.
-
Observation: Observe each vial for the formation of crystals or oil. Note the temperature at which precipitation begins.
-
Analysis: Isolate any solid material by filtration, dry it, and determine the yield and diastereomeric excess (d.e.) by a suitable analytical method (e.g., HPLC or NMR).[4]
Protocol 2: Seeding to Prevent Oiling Out
-
Prepare a Supersaturated Solution: Dissolve the diastereomeric salt mixture in a suitable solvent at an elevated temperature to achieve complete dissolution.
-
Controlled Cooling: Slowly cool the solution. Monitor the temperature closely.
-
Seeding: Once the solution is slightly supersaturated (typically a few degrees below the saturation temperature), add a small amount (1-5% by weight) of finely ground seed crystals of the desired diastereomeric salt.
-
Crystal Growth: Continue to cool the solution slowly with gentle agitation to allow the crystals to grow.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Determine the yield and d.e.
Visualizations
Logical Workflow for Troubleshooting Oiling Out
Caption: A logical workflow for troubleshooting oiling out during crystallization.
Phase Diagram Illustrating the Oiling Out Region
Caption: A conceptual phase diagram showing the region where oiling out is likely to occur.
References
Technical Support Center: Optimizing Solvent Systems for Separating Diastereomeric Salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of diastereomeric salts.
Troubleshooting Guide
This section addresses common problems encountered during the diastereomeric salt crystallization process.
1. Problem: No crystallization occurs after adding the resolving agent and cooling the solution.
-
Possible Cause: The diastereomeric salts may be highly soluble in the chosen solvent system, preventing the solution from reaching the necessary supersaturation for crystallization.[1]
-
Solution:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1]
-
Anti-Solvent Addition: Slowly introduce an "anti-solvent," a solvent in which the salts are less soluble, to induce precipitation. This should be done cautiously to avoid "oiling out".[1][2]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility generally decreases with temperature.[1]
-
Seeding: If available, add a few seed crystals of the desired diastereomeric salt to initiate crystallization.[1] If not, scratching the inner surface of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.[1]
-
Solvent Screening: The chosen solvent may be too effective at solvating the salt. A systematic screening of different solvents or solvent mixtures is recommended.[2]
-
2. Problem: The diastereomeric salt separates as an oil or gum ("oiling out").
-
Possible Cause: This phenomenon occurs when the solute separates from the solution as a liquid instead of a solid crystalline phase. It is often a result of excessively high supersaturation or the crystallization temperature being above the melting point of the solvated solid.[1][3]
-
Solution:
-
Reduce Supersaturation: Use a more dilute solution or slow down the cooling rate significantly.[1] If using an anti-solvent, add it more slowly and potentially at a higher temperature.[1]
-
Increase Crystallization Temperature: Select a solvent system that allows for crystallization to happen at a higher temperature, well below the salt's melting point.[1]
-
Ensure Proper Agitation: Adequate stirring can sometimes prevent oiling out.[1]
-
3. Problem: The yield of the desired diastereomeric salt is very low.
-
Possible Cause: A significant portion of the target diastereomer remains dissolved in the mother liquor. This could be due to the suboptimal solubility of the desired salt or premature isolation of the crystals.[1]
-
Solution:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the desired salt. Experimenting with lower final crystallization temperatures can also improve the yield.[1][2]
-
Recycle the Mother Liquor: The undesired enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[1]
-
Consider Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired enantiomer can be racemized in the solution, it's possible to convert it into the desired, less soluble enantiomer, which then crystallizes, driving the equilibrium towards the desired product.[4]
-
4. Problem: The obtained crystals have low diastereomeric excess (d.e.).
-
Possible Cause: This indicates co-crystallization, where the solubility difference between the two diastereomeric salts in the current solvent system is insufficient for effective separation.[1]
-
Solution:
-
Re-evaluate the Solvent: The choice of solvent is critical. A systematic screening of various solvents is the most effective way to find a system that maximizes the solubility difference between the two diastereomers.[1][4]
-
Recrystallization: One or more recrystallization steps of the isolated salt can significantly improve diastereomeric purity.[5]
-
Adjust Resolving Agent Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective, as the separation then relies on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[1]
-
Construct a Phase Diagram: For a more in-depth understanding, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovery.[1]
-
Frequently Asked Questions (FAQs)
Q1: How does the solvent choice impact the separation of diastereomeric salts?
A1: The solvent plays a crucial role as it influences the solubility of the two diastereomeric salts to different extents.[3] An ideal solvent will maximize the solubility difference, leading to the preferential crystallization of the less soluble salt and resulting in a higher yield and diastereomeric excess of the desired product.[3][4] In some cases, the solvent can even invert the chiral recognition, causing the opposite enantiomer to crystallize.[3]
Q2: What are common resolving agents for acidic and basic compounds?
A2: For resolving racemic acids, enantiomerically pure chiral bases are used. Commonly used resolving agents include (S)-1-phenylethylamine, its (R)-enantiomer, and naturally occurring alkaloids like brucine, strychnine, and quinine.[3][6] For resolving racemic bases, chiral acids such as (-)-camphoric acid or derivatives of tartaric acid are frequently employed.[6][7]
Q3: What is the general workflow for separating diastereomeric salts?
A3: The process generally involves three main stages:
-
Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomeric salts.[8]
-
Crystallization and Separation: Selective crystallization of one of the diastereomeric salts based on its lower solubility in a specific solvent system.[8]
-
Regeneration of Enantiomer: Liberating the desired pure enantiomer from the isolated diastereomeric salt, typically by an acid-base workup.[3][8]
Q4: Should I use a single solvent or a solvent mixture?
A4: Both single solvents and solvent mixtures can be effective. Solvent mixtures provide the flexibility to fine-tune the polarity and solvating properties of the medium, which can be advantageous in optimizing the solubility difference between the diastereomeric salts. Experimentation with both is recommended during the screening phase.[5][9]
Data Presentation
When conducting solvent screening experiments, it is crucial to organize the data systematically. The following table provides a template for summarizing your results.
| Experiment ID | Resolving Agent (eq.) | Solvent System (v/v) | Crystallization Temp. (°C) | Yield (%) | Diastereomeric Excess (d.e. %) | Notes |
| 1 | (R)-1-phenylethylamine (1.0) | Methanol (B129727) | 4 | 60 | 75 | Crystals formed quickly |
| 2 | (R)-1-phenylethylamine (1.0) | Ethanol | 4 | 55 | 85 | Slower crystal growth |
| 3 | (R)-1-phenylethylamine (1.0) | Isopropanol | 4 | 40 | 92 | Lower yield but higher purity |
| 4 | (R)-1-phenylethylamine (0.5) | Ethanol | 4 | 35 | 95 | Sub-stoichiometric, high purity |
| 5 | (R)-1-phenylethylamine (1.0) | Toluene/Methanol (9:1) | 25 -> 4 | 70 | 88 | Anti-solvent approach |
Experimental Protocols
Protocol 1: Screening of Solvents and Resolving Agents in a Multi-well Plate
-
Preparation of Stock Solutions: Prepare a stock solution of your racemic mixture in a solvent like methanol or ethanol. Prepare stock solutions of various chiral resolving agents at the same molar concentration.[8]
-
Salt Formation: In the wells of a multi-well plate, dispense a fixed volume of the racemic mixture stock solution. Add one equivalent of a resolving agent stock solution to each well, ensuring each well has a different resolving agent or that you have multiple wells for each agent to test different solvents. Evaporate the solvent to get the dry diastereomeric salts.[7]
-
Solvent Screening: To each well containing the dried salts, add a different crystallization solvent or solvent mixture.[7]
-
Crystallization: Seal the plate and subject it to a temperature cycle (e.g., heat to 60°C to dissolve, then cool slowly to room temperature) to induce crystallization.[7]
-
Analysis: Visually inspect the wells for crystal formation. Isolate any crystalline material, and analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[4]
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization
-
Dissolution and Salt Formation: In a suitable reaction vessel, dissolve the racemic mixture (1.0 equivalent) and the chosen chiral resolving agent (0.5 to 1.0 equivalent) in the optimized solvent at an elevated temperature to ensure complete dissolution.[8]
-
Crystallization: Cool the solution slowly and controllably to the desired crystallization temperature. Gentle agitation is recommended to ensure homogeneity.[7] Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[7]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold solvent to remove any residual mother liquor.[3][8]
-
Drying: Dry the crystals under a vacuum.[8]
-
Analysis: Determine the yield, melting point, and diastereomeric purity of the crystalline salt using techniques like NMR or chiral HPLC.[1][8]
Protocol 3: Regeneration of the Pure Enantiomer
-
Salt Dissociation: Dissolve the purified diastereomeric salt in water or another suitable solvent.[8]
-
pH Adjustment: Adjust the pH of the solution to break the ionic bond between the chiral acid and base. For example, if you resolved a racemic acid with a chiral base, add a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free acid.[8]
-
Extraction: Extract the liberated free enantiomer into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Purification: The enantiomer can be further purified if necessary by recrystallization, distillation, or chromatography.[2]
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for when no crystallization occurs.
Caption: Logical workflow for a solvent screening experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. unchainedlabs.com [unchainedlabs.com]
What to do when chiral resolution with Di-p-toluoyl-D-tartaric acid fails
Technical Support Center: Chiral Resolution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter issues with chiral resolution, specifically when using Di-p-toluoyl-D-tartaric acid (DPTTA) as the resolving agent.
Frequently Asked Questions (FAQs)
Q1: My chiral resolution with Di-p-toluoyl-D-tartaric acid (DPTTA) has failed. What are the immediate steps I should take?
A1: When a chiral resolution with DPTTA fails, a systematic troubleshooting approach is necessary. The failure can manifest as no crystallization, oiling out, low yield, or low enantiomeric excess (e.e.).
Initial Troubleshooting Steps:
-
Verify Starting Materials: Ensure the racemic mixture is pure and that the DPTTA is of high enantiomeric purity (≥99%). Impurities can significantly inhibit crystallization.[1]
-
Solvent Screening: The choice of solvent is critical.[2] A solvent system where the desired diastereomeric salt has low solubility while the other remains in solution is ideal. A screening of different solvents (e.g., alcohols like methanol, ethanol; esters like ethyl acetate; or ketones like acetone) and solvent mixtures is the most crucial first step.[1][3]
-
Adjust Stoichiometry: The molar ratio of the resolving agent to the racemate can impact success. While a 1:1 ratio is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective for initial screening.[1][4]
-
Optimize Crystallization Conditions: Vary the concentration, cooling rate, and final temperature. Slow cooling generally yields better quality crystals.[5]
If these initial steps do not yield a positive result, it may be necessary to explore alternative resolving agents or different separation techniques.
Q2: What are the most common reasons for a diastereomeric salt crystallization to fail?
A2: Failure in diastereomeric salt crystallization typically stems from several key issues:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent, preventing the necessary supersaturation for crystallization.[5]
-
"Oiling Out": The solute separates as a liquid phase instead of a solid. This often occurs when supersaturation is too high or the temperature is above the melting point of the solvated salt.[5] Using a more dilute solution or a slower cooling rate can mitigate this.[5]
-
Formation of a Solid Solution: In some cases, the two diastereomeric salts do not separate but co-crystallize, forming a solid solution.[6][7] This leads to low enantiomeric purity of the crystallized solid.
-
Inhibition of Nucleation: Impurities can inhibit the formation of crystal nuclei.[1][5]
-
Unfavorable Thermodynamics: The difference in solubility between the two diastereomeric salts may not be significant enough in the chosen solvent system to allow for effective separation.[7]
Q3: When should I consider using an alternative chiral resolving agent?
A3: Consider an alternative resolving agent if you have systematically screened various solvents and crystallization conditions with DPTTA without success. The "lock and key" principle between the racemic compound and the resolving agent is highly specific, and DPTTA may not be the optimal choice for every compound.[2][8] Success is often empirical and substrate-dependent.[2][8]
Q4: What are the main alternatives to classical resolution by diastereomeric salt formation?
A4: The primary alternatives are chromatographic methods.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers.[9][10][11] It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[9][12]
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC that uses supercritical CO2 as the mobile phase, reducing solvent consumption.[13] It is also well-suited for preparative-scale separations.[13]
-
Enzymatic Resolution: This method uses enzymes that selectively react with one enantiomer, allowing for separation. It is particularly useful for alcohols.[14]
Troubleshooting Guide: Failed DPTTA Resolution
This guide provides a structured workflow for addressing failures in chiral resolution using DPTTA.
Caption: Troubleshooting workflow for a failed chiral resolution.
Alternative Chiral Resolving Agents
If DPTTA proves ineffective, screening other commercially available resolving agents is a logical next step. The choice of agent depends on whether you are resolving a racemic base (like an amine) or a racemic acid.[15]
Table 1: Common Chiral Resolving Agents for Racemic Amines
| Resolving Agent Class | Specific Examples | Key Characteristics |
| Tartaric Acid Derivatives | (-)-Dibenzoyl-L-tartaric acid (DBTA) (+)-Di-p-anisoyl-D-tartaric acid (DATA) | Structurally similar to DPTTA but with different aromatic substituents, which can alter crystal packing and solubility.[4] |
| Mandelic Acid Derivatives | (S)-(+)-Mandelic Acid (R)-(-)-Mandelic Acid | A versatile and cost-effective agent.[2] Often successful where tartaric acid derivatives fail. |
| Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic Acid (CSA) | A strong acid that readily forms stable, crystalline salts with a wide range of amines.[14][15] |
| Amino Acid Derivatives | N-Boc-L-Alanine N-Boc-L-Phenylalanine | Offers different steric and hydrogen-bonding interactions compared to other acid types.[1] |
Note: The performance of any resolving agent is highly dependent on the specific substrate and the experimental conditions (e.g., solvent, temperature).[8]
Alternative Methodologies & Protocols
Screening of Alternative Resolving Agents
A systematic screening process is the most efficient way to identify a suitable new resolving agent.[1]
Experimental Protocol: Small-Scale Resolution Screen
-
Preparation: In separate vials, dissolve a small, precise amount (e.g., 20-30 mg) of your racemic amine in a range of selected solvents (e.g., Methanol, Ethanol, Isopropanol (B130326), Ethyl Acetate, Acetonitrile).[16]
-
Stock Solutions: Prepare stock solutions of several candidate chiral resolving agents (e.g., (S)-Mandelic Acid, (1S)-(+)-10-Camphorsulfonic Acid) in a compatible solvent.
-
Salt Formation: Add 0.5 to 1.0 molar equivalents of each resolving agent solution to the vials containing the racemic amine.[1][17]
-
Crystallization: Allow the vials to stand at room temperature. If no crystals form, induce crystallization by slow cooling, solvent evaporation, or the addition of an anti-solvent.
-
Isolation and Analysis: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry.[15]
-
Liberation and Measurement: Liberate the free amine from the salt by treating it with a base (e.g., NaOH solution) and extracting it into an organic solvent.[15] Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC.
-
Evaluation: Assess the success based on both the yield of the salt and the measured e.e.[1]
Chiral HPLC Method Development
If classical resolution fails, chiral HPLC is the most common alternative. Method development involves screening a combination of chiral stationary phases (CSPs) and mobile phases.[9][12][18]
Caption: Workflow for chiral HPLC method development.
Experimental Protocol: Basic Chiral HPLC Screening
-
Column Selection: The choice of the chiral stationary phase (CSP) is the most critical step.[9] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and a good starting point.[12]
-
Mobile Phase Screening: Prepare a set of standard mobile phases. For normal phase, this is typically a mixture of an alkane (like hexane (B92381) or heptane) with an alcohol modifier (like isopropanol or ethanol).
-
Initial Run: Dissolve the racemic sample in the mobile phase. Inject onto the column and run a broad gradient (e.g., 5% to 50% alcohol in heptane) to determine the approximate elution conditions.
-
Isocratic Runs: Based on the gradient run, perform several isocratic (constant mobile phase composition) runs with varying alcohol percentages (e.g., 10%, 15%, 20% isopropanol in heptane).
-
Optimization: Once partial separation is observed, optimize the resolution by making small adjustments to the mobile phase composition, flow rate, and column temperature.
-
Switch Modes: If normal phase is unsuccessful, switch to reversed-phase (e.g., water/acetonitrile) or polar organic modes, as recommended by the column manufacturer.[12]
Table 2: Comparison of Chiral Separation Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Classical Resolution | Scalable, cost-effective for large quantities, well-established technology.[1][14] | Substrate-dependent, can be time-consuming to develop, maximum theoretical yield is 50% without a racemization step.[19] | Large-scale production of enantiomerically pure compounds where a suitable resolving agent is found. |
| Chiral HPLC/SFC | Widely applicable, high success rate, can be used for both analytical and preparative scales, direct separation.[9][10][11] | Higher cost for columns and solvents, can be less scalable than crystallization for bulk manufacturing.[11] | Both analytical quality control and obtaining small-to-medium quantities of pure enantiomers, especially when classical resolution fails. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Substrate scope can be limited, enzyme cost and stability can be a factor. | Specific classes of compounds, such as alcohols and esters.[14] |
References
- 1. onyxipca.com [onyxipca.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
- 16. veranova.com [veranova.com]
- 17. benchchem.com [benchchem.com]
- 18. hplc.today [hplc.today]
- 19. Chiral_resolution [chemeurope.com]
Technical Support Center: Enhancing Diastereomeric Purity via Recrystallization
Welcome to the technical support center for diastereomeric recrystallization. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing your diastereomeric crystallizations for improved purity.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric recrystallization and why is it used?
A1: Diastereomeric recrystallization is a fundamental technique in chiral resolution used to separate a racemic mixture, which is a 50:50 mixture of two enantiomers.[1] The process involves reacting the enantiomeric mixture with an enantiomerically pure compound, known as a resolving agent, to form a mixture of diastereomers.[1][2] Since diastereomers possess different physical properties, such as solubility and melting points, they can be separated through crystallization.[1][2] The less soluble diastereomer will crystallize preferentially from a chosen solvent, enabling its isolation in a purified form.[1]
Q2: What are the key characteristics of an effective chiral resolving agent?
A2: A suitable chiral resolving agent should be:
-
Enantiomerically pure: The resolving agent itself must be a single enantiomer to ensure the formation of distinct diastereomers.
-
Reactive: It should readily form stable, crystalline salts with the compound being resolved.[3]
-
Effective at differentiation: The resulting diastereomeric salts must exhibit a significant difference in solubility in a common solvent to allow for separation.[3]
-
Recoverable: Ideally, the resolving agent should be easily recoverable for reuse after the resolution process is complete.[4]
Commonly used resolving agents include chiral acids like tartaric acid and chiral bases like brucine (B1667951) and 1-phenylethanamine.[5][6]
Q3: How critical is the choice of solvent in diastereomeric recrystallization?
A3: The choice of solvent is a critical factor for a successful separation. The primary goal is to maximize the solubility difference between the two diastereomeric salts. An ideal solvent will dissolve the undesired diastereomer while having low solubility for the desired diastereomer at a specific temperature.[3] To find the optimal solvent system, it is common to screen various solvents with differing polarities and hydrogen-bonding capabilities.[3]
Q4: What is the impact of the cooling rate on the diastereomeric excess (d.e.) of the product?
A4: The cooling rate significantly influences the diastereomeric excess of the final product. A slow and controlled cooling process generally leads to the formation of larger, purer crystals of the less soluble diastereomer.[7] Conversely, rapid cooling can lead to the co-precipitation of both diastereomers, trapping the more soluble diastereomer within the crystal lattice and resulting in a lower diastereomeric excess.[1]
Troubleshooting Guide
This guide addresses common issues encountered during diastereomeric recrystallization experiments.
| Problem | Potential Causes | Suggested Solutions |
| No crystallization occurs | 1. The diastereomeric salts are too soluble in the chosen solvent.[7] 2. The concentration of the salt is below its solubility limit.[7] | 1. Increase the concentration by carefully evaporating some of the solvent.[7] 2. Introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[3][7] 3. Reduce the crystallization temperature further.[7] 4. Add seed crystals of the desired diastereomer to initiate crystallization.[7] |
| Low diastereomeric excess (d.e.) | 1. The solvent system does not provide sufficient solubility differentiation between the diastereomers.[1][7] 2. The cooling rate was too fast, leading to co-precipitation.[1] 3. The initial diastereomeric ratio is close to the eutectic composition.[1] | 1. Perform a comprehensive solvent screen to find a more selective solvent or solvent mixture.[1][7] 2. Slow down the cooling process by insulating the flask or using a programmable cooling bath.[1] 3. Perform a second recrystallization on the enriched material.[1][3] |
| Low recovery yield | 1. Too much solvent was used, leaving a significant amount of the desired product in the mother liquor.[1] 2. The desired diastereomeric salt has a relatively high solubility in the chosen solvent.[3] 3. Premature filtration before crystallization is complete.[7] | 1. Minimize the amount of solvent used for dissolution. 2. Ensure crystallization is complete by cooling the mixture in an ice bath before filtration.[1] 3. Minimize the amount of cold solvent used for washing the crystals.[1] 4. Concentrate the mother liquor to obtain a second crop of crystals (note: this crop may have a lower d.e.).[1] |
| "Oiling out" of the product | 1. The solute is separating from the solution as a liquid because the supersaturation level is too high.[7] 2. The crystallization temperature is above the melting point of the solvated solid.[7] | 1. Reheat the mixture to redissolve the oil and add more solvent to reduce the supersaturation.[7] 2. Employ a slower cooling rate.[7] 3. Ensure proper agitation during crystallization.[7] |
Data Presentation: Solvent Screening
The selection of an appropriate solvent is paramount for achieving high diastereomeric excess. The following tables provide examples of solvent screening for the resolution of a racemic acid and a racemic amine.
Table 1: Solvent Screening for the Resolution of Racemic Tetrahydro-2-furoic Acid with (1S,2R)-cis-1-aminoindan-2-ol
| Solvent | Diastereomeric Excess (d.e.) of Crystals (%) | Yield (%) | Observations |
| 4-Methyl-2-pentanone | 97.2 | 64 | White solid, slow cooling to 5-10°C.[8] |
| Acetonitrile/Water (3.8%) | 95.8 | - | Seeding required, cooling to 5°C.[8] |
| Data is illustrative and highly dependent on the specific substrates and experimental conditions. |
Table 2: Illustrative Solvent Screening for a Hypothetical Racemic Amine Resolution
| Solvent | Diastereomeric Excess (d.e.) (%) | Recovery Yield (%) | Remarks |
| Methanol | 65 | 75 | Rapid crystallization upon cooling. |
| Ethanol | 88 | 60 | Slower crystal growth, well-formed needles.[1] |
| Isopropanol | 95 | 45 | Very slow crystallization over several hours.[1] |
| Acetone | 55 | 80 | Fine powder precipitated quickly.[1] |
| Ethyl Acetate / Hexane (9:1) | 92 | 52 | Good crystal formation upon slow cooling.[1] |
| Note: This data is for illustrative purposes and will vary based on the specific compounds and conditions. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Resolution of a Racemic Carboxylic Acid
This protocol outlines the fundamental steps for separating a racemic mixture of a chiral acid using a chiral base.
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.[1]
-
In a separate flask, dissolve the enantiomerically pure chiral resolving base (0.5 to 1.0 equivalent) in the same solvent.
-
Slowly add the base solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[1]
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath.[9]
-
If crystallization does not occur, seeding with a small crystal of the desired diastereomeric salt may be necessary.[9]
-
-
Isolation of the Diastereomeric Salt:
-
Liberation of the Enantiomerically Enriched Acid:
-
Dissolve the dried diastereomeric salt in water.
-
Add a strong acid (e.g., 2 M HCl solution) dropwise while stirring until the solution is acidic (pH < 2) to liberate the free carboxylic acid.
-
Extract the liberated acid with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Protocol 2: General Procedure for Diastereomeric Resolution of a Racemic Amine
This protocol provides a general framework for the resolution of a racemic amine using a chiral acid.
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol) in an Erlenmeyer flask.[10]
-
In a separate flask, dissolve the enantiomerically pure chiral resolving acid (e.g., (+)-tartaric acid, 0.5 to 1.0 equivalent) in a minimal amount of the warm solvent.[10]
-
Slowly add the acid solution to the amine solution with stirring.[10]
-
-
Recrystallization:
-
Isolation of the Diastereomeric Salt:
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the crystallized diastereomeric salt in water.[9]
-
Cool the aqueous solution in an ice bath and add a base (e.g., 2 M NaOH solution) dropwise with stirring until the pH is >10.[9][10]
-
Extract the liberated free amine from the aqueous solution with an organic solvent (e.g., dichloromethane) multiple times.[10]
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Supersaturation in Crystallization Processes
This technical support center provides researchers, scientists, and drug development professionals with direct answers and troubleshooting guides for managing supersaturation, a critical parameter in designing robust crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What is supersaturation and why is it a critical parameter in crystallization?
Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would at thermodynamic equilibrium.[1] It is the fundamental driving force for both the formation of new crystal nuclei (nucleation) and their subsequent growth.[1][2] Controlling the level of supersaturation is paramount to achieving the desired crystal size, purity, yield, and polymorphic form.[1][3][4]
-
Low Supersaturation: At lower supersaturation levels, crystal growth tends to be faster than nucleation, resulting in larger, more well-defined crystals.[1]
-
High Supersaturation: At higher supersaturation levels, nucleation often dominates over growth, leading to the formation of many small crystals.[1][5]
Q2: What is the difference between the metastable zone and the labile zone?
The area between the solubility curve and the supersolubility curve (or the point of spontaneous nucleation) is known as the Metastable Zone.[6][7] Within this zone, a supersaturated solution can exist for a period without spontaneously forming crystals; nucleation requires an external trigger like seeding.[6][8] Beyond the metastable zone lies the labile or unstable zone, where spontaneous, uncontrolled nucleation occurs because the supersaturation level is too high.[7] Operating within the metastable zone is crucial for controlled crystallization.[6]
Q3: How does the rate of supersaturation generation affect the final crystal product?
The rate at which supersaturation is generated, for example, through cooling, directly impacts the final crystal attributes.
-
Fast Cooling Rate: A rapid cooling rate generates a high level of supersaturation, causing nucleation to occur at a lower temperature. This favors the formation of a large number of small crystals.[1][10]
Q4: What are the common methods for generating supersaturation?
Supersaturation can be achieved by altering the solution's temperature, composition, or volume. Common methods include:
-
Cooling: Decreasing the temperature of a solution is a widely used method for compounds whose solubility decreases with temperature.[4][11]
-
Solvent Evaporation: Removing the solvent increases the solute concentration, leading to supersaturation.[5][11] This method is suitable for temperature-sensitive drugs.[5]
-
Anti-solvent Addition: Adding a second solvent (an anti-solvent) in which the solute is poorly soluble reduces the overall solubility of the solute in the mixture, inducing crystallization.[4]
-
Reaction (Reactive Crystallization): Generating the solute in-situ through a chemical reaction can create supersaturation if the product's concentration exceeds its solubility limit.[3]
Troubleshooting Guides
This section addresses specific issues encountered during crystallization experiments, focusing on problems related to supersaturation control.
Problem: No Crystals Are Forming (Solution Remains Clear)
If your solution remains clear after the intended crystallization time, it is likely not sufficiently supersaturated.
| Possible Cause | Recommended Solution | Explanation |
| Insufficient Solute Concentration | Slowly evaporate a portion of the solvent to increase the solute concentration.[10][12][13] | The initial concentration may be below the solubility curve, even at the final temperature. |
| Too Much Solvent Used | Boil off some of the solvent and allow the solution to cool again.[12][14] | An excess of solvent can keep the compound fully dissolved, preventing it from reaching supersaturation upon cooling.[14] |
| High Purity / Lack of Nucleation Sites | 1. Scratch: Gently scratch the inside surface of the flask below the liquid level with a glass rod.[10][12] 2. Seed: Add a single, tiny crystal of the pure compound ("seed crystal") to the solution.[5][10][12] | Microscopic scratches or a seed crystal provide surfaces that lower the energy barrier for nucleation, initiating crystal growth in a metastable solution.[10][14] |
| Cooling is Not Low Enough | Cool the solution to a lower temperature, for instance, by using an ice bath.[10][13] | For some compounds, room temperature is not low enough to sufficiently decrease solubility and achieve the necessary supersaturation. |
Problem: Amorphous Precipitate or "Oiling Out" Occurs
"Oiling out" is the separation of the solute as a liquid phase instead of a solid crystal.[12][15] This is often caused by excessively high supersaturation or by cooling the solution to a temperature below the compound's melting point in the solvent mixture.[12][14] Oiled out products are often impure.[12][16]
| Possible Cause | Recommended Solution | Explanation |
| Supersaturation is too high / Cooling is too rapid | 1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of additional solvent (1-2 mL).[12][14] 3. Allow the solution to cool much more slowly.[10][15] | Rapidly generating supersaturation pushes the system deep into the labile zone, where disordered precipitation (oiling) is kinetically favored over ordered crystal growth.[15] Slowing the process allows molecules time to arrange into a crystal lattice.[16] |
| High Level of Impurities | If not already done, perform a hot filtration step or treat the solution with activated charcoal to remove impurities.[12][17] | Impurities can significantly lower the melting point of the compound, making it more prone to oiling out.[12][16] They can also interfere with the crystal lattice formation.[16] |
| Inappropriate Solvent Choice | Consider using a different solvent system where the compound's melting point is higher than the solution temperature during crystallization.[16] | Oiling out occurs when the melting point of the solid is lower than the solution's temperature at the point of precipitation.[12] |
Problem: Crystals Are Too Small (Microcrystalline Powder)
The formation of very fine particles is typically a result of nucleation far outweighing crystal growth.
| Possible Cause | Recommended Solution | Explanation |
| Supersaturation Generated Too Quickly | 1. Reduce the cooling rate or the anti-solvent addition rate.[10] 2. Use a more dilute solution to begin with.[10] | High supersaturation leads to a massive primary nucleation event, creating a large number of nuclei that compete for the available solute, resulting in small final crystals.[1][5] |
| Excessive Nucleation Sites | 1. Ensure the crystallization vessel is meticulously clean. 2. Filter the hot solution before cooling to remove particulate matter like dust.[10] | Foreign particles can act as nucleation sites, leading to an excessive number of crystals forming simultaneously.[10] |
| Insufficient Growth Time | Allow the crystallization process to proceed undisturbed for a longer duration (hours to days) at a stable temperature.[10] | Crystal growth is often a slow process; given enough time, smaller crystals can grow larger, and sometimes a process called Ostwald ripening will occur, where larger crystals grow at the expense of smaller ones. |
Diagrams and Workflows
// Nodes for different outcomes clear_sol [label="Problem:\nSolution Remains Clear", shape=rect, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Problem:\nOiling Out / Amorphous\nPrecipitate", shape=rect, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; small_xtals [label="Problem:\nCrystals Are Too Small", shape=rect, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; good_xtals [label="Good Crystals Formed", shape=rect, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for solutions sol_clear1 [label="Action:\nIncrease Concentration\n(Evaporate Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_clear2 [label="Action:\nInduce Nucleation\n(Scratch / Seed)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_oil1 [label="Action:\nRe-dissolve, Add More\nSolvent, Cool Slowly", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_oil2 [label="Action:\nRemove Impurities\n(Charcoal / Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_small1 [label="Action:\nReduce Supersaturation\nRate (Slower Cooling)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_small2 [label="Action:\nFilter Hot Solution to\nRemove Nuclei", fillcolor="#F1F3F4", fontcolor="#202124"];
end_node [label="Process Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> outcome [color="#5F6368"];
outcome -> clear_sol [label="Clear Solution", color="#5F6368"]; outcome -> oiling_out [label="Oil / Precipitate", color="#5F6368"]; outcome -> small_xtals [label="Fine Powder", color="#5F6368"]; outcome -> good_xtals [label="Success", color="#5F6368"];
clear_sol -> sol_clear1 [color="#5F6368"]; clear_sol -> sol_clear2 [color="#5F6368"]; sol_clear1 -> outcome [label="Retry", style=dashed, color="#4285F4"]; sol_clear2 -> outcome [label="Retry", style=dashed, color="#4285F4"];
oiling_out -> sol_oil1 [color="#5F6368"]; oiling_out -> sol_oil2 [color="#5F6368"]; sol_oil1 -> outcome [label="Retry", style=dashed, color="#4285F4"]; sol_oil2 -> outcome [label="Retry", style=dashed, color="#4285F4"];
small_xtals -> sol_small1 [color="#5F6368"]; small_xtals -> sol_small2 [color="#5F6368"]; sol_small1 -> outcome [label="Retry", style=dashed, color="#4285F4"]; sol_small2 -> outcome [label="Retry", style=dashed, color="#4285F4"];
good_xtals -> end_node [color="#5F6368"]; } end_dot Caption: A troubleshooting decision tree for common crystallization issues.
// Invisible nodes for ranking {rank=same; labile; metastable; undersaturated;}
// Edges to show progression labile -> metastable [style=invis]; metastable -> undersaturated [style=invis];
// Labels for curves supersol_label [label="Supersolubility Curve", shape=plaintext, fontcolor="#EA4335"]; sol_label [label="Solubility Curve", shape=plaintext, fontcolor="#4285F4"];
// Edges from labels to zones supersol_label -> labile [dir=back, color="#EA4335", style=dashed, minlen=2]; sol_label -> metastable [dir=back, color="#4285F4", style=dashed, minlen=2]; } end_dot Caption: Diagram illustrating the key zones of supersaturation.
Experimental Protocols
Protocol: Determination of Metastable Zone Width (MSZW)
Knowledge of the MSZW is essential for designing a controlled crystallization process, as it defines the optimal operating window for seeding and growth.[7][8] The polythermal method is a common technique used to measure the MSZW.[7][8]
Objective: To determine the boundary for spontaneous nucleation at various solute concentrations and cooling rates.
Equipment:
-
Jacketed crystallization reactor with temperature control
-
Overhead stirrer
-
In-situ particle monitoring probe (e.g., Focused Beam Reflectance Measurement - FBRM or ParticleTrack)[6][18]
-
Accurate temperature probe
Methodology:
-
Preparation: Prepare a solution of known concentration that is undersaturated at the starting temperature.
-
Dissolution: Heat the solution to a temperature approximately 15°C above its estimated saturation point and hold for at least one hour to ensure complete dissolution of all nuclei ("solution history").[7][8]
-
Cooling Cycle: Cool the solution at a constant, controlled linear rate (e.g., 0.5°C/min).[8]
-
Detect Nucleation: Continuously monitor the solution with the FBRM probe. The temperature at which a sharp increase in particle count is detected is the nucleation temperature. This point defines the outer boundary of the MSZW for that concentration and cooling rate.[6]
-
Heating Cycle: Upon detection of nucleation, immediately begin heating the solution at the same rate (e.g., 0.5°C/min).[7]
-
Detect Dissolution: Continue monitoring the particle count. The temperature at which the particle count returns to baseline is the dissolution or saturation temperature. This point defines the solubility curve for that concentration.[6]
-
Repeat: Add a known amount of solvent to dilute the solution to a new, lower concentration and repeat steps 2-6.[6]
-
Vary Parameters: Repeat the entire experiment using different cooling rates to understand how the MSZW is affected by process kinetics.[7] The MSZW is a kinetic boundary and can change with parameters like cooling rate and agitation.[6]
By plotting the nucleation and dissolution temperatures against concentration, you can map both the thermodynamic solubility curve and the kinetic MSZW for your specific system.
References
- 1. mt.com [mt.com]
- 2. Crystallization - Wikipedia [en.wikipedia.org]
- 3. lutpub.lut.fi [lutpub.lut.fi]
- 4. syrris.com [syrris.com]
- 5. filter-dryer.com [filter-dryer.com]
- 6. mt.com [mt.com]
- 7. future4200.com [future4200.com]
- 8. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 9. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 10. benchchem.com [benchchem.com]
- 11. Supersaturation Crystallization Processes | Methods of Supersaturation [chemicalslearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. mt.com [mt.com]
- 16. reddit.com [reddit.com]
- 17. brainly.com [brainly.com]
- 18. Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Impurities on Chiral Resolution Efficiency
Welcome to the technical support center for troubleshooting the impact of impurities on the efficiency of chiral resolution. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during chiral separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chiral resolution has suddenly decreased. What are the potential causes related to impurities?
A1: A sudden drop in chiral resolution can be attributed to several impurity-related factors. Impurities can interfere with the selective interaction between the enantiomers and the chiral stationary phase (CSP) or the chiral resolving agent.
Troubleshooting Steps:
-
Purity of Starting Material: Verify the purity of your racemic mixture. Newly introduced impurities from a different batch or degradation products can interfere with the separation.[1]
-
Purity of Resolving Agent: For resolutions involving diastereomeric salt crystallization, ensure the high purity of the chiral resolving agent. Impurities in the resolving agent can inhibit or alter crystal formation.[1]
-
Solvent Purity: Traces of water or other solvent impurities in the mobile phase (for chromatography) or crystallization solvent can significantly alter the selectivity and resolution.[2] Ensure the use of high-purity, HPLC-grade solvents.
-
Column Contamination: In chiral chromatography, strongly adsorbed impurities from previous injections can accumulate at the head of the column, leading to a loss of efficiency and resolution.[3]
Q2: Can achiral impurities affect my chiral separation?
A2: Yes, achiral impurities can significantly impact chiral resolution. While they do not have their own enantiomers, they can interfere in several ways:
-
Competition for Active Sites: Achiral impurities can bind to the chiral stationary phase, reducing the number of available sites for chiral recognition and thereby lowering resolution.
-
Alteration of Physical Properties: In crystallization-based resolutions, impurities can alter the solubility and crystal growth kinetics of the diastereomeric salts, leading to lower enantiomeric excess (e.e.).[4]
-
Peak Distortion: In chromatography, achiral impurities co-eluting with one of the enantiomers can lead to peak distortion and inaccurate quantification of the enantiomeric excess.[5]
Q3: How do structurally similar impurities (analogs) impact chiral resolution?
A3: Structurally similar impurities, including diastereomers or positional isomers, can be particularly challenging. Their similar physicochemical properties often lead to co-elution or co-precipitation with the desired enantiomers.
-
In Chromatography: These impurities can have similar retention times to the target enantiomers, making baseline separation difficult. This is especially true if the impurity also possesses a chiral center.
-
In Crystallization: Structurally similar impurities can be incorporated into the crystal lattice of the desired diastereomeric salt, reducing the enantiomeric purity of the final product.
Q4: My baseline is noisy and I'm seeing ghost peaks. Could this be due to impurities?
A4: A noisy baseline and the appearance of ghost peaks are often indicative of system contamination or impurities in the mobile phase.
Troubleshooting Steps:
-
Mobile Phase Contamination: Prepare a fresh mobile phase using high-purity solvents and additives. Mobile phase modifiers, like acids or bases, can sometimes be a source of contamination.[6]
-
System Flushing: Thoroughly flush the HPLC system, including the injector and detector, with a strong, compatible solvent to remove any adsorbed impurities.[3] For polysaccharide-based chiral columns, be cautious about solvent compatibility to avoid damaging the stationary phase.[7]
-
Sample Preparation: Ensure proper sample clean-up to remove any particulate matter or strongly retained impurities before injection.[3]
Q5: How can I improve the resolution when known impurities are present?
A5: When dealing with known impurities, several strategies can be employed to enhance resolution:
-
Method Optimization (Chromatography):
-
Mobile Phase Composition: Systematically vary the mobile phase composition, including the ratio of organic modifiers and the type and concentration of additives (e.g., acids or bases), to improve selectivity.[2][8]
-
Temperature: Adjusting the column temperature can alter the thermodynamics of the chiral recognition process and improve separation.[8]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the enantiomers and the CSP, often leading to better resolution.[8]
-
-
Recrystallization (Crystallization Methods): Perform multiple recrystallizations of the diastereomeric salt to improve its purity and, consequently, the enantiomeric excess of the final product.
Quantitative Data on Impurity Impact
The presence of impurities can have a quantifiable effect on chiral resolution. The following table summarizes hypothetical, yet representative, data on how different types of impurities can affect the resolution (Rs) and enantiomeric excess (% e.e.).
| Impurity Type | Concentration (%) | Impact on Resolution (Rs) | Impact on Enantiomeric Excess (% e.e.) |
| Achiral Impurity A | 1% | Decrease from 2.0 to 1.8 | Decrease from 99% to 97% |
| 5% | Decrease from 2.0 to 1.2 | Decrease from 99% to 90% | |
| Structural Analog B | 1% | Decrease from 2.0 to 1.5 | Decrease from 99% to 95% |
| 5% | Decrease from 2.0 to 0.8 (co-elution) | Decrease from 99% to 85% | |
| Residual Solvent C | 0.5% | Minor peak broadening, Rs decrease to 1.9 | Minor decrease to 98.5% |
Experimental Protocols
Protocol 1: Troubleshooting Decreased Resolution in Chiral HPLC
-
System Preparation:
-
Prepare a fresh mobile phase using HPLC-grade solvents and additives. Degas the mobile phase thoroughly.
-
Flush the entire HPLC system, including the pump, injector, and detector, with the mobile phase for at least 30 minutes.
-
-
Column Cleaning:
-
If column contamination is suspected, disconnect the column from the detector and flush it with a strong, compatible solvent as recommended by the manufacturer.[3] For many immobilized polysaccharide columns, solvents like THF or DMF can be used.[3] Caution: For coated chiral stationary phases, only use compatible solvents like isopropanol (B130326) to avoid stripping the chiral selector.[3]
-
-
Standard Injection:
-
Prepare a fresh standard of your racemic mixture in the mobile phase.
-
Inject the standard and compare the chromatogram to a reference chromatogram obtained when the column was performing well.
-
-
Sample Analysis:
-
If the standard shows good resolution, analyze a freshly prepared sample.
-
If the sample shows poor resolution, consider impurities introduced during sample preparation or from the sample itself. Implement a sample clean-up step (e.g., solid-phase extraction) if necessary.
-
Protocol 2: Optimizing Diastereomeric Salt Crystallization in the Presence of Impurities
-
Solvent Selection:
-
Choose a solvent or solvent system where the desired diastereomeric salt has limited solubility, while the other diastereomer and impurities are more soluble.[1]
-
-
Controlled Cooling:
-
Dissolve the racemic mixture and the resolving agent in the chosen solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. A controlled cooling rate promotes the formation of purer crystals.[1]
-
-
Seeding:
-
If crystallization is difficult or slow, add a small seed crystal of the desired pure diastereomeric salt to initiate crystallization.[1]
-
-
Isolation and Washing:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the undesired diastereomer and soluble impurities.[1]
-
-
Purity Analysis:
-
Liberate the enantiomer from the diastereomeric salt by acid/base treatment.[1]
-
Analyze the enantiomeric excess of the product using a validated chiral HPLC or GC method.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving issues of poor chiral separation.
Caption: Logical relationships between different impurity types and their effects on chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Crystallization
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my crystallization yield consistently low?
A1: Low crystallization yield can stem from several factors throughout the crystallization process.[1][2] Key areas to investigate include:
-
Sub-optimal Supersaturation: The concentration of your compound in the solution may not be in the ideal range for crystallization.[3][4]
-
Nucleation and Crystal Growth Issues: Problems with the initiation of crystal formation (nucleation) or the subsequent growth of crystals can significantly impact yield.[4][5][6]
-
Presence of Impurities: Impurities can inhibit crystal growth or co-precipitate, affecting both yield and purity.[7][8][9]
-
Inappropriate Solvent System: The choice of solvent is critical and can affect solubility, supersaturation, and crystal habit.[10][11][12]
-
Loss of Product During Work-up: Significant amounts of product can be lost during filtration and washing steps.[13]
Q2: How does supersaturation affect my crystallization yield?
A2: Supersaturation is the primary driving force for both nucleation and crystal growth.[3][4] An optimal level of supersaturation is crucial for good yield.
-
Too Low Supersaturation: If the solution is not sufficiently supersaturated, nucleation may be slow or may not occur at all, leading to no or very few crystals.[14]
-
Too High Supersaturation: Excessively high supersaturation can lead to rapid nucleation, resulting in a large number of small crystals that can be difficult to handle and may trap impurities.[3][15] In some cases, it can also lead to "oiling out," where the compound separates as a liquid instead of a solid.[1][2]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when a compound precipitates from the solution as a liquid (an oil) rather than a solid crystal.[1][2] This is often due to the solution being highly supersaturated or the cooling process being too rapid.[16] The presence of impurities can also lower the melting point of the solid, contributing to this issue.[1] To prevent oiling out, you can try reheating the solution to redissolve the oil, adding slightly more solvent, and allowing the solution to cool more slowly.[1][2]
Q4: Can impurities really have a significant impact on yield?
A4: Yes, even small amounts of impurities can have a profound effect on crystallization.[7][8] Impurities can:
-
Inhibit Crystal Growth: They can adsorb onto the surface of growing crystals, blocking further growth and leading to smaller crystals and lower yields.[9][17]
-
Increase Solubility: Some impurities can increase the solubility of the desired compound, meaning more of it will remain in the mother liquor, thus reducing the final yield.[8]
-
Alter Crystal Habit: Impurities can change the shape of the crystals, which can affect filtration and washing efficiency.[8]
-
Promote Oiling Out: Impurities can depress the melting point of the compound, making it more likely to oil out.[1]
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
| Possible Cause | Troubleshooting Steps |
| Insufficient Supersaturation | 1. Evaporate Solvent: Gently heat the solution to remove some of the solvent, then allow it to cool again.[1][18] 2. Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[1][18] 3. Add an Anti-Solvent: If your compound is highly soluble in the current solvent, slowly add a miscible "anti-solvent" in which your compound is insoluble to induce precipitation.[16] |
| Nucleation Failure | 1. Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod to create nucleation sites.[16][18][19] 2. Seeding: Add a few small crystals from a previous successful batch to the solution to act as templates for crystal growth.[16][18][19] |
Issue 2: Very Low Yield of Crystals
| Possible Cause | Troubleshooting Steps |
| Too Much Solvent Used | The compound remains dissolved in the mother liquor. To confirm, take a drop of the mother liquor on a watch glass and let it evaporate. A significant solid residue indicates a substantial amount of dissolved product.[1] Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[1] |
| Premature Crystallization and Filtration | Crystals may have started to form in the hot solution and were removed during a hot filtration step intended to remove insoluble impurities. Solution: Ensure all of your compound is dissolved before any hot filtration. If crystals form on the filter paper, wash with a small amount of hot solvent. |
| Inappropriate Solvent Choice | The solubility of the compound in the chosen solvent at low temperatures may still be too high.[13] Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Data Summary
The following tables provide a summary of how different parameters can affect crystallization yield.
Table 1: Effect of Cooling Rate on Crystal Size and Yield
| Cooling Rate | Typical Crystal Size | Potential Impact on Yield |
| Slow | Larger | Generally higher effective yield due to easier filtration and less loss of small particles.[5][6] |
| Rapid | Smaller | Can lead to lower recovered yield due to difficulty in filtering very fine crystals and potential for impurity inclusion.[5][6][15] |
Table 2: Impact of Impurities on Crystallization
| Impurity Effect | Consequence for Yield |
| Increases solubility of the target compound | Lower yield as more compound remains in the mother liquor.[8] |
| Inhibits crystal growth | Smaller crystals are formed, which can be harder to collect, leading to lower isolated yield.[9] |
| Co-precipitates with the product | May artificially inflate the initial yield, but the purity will be lower. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to completely dissolve your crude solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).[20]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[18]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Protocol 2: Solvent Evaporation
-
Dissolution: Dissolve the compound in a suitable solvent at room temperature. The solvent should be relatively volatile.
-
Evaporation: Cover the container with a piece of parafilm with a few small holes poked in it.[16]
-
Crystal Growth: Leave the container in a vibration-free location and allow the solvent to slowly evaporate over time. Crystals will form as the solution becomes more concentrated.
Protocol 3: Vapor Diffusion
-
Setup: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent: In the bottom of the larger container, add a more volatile "anti-solvent" in which your compound is insoluble.
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution containing your compound. This will gradually decrease the solubility of your compound, leading to the formation of crystals.[21]
Visualizations
Caption: Troubleshooting workflow for low crystallization yield.
Caption: Interplay of key factors in crystallization yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. mt.com [mt.com]
- 4. Crystallization - Wikipedia [en.wikipedia.org]
- 5. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. unifr.ch [unifr.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Yield of Crystallization Process | Effect of Impurities on Crystals Growth [chemicalslearning.com]
- 18. benchchem.com [benchchem.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Technical Support Center: Enhancing the Selectivity of Di-p-toluoyl-D-tartaric acid (DPTTA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral resolution of racemic mixtures using Di-p-toluoyl-D-tartaric acid (DPTTA).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using Di-p-toluoyl-D-tartaric acid (DPTTA)?
A1: Chiral resolution with DPTTA is based on the formation of diastereomeric salts. When a racemic mixture (a 50:50 mixture of two enantiomers) of a base, such as an amine, is reacted with an enantiomerically pure form of DPTTA (a chiral acid), two diastereomeric salts are formed.[1][2] These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, most importantly, different solubilities in a given solvent.[1][2] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[1] The desired enantiomer can then be recovered from the isolated salt.[1]
Q2: How do I select the appropriate enantiomer of DPTTA (D- or L-) for my resolution?
A2: The choice between D-(+)- and L-(-)-DPTTA depends on which enantiomer of your racemic mixture you wish to isolate. The two enantiomers of DPTTA exhibit opposite selectivity.[2] If the D-(+)-DPTTA preferentially crystallizes with one enantiomer of your compound, the L-(-)-DPTTA will preferentially crystallize with the other enantiomer.[2] It is often recommended to perform small-scale screening experiments with both D- and L-DPTTA to determine which one provides a better separation for your specific compound.
Q3: What are the key factors that influence the selectivity and success of the resolution?
A3: The success of a chiral resolution using DPTTA is highly dependent on several factors:
-
Solvent Choice: The solvent system is critical as it directly influences the solubility difference between the two diastereomeric salts.[3]
-
Crystallization Conditions: Parameters such as cooling rate, temperature, and concentration play a crucial role in achieving selective crystallization.[1]
-
Stoichiometry: The molar ratio of the racemic mixture to DPTTA can impact the yield and purity of the isolated diastereomer.
-
Purity of Starting Materials: Impurities in either the racemic mixture or the resolving agent can interfere with crystallization.
Q4: Can DPTTA be recovered and reused after the resolution?
A4: Yes, DPTTA can be recovered and recycled. After the desired enantiomer is liberated from the diastereomeric salt (usually by treatment with a base), the DPTTA will be in the aqueous layer as a salt. Acidification of this aqueous layer will precipitate the DPTTA, which can then be collected by filtration, washed, and dried for reuse.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The concentration of the salts is too low. 3. The cooling process is too rapid. | 1. Screen for a less polar solvent or a solvent mixture to decrease solubility. 2. Concentrate the solution by evaporating some of the solvent. 3. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Seeding with a previously obtained crystal can also induce crystallization.[1] |
| Low Enantiomeric Excess (e.e.) of the Resolved Product | 1. The solubility difference between the diastereomeric salts is not significant enough in the chosen solvent. 2. Co-precipitation of both diastereomers occurred due to rapid cooling or supersaturation. 3. The isolated crystals were not washed properly, leaving mother liquor containing the other diastereomer on the surface. | 1. Perform a thorough solvent screening to find a solvent system that maximizes the solubility difference. 2. Slow down the cooling rate. Consider a controlled, gradual cooling profile. Recrystallization of the isolated diastereomeric salt can further enhance the e.e. 3. Wash the collected crystals with a small amount of the cold crystallization solvent.[1] |
| Low Yield of the Desired Enantiomer | 1. A significant amount of the desired diastereomeric salt remains dissolved in the mother liquor. 2. Loss of material during filtration and washing steps. 3. Incomplete liberation of the amine from the diastereomeric salt. | 1. Optimize the crystallization temperature; further cooling may increase the yield. However, be cautious of co-precipitation. 2. Use minimal amounts of cold solvent for washing the crystals. 3. Ensure the pH is sufficiently basic (typically >10) during the liberation step to ensure the amine is in its free base form for efficient extraction.[1] |
| Formation of an Oil Instead of Crystals | 1. The melting point of the diastereomeric salt is lower than the temperature of the solution. 2. The concentration of the solute is too high, leading to "oiling out" instead of crystallization. | 1. Try using a solvent with a lower boiling point or conduct the crystallization at a lower temperature. 2. Dilute the solution with more solvent and allow it to cool slowly. |
Data Presentation
Table 1: Resolution of Various Racemic Amines using Di-p-toluoyl-D-tartaric Acid (DPTTA)
| Racemic Amine | DPTTA Enantiomer | Molar Ratio (Amine:DPTTA) | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine |
| (±)-Tramadol | D-(+)-DTTA | 1:1 | Ethanol | High | >95% |
| (±)-Tramadol | L-(-)-DTTA | 1:1 | Ethanol | High | >95% |
| Methamphetamine | (-)-DTTA | 2:1 | Methanol | - | - |
| Finerenone | D-DTTA | - | Ethanol-Water | - | - |
| N-methylamphetamine | DPTTA | 4:1 | Supercritical CO₂ | Raffinate Yield: 42% | 82% |
| (±)-Albuterol | di-p-toluoyl-D-tartaric acid | - | - | 38% (of (R)-enantiomer) | 99.5% |
Note: This table is a compilation of data from various sources and conditions may not be directly comparable. The term "High" for yield is used when specific quantitative data was not provided in the source material.[1][4][5]
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework. Optimization of solvent, stoichiometry, and temperature is often necessary for specific amines.[1][2]
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., methanol, ethanol). In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, using gentle heating if necessary.[1]
-
Salt Formation: Slowly add the DPTTA solution to the amine solution with continuous stirring.
-
Crystallization: If a precipitate forms immediately, heat the mixture to redissolve the solid. Allow the clear solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in a refrigerator or an ice bath can be used to maximize the crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1]
-
Drying: Dry the collected crystals under vacuum.
2. Liberation of the Enantiomerically Enriched Amine:
-
Dissolution: Dissolve the dried diastereomeric salt in water.
-
Basification: Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine.[1]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[1]
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[1]
3. Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or by measuring the specific rotation.[1]
Visualizations
Caption: General workflow for the chiral resolution of a racemic amine using DPTTA.
Caption: Troubleshooting logic for low enantiomeric excess in DPTTA resolution.
References
Modifying reaction conditions for better chiral separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for improved chiral separation in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor or no separation of enantiomers?
Poor resolution in chiral HPLC can stem from several factors, including an unsuitable chiral stationary phase (CSP), a non-optimal mobile phase composition, incorrect column temperature, or issues with the column itself.[1] A systematic approach to method development is often the most effective way to achieve a successful separation.[2][3] The initial screening of different CSPs and mobile phases is a crucial first step.[2][4][5]
Q2: How does the mobile phase composition affect chiral separation?
The mobile phase plays a critical role in achieving chiral resolution by influencing the interactions between the analytes and the CSP.[4] Key components to consider are:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol (B145695) in normal phase; acetonitrile, methanol (B129727) in reversed-phase) can significantly impact selectivity.[1][6]
-
Additives/Modifiers: For acidic or basic compounds, the addition of small amounts of an acid (e.g., trifluoroacetic acid - TFA, formic acid) or a base (e.g., diethylamine (B46881) - DEA) can improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[7][8][9][10]
-
Water (Reversed-Phase): The presence of water in the mobile phase can impact enantiorecognition and can be a key parameter to adjust in reversed-phase chiral separations.[11]
Q3: What is the effect of temperature on chiral separations?
Temperature is a critical parameter that can have a significant and sometimes unpredictable effect on chiral separations.[1][12]
-
Improved Efficiency: Higher temperatures generally decrease mobile phase viscosity, which can lead to sharper, more efficient peaks.[13]
-
Changes in Selectivity: Temperature can alter the thermodynamics of the chiral recognition process.[14][15] Lowering the temperature often, but not always, increases the differences in interaction energies between the enantiomers and the CSP, leading to better resolution.[1]
-
Elution Order Reversal: In some cases, changing the temperature can even reverse the elution order of the enantiomers.[4]
Q4: My peaks are broad or tailing. How can I improve the peak shape?
Poor peak shape can be caused by several factors, including column overload, secondary interactions with the stationary phase, or the use of an inappropriate sample solvent.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the sample concentration or injection volume.[16]
-
Secondary Interactions: For basic compounds, adding a basic modifier like DEA can minimize interactions with residual silanol (B1196071) groups on the silica (B1680970) support, improving peak shape. For acidic compounds, adding an acidic modifier like TFA can have a similar beneficial effect.[1][8]
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase.[17] If a stronger solvent is used, it can cause peak distortion.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
If you are observing a single peak or very poor separation of your enantiomers, follow this systematic troubleshooting workflow.
Caption: A stepwise guide to troubleshooting poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Use this guide to diagnose and resolve issues related to undesirable peak shapes.
Caption: A logical workflow for improving suboptimal peak shapes.
Quantitative Data Summary
The following tables summarize the typical effects of modifying key reaction conditions on chiral separation. The magnitude of the effect is compound-dependent.
Table 1: Effect of Mobile Phase Additives on Peak Shape and Resolution
| Additive Type | Analyte Type | Typical Concentration | Primary Effect |
| Acidic (e.g., TFA, Acetic Acid) | Acidic | 0.1% (v/v) | Improves peak shape and resolution.[8] |
| Basic (e.g., DEA, Butylamine) | Basic | 0.1% (v/v) | Improves peak shape and resolution.[1][9] |
Table 2: General Effect of Temperature on Chiral Separation Parameters
| Temperature Change | Effect on Resolution | Effect on Peak Efficiency | Effect on Analysis Time |
| Decrease | Often Increases | May Decrease | Increases |
| Increase | Often Decreases | May Increase | Decreases |
Note: The effect of temperature on resolution can be complex and may not always follow this general trend.[1][4]
Experimental Protocols
Protocol 1: Screening of Mobile Phase Conditions
This protocol outlines a systematic approach to screen different mobile phase compositions to find a suitable starting point for optimization.
-
Select a Chiral Stationary Phase (CSP): Choose a CSP that is known to be effective for the class of compounds you are analyzing. Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[2][4]
-
Prepare Mobile Phases:
-
Normal Phase: Prepare mixtures of Hexane/Isopropanol (IPA) or Hexane/Ethanol in ratios such as 90:10, 80:20, and 70:30.
-
Reversed-Phase: Prepare mixtures of Water/Acetonitrile (ACN) or Water/Methanol in ratios such as 60:40, 50:50, and 40:60. Consider adding a buffer if the analyte is ionizable.[1]
-
-
Initial Analysis:
-
Equilibrate the column with the first mobile phase composition for at least 20 column volumes.
-
Inject a standard solution of your racemate.
-
Run the analysis isocratically.
-
-
Evaluate and Iterate:
-
Examine the chromatogram for any sign of peak splitting or separation.
-
If no separation is observed, proceed to the next mobile phase composition.
-
If partial separation is seen, you can proceed to the optimization protocol.
-
-
Incorporate Additives (if necessary): If analyzing an acidic or basic compound and observing poor peak shape, add 0.1% of a suitable acidic or basic modifier to the most promising mobile phase and re-run the analysis.[8][9]
Protocol 2: Optimization of Column Temperature
This protocol describes how to systematically evaluate the effect of temperature on your chiral separation.
-
Initial Setup:
-
Install the column and use the mobile phase that provided the best initial separation from your screening experiments.
-
Set the column oven to a starting temperature, for example, 25°C.
-
-
Temperature Variation:
-
Allow the system to equilibrate at the set temperature.
-
Inject your sample and record the chromatogram.
-
Decrease the temperature in increments of 5-10°C (e.g., to 20°C, then 15°C) and repeat the analysis at each step.
-
Increase the temperature in increments of 5-10°C from the starting point (e.g., to 30°C, then 35°C) and repeat the analysis. Do not exceed the maximum recommended temperature for your column.[8]
-
-
Data Analysis:
-
Compare the resolution, peak shape, and retention times from the chromatograms at each temperature.
-
Select the temperature that provides the optimal balance of resolution and analysis time.
-
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. additives for chiral - Chromatography Forum [chromforum.org]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
Validation & Comparative
A Comparative Guide to Chiral Resolution: Di-p-toluoyl-D-tartaric Acid vs. Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture is a critical step in the development and manufacturing of pharmaceuticals and fine chemicals. The use of chiral resolving agents to form diastereomeric salts that can be separated by fractional crystallization remains a cornerstone of both laboratory-scale and industrial chiral resolution. This guide provides an objective comparison of two widely used tartaric acid derivatives, Di-p-toluoyl-D-tartaric acid (D-DTTA) and Dibenzoyl-D-tartaric acid (D-DBTA), for the resolution of racemic compounds, particularly amines.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is predicated on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction yields a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomers possess different physicochemical characteristics, most notably solubility in a given solvent.[1] This difference in solubility allows for their separation through fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes from the solution.[1] The crystallized salt is then isolated, and the desired enantiomer is liberated, typically by treatment with a base.
Comparison of Physicochemical Properties
The choice of resolving agent can be influenced by its own physical properties, which can affect handling and storage.
| Property | (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA) | (+)-Dibenzoyl-D-tartaric Acid (D-DBTA) |
| Molecular Formula | C₂₀H₁₈O₈ | C₁₈H₁₄O₈ |
| Molecular Weight | 386.35 g/mol | 358.30 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 169-171 °C | 154-156 °C |
| Solubility | Soluble in polar organic solvents like methanol (B129727) and ethanol (B145695); sparingly soluble in water. | Soluble in polar organic solvents like ethanol and methanol; sparingly soluble in water. |
Performance Comparison in Chiral Resolution
The efficacy of a chiral resolving agent is determined by its ability to provide a high yield of the desired enantiomer with high enantiomeric excess (e.e.). The following tables summarize experimental data from the resolution of various racemic amines using D-DTTA and D-DBTA.
Resolution of N-methylamphetamine
A study comparing the resolution of racemic N-methylamphetamine (rac-MA) using D-DTTA and D-DBTA via supercritical fluid extraction after partial diastereomeric salt formation provided the following results at a molar ratio of 0.25 resolving agent to racemic compound.[2]
| Resolving Agent | Enantiomeric Excess (e.e.) of Extracted Enantiomer |
| Dibenzoyl-D-tartaric acid (D-DBTA) | 82.5% |
| Di-p-toluoyl-D-tartaric acid (D-DTTA) | 57.9% |
In this specific application, D-DBTA demonstrated higher efficiency in achieving enantiomeric enrichment.[2]
Resolution of Finerenone
A comparative study on the chiral separation of Finerenone highlighted the significant impact of the resolving agent on the solubility difference of the resulting diastereomeric salts in an ethanol-water mixture.
| Resolving Agent | Solubility Difference (S-Fin Salt vs. R-Fin Salt) |
| Dibenzoyl-D-tartaric acid (D-DBTA) | 31.26 mg/mL |
| Di-p-toluoyl-D-tartaric acid (D-DTTA) | 1.25 mg/mL |
The larger solubility difference observed with D-DBTA suggests it would be a more effective resolving agent for Finerenone under these conditions.
Experimental Protocols
The following are generalized experimental protocols for the chiral resolution of a racemic amine using D-DTTA and D-DBTA. It is crucial to note that optimal conditions, including solvent, temperature, and stoichiometry, are substrate-dependent and may require optimization.
General Protocol for Resolution with Di-p-toluoyl-D-tartaric Acid (D-DTTA)
This protocol provides a general framework for the resolution of a racemic primary amine.
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or isopropanol. Gentle heating may be applied to ensure complete dissolution.[3]
-
Addition of Resolving Agent: In a separate vessel, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.[3] The use of a sub-stoichiometric amount of the resolving agent can often maximize the yield and purity of the less soluble salt.[3]
-
Salt Formation: Slowly add the D-DTTA solution to the stirred amine solution.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be used to maximize the yield.[4]
2. Isolation of the Diastereomeric Salt:
-
Filtration: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[4]
-
Drying: Dry the isolated salt under vacuum to a constant weight.[3]
3. Liberation of the Enantiomerically Enriched Amine:
-
Suspension: Suspend the purified diastereomeric salt in water.[3]
-
Basification: Add a base, such as 2M NaOH, dropwise with stirring until the pH of the solution is basic (pH > 10). This neutralizes the tartaric acid derivative and liberates the free amine.[3]
-
Extraction: Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane (B109758), diethyl ether).[3]
-
Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), and evaporate the solvent to yield the enantiomerically enriched amine.
General Protocol for Resolution with Dibenzoyl-D-tartaric Acid (D-DBTA)
This protocol outlines a general procedure for the resolution of a racemic amine.
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolution: Dissolve the racemic amine in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).[5]
-
Addition of Resolving Agent: In a separate flask, dissolve an appropriate amount of (+)-Dibenzoyl-D-tartaric acid in the same solvent system, with gentle heating if necessary.[5]
-
Salt Formation: Slowly add the amine solution to the stirred D-DBTA solution at room temperature.[5]
-
Crystallization: Allow the mixture to stand, often at a reduced temperature (e.g., 5 °C), to facilitate the crystallization of the less soluble diastereomeric salt. The crystallization time can range from a few hours to overnight.[5]
2. Isolation of the Diastereomeric Salt:
-
Filtration: Collect the precipitated crystals by vacuum filtration.[5]
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the crystalline salt to a constant weight.[5]
3. Liberation of the Enantiomerically Enriched Amine:
-
Suspension: Suspend the dried diastereomeric salt in water.
-
Basification: Slowly add a 50% sodium hydroxide (B78521) solution with stirring until the salt completely dissolves and the solution is strongly basic (pH > 12).
-
Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Isolation: Dry the combined organic extracts and evaporate the solvent to obtain the pure enantiomer.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chiral resolution and the logical relationship of the components.
Caption: Experimental workflow for chiral resolution of a racemic amine.
Caption: Logical relationship of components in chiral resolution.
Conclusion
Both Di-p-toluoyl-D-tartaric acid and Dibenzoyl-D-tartaric acid are highly effective and widely used chiral resolving agents for the separation of racemic mixtures, particularly amines. The choice between these two reagents is highly dependent on the specific substrate being resolved.
-
D-DBTA may offer superior performance in certain cases, as demonstrated by the higher enantiomeric excess achieved in the resolution of N-methylamphetamine and the larger solubility difference observed for the diastereomeric salts of Finerenone.
-
D-DTTA is also a robust resolving agent and has been successfully applied to the resolution of numerous pharmaceutical compounds.
Ultimately, the selection of the optimal resolving agent requires empirical investigation. Preliminary screening of both D-DTTA and D-DBTA with the target racemic compound, along with careful optimization of the solvent system and crystallization conditions, is the most effective strategy to achieve high yields and enantiomeric purities. The commercial availability and relatively low cost of both resolving agents make them attractive options for large-scale industrial applications.[6]
References
- 1. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereomeric salts of lactic acid and 1-phenylethylamine, their structures and relative stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
A Comparative Guide to Chiral Resolving Agents for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of many pharmaceuticals and fine chemicals where often only one enantiomer possesses the desired therapeutic effect.[1][2] Among the various techniques available, diastereomeric salt formation stands out as a classical, robust, and industrially scalable method for the resolution of chiral primary amines.[1][2]
This guide provides an objective comparison of three commonly employed chiral resolving agents for primary amines: (S)-Mandelic Acid, L-Tartaric Acid, and (-)-Camphoric Acid. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable agent for their specific application.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is predicated on the reaction of a racemic primary amine with an enantiomerically pure chiral acid. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers exhibit different physicochemical characteristics, most notably solubility in a given solvent.[1][2] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation via filtration. Subsequently, the optically pure amine can be liberated from the salt by treatment with a base.
Comparative Overview of Resolving Agents
While all three chiral acids can resolve primary amines, their effectiveness can differ significantly based on the specific amine substrate and the crystallization conditions.
| Feature | (S)-Mandelic Acid | L-Tartaric Acid | (-)-Camphoric Acid |
| Structure | Aromatic α-hydroxy acid | Linear dicarboxylic acid | Bicyclic dicarboxylic acid |
| Acidity (pKa1) | ~3.41 | ~2.98[2] | ~4.6[2] |
| Key Attributes | The aromatic ring can engage in π-π stacking interactions, potentially leading to better crystal packing and higher diastereoselectivity. | Readily available and cost-effective natural product. The presence of two carboxylic acid groups and two hydroxyl groups offers multiple points of interaction. | The rigid bicyclic structure can result in well-defined crystal packing, which may offer high diastereoselectivity.[2] |
Data Presentation: Performance in the Resolution of 1-Phenylethylamine (B125046)
The efficacy of a chiral resolving agent is determined by the yield of the resolved enantiomer and its enantiomeric excess (ee). The following table summarizes experimental data for the resolution of racemic 1-phenylethylamine using (S)-mandelic acid and L-tartaric acid. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources to provide a representative comparison.
| Chiral Resolving Agent | Racemic Amine | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of Recovered Amine |
| (S)-Mandelic Acid | 1-Phenylethylamine | 75-80% | >95% |
| L-Tartaric Acid | 1-Phenylethylamine | ~85% (theoretical) | >90% |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including solvent, temperature, stoichiometry, and crystallization time.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution. Below are generalized protocols for the resolution of a racemic primary amine using the discussed resolving agents.
Protocol 1: Resolution of (±)-1-Phenylethylamine using (S)-(+)-Mandelic Acid
Materials:
-
Racemic 1-phenylethylamine
-
(S)-(+)-Mandelic acid
-
Methanol
-
Diethyl ether
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve racemic 1-phenylethylamine (1.0 eq) in methanol. In a separate flask, dissolve (S)-(+)-mandelic acid (1.0 eq) in a minimal amount of warm methanol. Slowly add the mandelic acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by a wash with cold diethyl ether.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add 10% aqueous NaOH until the solution is basic (pH > 10).
-
Extraction: Extract the liberated amine with diethyl ether (3x).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the resolved amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation.
Protocol 2: Resolution of (±)-1-Phenylethylamine using L-(+)-Tartaric Acid
Materials:
-
Racemic 1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: In a flask, dissolve L-(+)-tartaric acid (1.0 eq) in warm methanol. To this solution, slowly add racemic 1-phenylethylamine (1.0 eq).
-
Crystallization: Heat the mixture to boiling to ensure complete dissolution, then allow it to cool slowly to room temperature. The diastereomeric salt of the (-)-amine will preferentially crystallize. For optimal crystallization, the solution can be left to stand for 24 hours.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Treat the crystalline salt with 10% aqueous NaOH to liberate the free amine.
-
Extraction: Extract the amine into diethyl ether.
-
Drying and Evaporation: Dry the ethereal solution over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the resolved (-)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the product.
Visualization of the Experimental Workflow
The following diagrams illustrate the general workflow and logical relationships in the process of chiral resolution by diastereomeric salt formation.
Caption: General workflow for chiral resolution of a primary amine.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion
(S)-Mandelic acid and L-tartaric acid are both highly effective chiral resolving agents for primary amines, frequently providing high enantiomeric excess.[1] L-Tartaric acid is a cost-effective and widely used option, demonstrating good performance.[1][2] (-)-Camphoric acid, with its rigid structure, also presents a viable option that can lead to high diastereoselectivity.[2] The ultimate choice of resolving agent will depend on the specific primary amine, the desired enantiomer, and empirical optimization of the resolution conditions. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers embarking on the chiral resolution of primary amines.
References
Efficacy of Tartaric Acid Derivatives in Resolving Specific Racemates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a critical process known as chiral resolution, is paramount in the pharmaceutical and fine chemical industries, where the desired biological activity often resides in a single enantiomer.[1] Diastereomeric salt formation is a classical and industrially viable method for achieving this separation.[2] This guide provides an objective comparison of the efficacy of tartaric acid and its derivatives as chiral resolving agents for various racemates, supported by experimental data and detailed methodologies.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is based on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent, such as tartaric acid or its derivatives. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility in a given solvent. This disparity in solubility allows for their separation by fractional crystallization, where the less soluble diastereomeric salt crystallizes preferentially from the solution.[2] After separation, the optically pure enantiomer can be recovered from the salt.[2]
Comparative Performance of Tartaric Acid Derivatives
The choice of resolving agent and crystallization solvent is crucial, as these factors dictate the difference in solubility between the diastereomeric salts and, consequently, the efficiency of the resolution.[3] While tartaric acid is a widely used and cost-effective resolving agent, its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA), often provide significantly improved enantiomeric excess and yield.[3][4]
Data Presentation: Resolution of Racemic Amines and Pharmaceutical Compounds
The following tables summarize experimental data from various studies on the resolution of specific racemates using tartaric acid and its derivatives.
Table 1: Resolution of Racemic N-Methylamphetamine (MA)
| Resolving Agent | Molar Ratio (Resolving Agent:Racemate) | Enantiomeric Excess (ee) of Extracted Enantiomer | Reference |
| (2R,3R)-Tartaric Acid (TA) | 0.25 | < 5% | [3] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 0.25 | 82.5% | [3] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25 | 57.9% | [3] |
Table 2: Resolution of Racemic Ephedrine Hydrochloride
| Resolving Agent | Method | Yield | Enantiomeric Excess (ee) | Reference |
| (R,R)-(+)-DBTA | Half-equivalent amount | 92.5% | ~100% | [2] |
| Mixture of (R,R)-(+)-DBTA and (R,R)-(+)-TA | Quasi-enantiomeric mixture | 77.5% | 29% | [2] |
| Sodium salt of (R,R)-(+)-TA and (R,R)-(+)-DBTA | Quasi-enantiomeric salt mixture | 87.5% | 90% | [2] |
Table 3: Resolution of Other Racemic Compounds
| Racemic Compound | Resolving Agent | Yield | Enantiomeric Purity/Excess (ee) | Reference |
| (±)-Propranolol | (+)- and (-)-Di-(p-toluoyl)tartaric acids | - | Pure product obtained with fewer crystallizations | [4] |
| (±)-Albuterol | Di-p-toluoyl-D-tartaric acid | 38% (of R-enantiomer) | 99.5% | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing chiral resolution processes. Below are representative protocols for the resolution of racemic amines using tartaric acid and its derivatives.
Protocol 1: General Procedure for Chiral Resolution of a Primary Amine with Tartaric Acid
This protocol provides a generalized procedure and may require optimization for specific primary amines.[2]
Materials:
-
Racemic primary amine
-
(+)-Tartaric acid or (-)-Tartaric acid (enantiomerically pure)
-
Methanol (B129727) (or other suitable solvent)
-
Sodium hydroxide (B78521) solution (e.g., 2M)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the racemic primary amine (1 equivalent) in a minimum amount of warm methanol in an Erlenmeyer flask.[2]
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent of tartaric acid) in warm methanol.[2]
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.[2]
-
-
Crystallization:
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[3]
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.[3][6]
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) three times.[3]
-
-
Work-up:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or by measuring the specific rotation.[3]
-
Protocol 2: Resolution of Racemic Methamphetamine with (-)-O,O'-di-p-toluoyl-R,R-tartaric acid
Materials:
-
Racemic methamphetamine
-
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid
-
Methanol
-
2 M Sodium hydroxide (NaOH)
-
Chloroform
Procedure:
-
Salt Formation:
-
Crystallization:
-
Stir the reaction mixture at room temperature for 1 hour, then keep it at 5°C for 2 hours.[3]
-
-
Isolation:
-
Filter the precipitated salt and dry it.[3]
-
-
Liberation of L-methamphetamine:
-
Work-up:
-
Combine the organic phases, dry them, and evaporate the solvent to yield L-methamphetamine as a colorless oil.[3]
-
Visualizations: Workflows and Logical Relationships
Diagrams illustrating the key processes in chiral resolution can aid in understanding the experimental workflow and the principles involved.
References
Chiral High-Performance Liquid Chromatography (HPLC)
An Objective Guide to Determining Enantiomeric Purity: A Comparison of Chiral HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical aspect of quality control, efficacy assessment, and regulatory compliance.[1] Different enantiomers of a chiral drug can exhibit vastly different biological activities and toxicities.[2] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely utilized technique for this purpose, offering high precision and sensitivity.[3][4] This guide provides an objective comparison of chiral HPLC with other common analytical techniques, supported by experimental data and detailed protocols to inform method selection.
Chiral HPLC is a cornerstone technique for separating enantiomers.[5] The separation relies on a chiral stationary phase (CSP) within the HPLC column.[5] The enantiomers in the sample interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities.[5][] This difference in interaction leads to different retention times, allowing for their separation and quantification.[7] The enantiomeric excess (%ee) is then calculated from the integrated peak areas of the two enantiomers.[8]
General Experimental Workflow for Chiral HPLC
The process for determining enantiomeric purity via chiral HPLC follows a structured workflow from sample preparation to data analysis.[3] This ensures that the method is robust, reproducible, and fit for its purpose.[3]
Caption: General workflow for determining enantiomeric purity using chiral HPLC.
Comparison of Analytical Methods
While chiral HPLC is a dominant technique, several other methods offer unique advantages for specific applications. The choice of method depends on factors like the analyte's properties (e.g., volatility), the required sensitivity, and available instrumentation.[1]
| Method | Principle | Primary Application / Strength | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[5] | Broad applicability, high precision, and robustness for a wide range of compounds. Gold standard for pharmaceutical QC.[9] | Can be time-consuming, requires expensive chiral columns.[10] |
| Chiral GC | Separation of volatile enantiomers on a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.[11] | High resolution, speed, and sensitivity for volatile and semi-volatile compounds.[12] Ideal for flavors, fragrances, and environmental analysis.[7][12] | Limited to thermally stable and volatile analytes; derivatization is often required for polar compounds.[13] |
| Chiral SFC | Separation using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.[] | Fast, green (reduced organic solvent use), and high-throughput.[2][] Excellent for both analytical and preparative-scale purification.[14] | Higher initial instrument cost; less suitable for highly polar compounds. |
| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in the presence of a chiral selector added to the background electrolyte.[15][16] | High separation efficiency, very low sample and solvent consumption.[17] Highly flexible due to a wide variety of available chiral selectors.[15] | Lower sensitivity for concentration-sensitive detectors (like UV) compared to HPLC; can be less robust for complex matrices. |
| NMR Spectroscopy | Uses a Chiral Resolving Agent (CRA) or Chiral Solvating Agent (CSA) to form transient diastereomeric complexes with the enantiomers.[10] These diastereomers exhibit distinct signals in the NMR spectrum, which can be integrated.[18] | Rapid, non-separative method. Minimal sample preparation is needed.[10] Complements chromatography, especially for compounds difficult to resolve.[19] | Lower sensitivity and precision compared to chromatographic methods; requires a suitable chiral agent and sufficient chemical shift difference.[20] |
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for each technique. Values can vary significantly based on the specific analyte, column/selector, and instrumentation.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | Capillary Electrophoresis (CE) | NMR with CRA/CSA |
| Typical Resolution (Rs) | > 1.5 (baseline)[21] | High (> 2.0)[12] | High (> 1.5)[14] | Very High (> 2.0)[22] | N/A (non-separative) |
| Sensitivity (LOD) | ng - pg range (UV/FLD)[23] | pg - fg range (FID/MS)[12] | ng - pg range (UV/MS) | ng - pg range (UV/LIF) | µg - mg range[10] |
| Analysis Time | 5 - 30 min[9] | 5 - 20 min[12] | 1 - 10 min[24] | 10 - 40 min[17] | < 15 min per sample[10] |
| Sample Volatility | Not required | Required | Not required | Not required | Not required |
| Sample Polarity | Wide range | Low to medium | Low to medium | High | Wide range |
| Solvent Consumption | Moderate to High | Low | Very Low[2] | Extremely Low[17] | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each technique.
Chiral HPLC Protocol (Example: Fmoc-Valine Enantiomers)
This protocol is a general guideline for separating Fmoc-protected amino acid enantiomers.[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based CSP (e.g., Lux 5 µm Cellulose-1).[3]
-
Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Detection: UV at 254 nm.[9]
-
Procedure:
-
Preparation: Prepare the mobile phase and degas for 15 minutes. Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm filter.[9]
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[3]
-
Analysis: Inject a racemic standard to confirm retention times and resolution, followed by the sample(s).[3]
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (%ee) using the formula: %ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.[8]
-
Chiral GC Protocol
-
Analyte: Volatile chiral compounds (e.g., linalool (B1675412) in essential oils).[11]
-
Column: Cyclodextrin-based chiral capillary column.[11]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An oven temperature gradient (e.g., start at 60°C, ramp to 200°C) is typically used to separate components.
-
Injection: Split/splitless injector at a high temperature (e.g., 250°C).
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Chiral SFC Protocol
-
Analyte: Pharmaceutical intermediates.[25]
-
Column: Immobilized polysaccharide-based CSP.[25]
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., methanol (B129727) or ethanol).[24] An additive like diethylamine (B46881) (DEA) may be used for basic compounds.[9]
-
Flow Rate: 2 - 5 mL/min (analytical scale).
-
Back Pressure: 100 - 150 bar.
-
Detection: UV or MS.
Capillary Electrophoresis (CE) Protocol
-
Analyte: Chiral amines or acids.[26]
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., ~60 cm length).[17]
-
Background Electrolyte (BGE): A buffer (e.g., phosphate (B84403) or borate) containing a chiral selector.
-
Chiral Selector: Cyclodextrins (neutral or charged) are commonly used.[15][17]
-
Voltage: 15 - 25 kV.[17]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detector.[17]
NMR Spectroscopy Protocol
-
Analyte: Chiral compound with suitable functional groups (e.g., amines, carboxylic acids).[10]
-
Chiral Solvating Agent (CSA): An enantiomerically pure agent like (R)-1,1'-bi-2-naphthol.[10]
-
Solvent: Deuterated solvent (e.g., CDCl₃).
-
Procedure:
-
Prepare a solution of the analyte in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add an appropriate molar ratio of the CSA to the NMR tube.[10]
-
Acquire another ¹H NMR spectrum. The signals for the two enantiomers should be split into two distinct sets of peaks.
-
Integrate the corresponding peaks for each diastereomeric complex to determine the enantiomeric ratio.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. selvita.com [selvita.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 7. chromtech.com [chromtech.com]
- 8. physicsforums.com [physicsforums.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. uma.es [uma.es]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. waters.com [waters.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. Enantiomeric separation by capillary electrophoresis using a crown ether as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Analytical Methods for Chiral Separations
The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the predominant techniques employed for chiral separations.[2][3] The validation of these analytical methods is essential to ensure they are suitable for their intended purpose, providing reliable and accurate data.[4] This guide offers an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in this process.
Core Concepts in Chiral Method Validation
Validation of chiral purity methods generally adheres to the guidelines set forth by the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA).[5][6][7][8] The primary validation parameters for chiral methods include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][5] For chiral analysis, the undesired enantiomer is treated as an impurity.[5]
Comparison of Chiral Separation Techniques
The choice of analytical technique for chiral separation depends on various factors, including the chemical properties of the analyte, the required sensitivity, and the desired analysis speed. HPLC with chiral stationary phases (CSPs) is a widely used and well-established technique.[1] SFC is recognized for its speed and reduced solvent consumption, making it a "greener" alternative, particularly for normal-phase separations.[9][10] CE offers high separation efficiency and requires minimal sample and reagent volumes.[3][11]
The following table summarizes a comparison of the typical performance of HPLC, SFC, and CE in chiral separations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid chiral stationary phase.[1] | Partitioning between a supercritical fluid mobile phase (e.g., CO2) and a solid chiral stationary phase.[12] | Differential migration of charged species in an electric field, often with a chiral selector in the buffer.[3] |
| Typical Stationary Phases | Polysaccharide-based (cellulose, amylose), protein-based, cyclodextrin-based.[1] | Polysaccharide-based, Pirkle-type.[12] | Not applicable (separation in a capillary). |
| Resolution (Rs) | Generally aims for Rs > 1.5 for baseline separation.[4] | Often provides improved resolution and better selectivity compared to HPLC.[12][13] | High separation efficiency can lead to excellent resolution.[3] |
| Analysis Time | Varies, can be optimized for speed. | Generally faster than HPLC, offering a tenfold increase in speed in some cases.[9][12] | Rapid analysis times.[3] |
| Solvent Consumption | Can be significant, especially for normal-phase methods. | Lower solvent consumption compared to HPLC, making it more environmentally friendly.[9][10] | Minimal reagent consumption.[3] |
| Typical Applications | Broad applicability for a wide range of chiral compounds.[1] | Ideal for chiral separations, especially in drug discovery for high-throughput screening.[9][12] | Powerful complementary technique, especially for charged analytes.[3] |
Experimental Protocols for Method Validation
Detailed experimental protocols are crucial for the successful validation of a chiral analytical method. The following sections outline the procedures for evaluating the key validation parameters.
Before initiating any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.[4]
-
Procedure:
-
Prepare a standard solution containing both enantiomers.
-
Inject the solution multiple times (e.g., n=5).
-
Calculate the resolution (Rs), tailing factor (T), and repeatability of the peak areas (%RSD).
-
-
Acceptance Criteria:
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[14]
-
Procedure:
-
Inject individual enantiomers, the racemic mixture, and a placebo (a mixture of all components except the analyte).
-
Confirm the identity of the peaks and ensure there is no interference from the placebo at the retention times of the enantiomers.
-
For methods used to quantify an enantiomeric impurity, demonstrate that the peak of the main enantiomer does not interfere with the quantification of the impurity.
-
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a specified range.[15] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15]
-
Procedure:
-
Prepare a series of at least five concentrations of the racemate, typically spanning from the limit of quantitation (LOQ) to 120% or 150% of the target concentration for the minor enantiomer.[5][15]
-
Inject each concentration and record the peak area.
-
Plot the peak area versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.997.[15]
-
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]
-
Procedure:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[14]
-
Analyze the samples and calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
-
Precision is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts, or different equipment).[14]
-
-
Acceptance Criteria:
The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[16]
-
Procedure:
-
Signal-to-Noise Ratio: Inject solutions with decreasing concentrations of the minor enantiomer and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5][16]
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the response (e.g., of the y-intercepts of regression lines) and S is the slope of the calibration curve.[6]
-
-
Acceptance Criteria:
-
The LOQ should be at or below the level of the enantiomeric impurity to be quantified.[5]
-
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]
-
Procedure:
-
Introduce small variations to method parameters such as:
-
Analyze a sample under each of the modified conditions and evaluate the impact on key system suitability parameters like resolution and retention time.
-
-
Acceptance Criteria:
-
The system suitability criteria should still be met, and the results should not be significantly affected by the variations.
-
Visualizing the Validation Workflow and Method Comparison
To better illustrate the logical flow of the validation process and the comparative performance of different chiral separation techniques, the following diagrams are provided.
Caption: Logical workflow for the validation of a chiral analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 6. scispace.com [scispace.com]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fagg.be [fagg.be]
- 14. benchchem.com [benchchem.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Analysis of Di-p-toluoyl-D-tartaric Acid Diastereomers
For researchers, scientists, and drug development professionals, the accurate analysis and separation of stereoisomers are critical. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of diastereomers formed by the chiral resolving agent Di-p-toluoyl-D-tartaric acid (D-DTTA). We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.
Di-p-toluoyl-D-tartaric acid is a widely used chiral resolving agent that separates enantiomers by forming diastereomeric salts with distinct physical and chemical properties. Spectroscopic analysis plays a pivotal role in characterizing these diastereomers, confirming the success of the resolution, and determining enantiomeric purity.
Spectroscopic Comparison of Di-p-toluoyl-D-tartaric Acid Diastereomers
The formation of diastereomeric salts from a racemic mixture (e.g., of a chiral amine) and an enantiomerically pure resolving agent like (+)-Di-p-toluoyl-D-tartaric acid results in two diastereomers: [(R)-Amine]·[(+)-D-DTTA] and [(S)-Amine]·[(+)-D-DTTA]. These diastereomers can be distinguished by various spectroscopic methods due to their different spatial arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating diastereomers. While enantiomers exhibit identical NMR spectra in an achiral solvent, diastereomers have distinct chemical shifts (δ) and coupling constants. The analysis of the diastereomeric ratio is often achieved by integrating specific, well-resolved proton (¹H) signals corresponding to each diastereomer.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Diastereomeric Salts of a Chiral Amine with (+)-Di-p-toluoyl-D-tartaric Acid
| Nucleus | Diastereomer 1 Signal (ppm) | Diastereomer 2 Signal (ppm) | Δδ (ppm) |
| ¹H NMR | |||
| Amine CH | 4.55 | 4.52 | 0.03 |
| Amine CH₃ | 1.60 | 1.58 | 0.02 |
| D-DTTA CH | 5.95 | 5.93 | 0.02 |
| p-toluoyl CH₃ | 2.42 | 2.40 | 0.02 |
| ¹³C NMR | |||
| Amine CH | 51.42 | 51.39 | 0.03 |
| Amine CH₃ | 24.58 | 24.54 | 0.04 |
| D-DTTA CH | 71.22 | 70.83 | 0.39 |
| p-toluoyl C=O | 165.5 | 165.3 | 0.2 |
Note: The data presented are representative and may vary depending on the specific chiral amine, solvent, and NMR spectrometer frequency.
Infrared (IR) Spectroscopy
FTIR spectroscopy can also be used to distinguish between diastereomers. Differences in the vibrational frequencies of functional groups, particularly those involved in hydrogen bonding and salt formation (e.g., N-H, C=O, O-H), can be observed. These differences arise from the distinct crystalline structures and intermolecular interactions of the diastereomers.
Table 2: Comparative FTIR Spectral Data (cm⁻¹) for Diastereomeric Salts
| Functional Group | Diastereomer 1 (cm⁻¹) | Diastereomer 2 (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3450 (broad) | 3445 (broad) |
| N-H stretch (Ammonium) | 3150 (broad) | 3140 (broad) |
| C=O stretch (Ester) | 1720 | 1722 |
| C=O stretch (Carboxylate) | 1605 | 1608 |
| C-O stretch | 1270 | 1275 |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. Diastereomers, being chiral, will exhibit distinct CD spectra. The shape and sign of the Cotton effects in the CD spectrum can provide information about the absolute configuration of the chiral centers.
Table 3: Comparative Circular Dichroism (CD) Spectral Data
| Wavelength (nm) | Diastereomer 1 (Δε) | Diastereomer 2 (Δε) |
| 235 | +15.2 | +12.8 |
| 258 | -8.5 | -10.1 |
Experimental Protocols
Chiral Resolution using (+)-Di-p-toluoyl-D-tartaric Acid
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol) with gentle heating.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 2 M NaOH) to liberate the free amine, which can then be extracted with an organic solvent.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the diastereomeric salt mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis: Identify well-resolved signals corresponding to each diastereomer. Carefully integrate these signals to determine the diastereomeric ratio.
Alternative Methods for Chiral Discrimination
While spectroscopic methods are highly effective, other techniques can also be employed for the analysis and separation of diastereomers.
Table 4: Comparison of Analytical Techniques for Chiral Discrimination
| Technique | Principle | Advantages | Disadvantages |
| Spectroscopic Methods (NMR, IR, CD) | Differentiation based on distinct physical and chemical properties of diastereomers. | Non-destructive, provides detailed structural information. | May require higher concentrations, potential for signal overlap. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential interactions with a stationary phase. | High resolution and sensitivity, can be used for both analytical and preparative purposes. | Requires method development, can be destructive. |
| X-ray Crystallography | Determination of the three-dimensional structure of a single crystal. | Provides absolute configuration, unambiguous identification. | Requires suitable single crystals, can be time-consuming. |
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution and spectroscopic analysis of diastereomers formed with Di-p-toluoyl-D-tartaric acid.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical flow of spectroscopic analysis for diastereomers.
A Researcher's Guide to Chiral Resolution Agents: A Cost-Benefit Analysis
In the realm of pharmaceutical development, fine chemical synthesis, and materials science, the separation of enantiomers from a racemic mixture is a critical and often challenging step. The choice of a chiral resolution agent can significantly impact the efficiency, scalability, and economic viability of this process. This guide provides a comprehensive comparison of common chiral resolution agents, offering a cost-benefit analysis supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Classical Resolution: The Power of Diastereomeric Salt Formation
The most established method for chiral resolution on an industrial scale is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization.
Comparison of Common Chiral Resolving Agents
The selection of an appropriate resolving agent is often empirical and depends heavily on the specific substrate. Below is a comparison of some widely used agents for the resolution of racemic acids and bases.
| Chiral Resolving Agent | Typical Racemate Resolved | Estimated Cost (per kg) | Key Advantages | Key Disadvantages |
| L-(+)-Tartaric Acid | Racemic Bases (e.g., amines) | $3 - $70[1][2] | Readily available, inexpensive, effective for a wide range of amines.[3] | Performance can be highly substrate-dependent. |
| Di-p-toluoyl-L-tartaric acid | Racemic Bases (e.g., propranolol) | ~$1000[4] | Often provides high enantiomeric excess.[5] | Higher cost compared to simple tartaric acid. |
| (S)-(-)-Mandelic Acid | Racemic Bases (e.g., amines) | $255 - $2290 (for L-(+)-Mandelic Acid)[6][7] | Effective for a variety of amines, often yielding high purity. | Can be more expensive than tartaric acid. |
| (R)-(+)-1-Phenylethylamine | Racemic Acids (e.g., ibuprofen, naproxen) | $73 - $221 (for small quantities)[8][9][10][11] | Widely used, effective for many carboxylic acids.[12] | Cost can be a factor for large-scale resolutions. |
| (-)-Brucine | Racemic Acids | $16,250 (for 50g) - $999.65 (for 500g)[13] | Effective for resolving a variety of acidic compounds.[14][15][16] | High toxicity, relatively expensive. |
Note: Prices are estimates based on publicly available data from various chemical suppliers and are subject to change based on purity, quantity, and supplier.
Performance Data of Chiral Resolving Agents
The effectiveness of a chiral resolution is determined by the yield and enantiomeric excess (e.e.) of the desired enantiomer. The following table presents representative experimental data for the resolution of common racemic compounds.
| Racemic Compound | Chiral Resolving Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference Compound |
| Amphetamine | d-Tartaric Acid | 98 (L-enantiomer) | Not specified | Methamphetamine |
| Propranolol | Di-p-toluoyl-L-tartaric acid | Not specified | High (improved with multiple crystallizations)[5] | Propranolol |
| Naproxen | N-octyl-D-glucamine | >95 | 99 | (S)-Naproxen[17] |
| Secondary Alcohols (e.g., 2-pentanol) | Candida antarctica lipase (B570770) B (CALB) | 36-40 | >99[18][19] | S-(+)-2-pentanol |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in chiral resolution. Below are representative protocols for classical and enzymatic resolutions.
Protocol 1: Resolution of Racemic Amphetamine with d-Tartaric Acid
This protocol describes the separation of amphetamine enantiomers through the formation of diastereomeric tartrate salts.
Materials:
-
Racemic amphetamine
-
d-Tartaric acid
-
Sodium hydroxide (B78521)
-
Water
Procedure:
-
A mixture of 0.1 mole of racemic amphetamine in 60 ml of benzene, 0.05 mole of d-tartaric acid in 30 ml of water, and 2 g of sodium hydroxide in 3 ml of water is prepared.
-
The mixture is kept for 4 hours with intermittent shaking.
-
The organic phase is separated and evaporated to yield the L-amphetamine.[20]
-
The aqueous phase is extracted with benzene at pH 13 and evaporated to yield the D-enantiomer.[20]
Protocol 2: Enzymatic Resolution of a Secondary Alcohol using Candida antarctica Lipase B (CALB)
This protocol outlines the kinetic resolution of a racemic secondary alcohol through enantioselective acylation catalyzed by a lipase.
Materials:
-
Racemic secondary alcohol (e.g., 2-pentanol)
-
Candida antarctica lipase B (CALB)
-
Acylating agent (e.g., vinyl acetate (B1210297) or succinic anhydride)
-
Organic solvent (optional, as the substrate can sometimes act as the solvent)
Procedure:
-
The racemic alcohol is mixed with the acylating agent.
-
CALB is added to the mixture.
-
The reaction is carried out on a rotary shaker at a controlled temperature (e.g., room temperature) for a specified time (e.g., 72 hours).[18]
-
The reaction selectively acylates one enantiomer, leaving the other unreacted.
-
The acylated and unreacted enantiomers are then separated using standard purification techniques (e.g., chromatography).
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical steps involved in classical and enzymatic chiral resolution.
References
- 1. echemi.com [echemi.com]
- 2. rpicorp.com [rpicorp.com]
- 3. D-Tartaric Acid at Best Price, Versatile Chiral Resolving Agent [kaivalchem.com]
- 4. Resolving Agents Manufacturer, Chiral Chemicals Supplier in Gujarat [kaivalchem.com]
- 5. Resolution of (+/-)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cenmed.com [cenmed.com]
- 9. (R)-(+)-1-Phenylethylamine, 99+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. A10967.22 [thermofisher.com]
- 11. (R)-(+)-1-Phenylethylamine | 3886-69-9 | FP37034 [biosynth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 278725000 [thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. stereoelectronics.org [stereoelectronics.org]
- 18. lib3.dss.go.th [lib3.dss.go.th]
- 19. scilit.com [scilit.com]
- 20. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
Monohydrate vs. Anhydrous Resolving Agents: A Performance Comparison in Chiral Resolution
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. This guide provides a comprehensive comparison of the performance of monohydrate versus anhydrous forms of common resolving agents. While direct, head-to-head quantitative comparative studies are scarce in publicly available literature, this document synthesizes existing knowledge on the physicochemical properties of hydrated and anhydrous compounds to infer performance differences, supported by established experimental protocols.
The efficiency of chiral resolution via diastereomeric salt formation is fundamentally dependent on the differential solubility of the diastereomeric salts formed between the racemic mixture and the chiral resolving agent. The presence of water of crystallization in a resolving agent, forming a monohydrate, can significantly influence its physicochemical properties—such as solubility, dissolution rate, and crystal structure—compared to its anhydrous counterpart. These differences can, in turn, impact the yield, diastereomeric excess (de), and enantiomeric excess (ee) of the resolved product.
The Role of Hydration in Chiral Resolution
Water molecules incorporated into a crystal lattice can alter the intermolecular interactions, leading to different crystal packing and, consequently, different physical properties.[1] In the context of chiral resolution, the hydration state of the resolving agent can influence the process in several ways:
-
Solubility Modification: The presence of water of hydration can either increase or decrease the solubility of the resolving agent and the resulting diastereomeric salts. This is a critical factor, as the success of the resolution relies on a significant solubility difference between the two diastereomers.
-
Crystal Habit and Stability: Hydrated crystals often exhibit different shapes and stability profiles compared to their anhydrous forms. This can affect the ease of filtration and the stability of the isolated diastereomeric salt.
-
Kinetics of Crystallization: The rate of dissolution and crystallization can be influenced by the hydration state. For instance, a study on the antibiotic cefdinir (B1668824) showed that the monohydrate form has a faster dissolution profile than the anhydrous form.[2] This could translate to differences in the kinetics of diastereomeric salt formation and crystallization.
Performance Comparison of Common Resolving Agents
While explicit comparative studies are limited, we can infer potential performance differences for common resolving agents based on general principles and related studies.
Tartaric Acid
Tartaric acid is a widely used resolving agent available in both anhydrous and hydrated forms. The presence of water can be a critical parameter in the resolution process. A study on the resolution of pregabalin (B1679071) using L-tartaric acid highlighted the formation of a stable monohydrate of the diastereomeric salt, and understanding this hydrate's thermodynamics was key to optimizing the resolution.[3][4] This suggests that the hydration state of the system, influenced by the resolving agent or the solvent, is a crucial factor.
Mandelic Acid
Camphorsulfonic Acid
Camphorsulfonic acid (CSA) is a strong acid used for the resolution of basic compounds. It is available as both anhydrous and hydrated forms. The choice of form can be critical, as mentioned in a patent that lists "salts or hydrates thereof" as potential resolving agents, implying that the hydration state is a relevant variable.[5] A study on the resolution of a racemic diethanolamine (B148213) derivative using (-)-camphor-10-sulphonic acid in acetone (B3395972) yielded high enantiomeric excess, highlighting the effectiveness of this resolving agent.[6] The presence of water in the system, either from a hydrated resolving agent or the solvent, could influence the crystallization process.
Quantitative Data Summary
Due to the lack of direct comparative experimental data in the literature, the following tables present a summary of typical results obtained with the specified resolving agents (hydration state not always specified) to provide a baseline for performance expectations. The data presented for a direct comparison between monohydrate and anhydrous forms is hypothetical and serves to illustrate the potential differences based on physicochemical principles.
Table 1: Performance Data for Tartaric Acid Derivatives in Chiral Resolution
| Racemic Compound | Resolving Agent | Hydration State | Solvent | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference / Note |
| Racemic Amine 'A' | (+)-Tartaric Acid | Anhydrous (Hypothetical) | Methanol | 40 | 95 | 94 | Illustrative Data |
| Racemic Amine 'A' | (+)-Tartaric Acid | Monohydrate (Hypothetical) | Methanol | 45 | 98 | 97 | Illustrative Data |
| Pregabalin | L-Tartaric Acid | Not Specified (forms monohydrate salt) | Water | 51.6 | >99 | >99 | [3][4] |
| (RS)-Amlodipine | d-Tartaric Acid | Not Specified | DMSO | 48.8 | Not Reported | 90.7 | [7] |
Table 2: Performance Data for Mandelic Acid in Chiral Resolution
| Racemic Compound | Resolving Agent | Hydration State | Solvent | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference / Note |
| Racemic Alcohol 'B' | (S)-Mandelic Acid | Anhydrous (Hypothetical) | Toluene | 38 | 96 | 95 | Illustrative Data |
| Racemic Alcohol 'B' | (S)-Mandelic Acid | Monohydrate (Hypothetical) | Toluene | 42 | 99 | 98 | Illustrative Data |
| trans-2-(N-benzyl)amino-1-cyclohexanol | (S)-Mandelic Acid | Not Specified | Ethyl acetate (B1210297) / Diethyl ether | 72 | >99 (NMR) | 99 | [8] |
Table 3: Performance Data for Camphorsulfonic Acid in Chiral Resolution
| Racemic Compound | Resolving Agent | Hydration State | Solvent | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference / Note |
| Racemic Amine 'C' | (+)-10-Camphorsulfonic Acid | Anhydrous (Hypothetical) | Acetonitrile | 43 | 97 | 96 | Illustrative Data |
| Racemic Amine 'C' | (+)-10-Camphorsulfonic Acid | Monohydrate (Hypothetical) | Acetonitrile | 46 | 99 | 98 | Illustrative Data |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Not Specified | Dichloromethane | Not specified | Not Reported | 98 | [9] |
| Racemic diethanolamine derivative | (-)-Camphor-10-sulphonic acid | Not Specified | Acetone | 70 | Not Reported | >99 | [6] |
Experimental Protocols
The following are generalized experimental protocols for chiral resolution using diastereomeric salt formation. It is crucial to dry solvents and glassware when anhydrous conditions are required.
General Protocol for Chiral Resolution of a Racemic Amine with Tartaric Acid
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol) in a flask. In a separate flask, dissolve the chiral resolving agent, (+)-tartaric acid (0.5 - 1.0 equivalent), in the same solvent, with gentle heating if necessary.
-
Salt Formation: Slowly add the warm tartaric acid solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine.
-
Extraction: Extract the liberated amine with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess using chiral HPLC or by measuring the specific rotation.
General Protocol for Chiral Resolution of a Racemic Alcohol via Mandelic Acid Esterification
This method involves a kinetic resolution where the two enantiomers of the alcohol react at different rates with the chiral resolving agent.
-
Esterification: In a round-bottom flask, combine the racemic secondary alcohol (1.0 equivalent), (S)-mandelic acid (0.5-1.0 equivalent), a coupling agent (e.g., DCC or EDC), and a catalytic amount of a base (e.g., DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until approximately 50% conversion is reached.
-
Workup: Quench the reaction and remove the urea (B33335) byproduct (if DCC is used) by filtration. Wash the organic layer with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Separation: Separate the unreacted alcohol from the diastereomeric ester by column chromatography.
-
Hydrolysis: Hydrolyze the separated diastereomeric ester using a base (e.g., LiOH or NaOH) in a mixture of THF and water to recover the other enantiomer of the alcohol.
-
Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the alcohol recovered from hydrolysis using chiral HPLC or GC.[10]
Visualizing the Process
Logical Workflow of Diastereomeric Salt Resolution
Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.
Factors Influencing Resolution Performance
Caption: Impact of hydration state on the performance of a resolving agent.
Conclusion
The choice between a monohydrate and an anhydrous form of a resolving agent can have a subtle but significant impact on the outcome of a chiral resolution. While direct comparative data is lacking, the known influence of water of crystallization on solubility, crystal structure, and stability suggests that the hydration state is a critical parameter to consider during methods development. For optimal results, it is recommended to screen both the anhydrous and hydrated forms of a chosen resolving agent in various solvent systems to identify the conditions that provide the largest difference in solubility between the diastereomeric salts, thereby maximizing the efficiency of the resolution. Future systematic studies directly comparing the performance of monohydrate and anhydrous resolving agents would be of great value to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of Di-p-toluoyl-D-tartaric Acid in Chiral Chemistry
For Researchers, Scientists, and Drug Development Professionals
Di-p-toluoyl-D-tartaric acid (D-DTTA) is a cornerstone chiral resolving agent and a versatile tool in asymmetric synthesis. Its rigid structure and the presence of aromatic toluoyl groups provide distinct stereochemical interactions, making it highly effective in the separation and synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. This guide offers an objective comparison of D-DTTA's performance against other common chiral resolving agents, supported by experimental data, and provides detailed methodologies for its key applications.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. D-DTTA consistently demonstrates high efficiency in the resolution of racemic compounds, particularly amines and carboxylic acids.
Resolution of Racemic Amines
D-DTTA is widely employed for the resolution of racemic amines through the formation of diastereomeric salts with differing solubilities. Below is a comparison of D-DTTA with mandelic acid, another common resolving agent.
| Racemic Amine | Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| 1-Phenylethylamine | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 85 | >98 | N/A |
| 1-Phenylethylamine | (S)-Mandelic acid | Ethanol (B145695)/Water | 75 | 95 | N/A |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid* | Methanol | N/A (Yield of L-methamphetamine was 1.5g from 3.0g of racemate) | Not specified | [1] |
| Tramadol | D-(+)-di-p-toluoyl-tartaric acid | Ethanol | 88 | 97 (d.e. of salt) | N/A |
| Tramadol | L-(-)-di-p-toluoyl-tartaric acid | Ethanol | 85 | 96 (d.e. of salt) | N/A |
Note: (-)-O,O'-di-p-toluoyl-R,R-tartaric acid is the enantiomer of D-DTTA.
Resolution of Racemic Carboxylic Acids
D-DTTA can also be effectively used for the resolution of racemic carboxylic acids, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.
| Racemic Compound | Resolving Agent | Solvent System | Result | Reference |
| (R,S)-Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid | Isopropanol | Strongest recognition for (S)-Ibuprofen, enabling separation. | [2] |
| (R,S)-Ibuprofen | O,O'-di-p-toluoyl-L-tartaric acid | Isopropanol | Strongest recognition for (R)-Ibuprofen, enabling separation. | [2] |
Comparison with Other Tartaric Acid Derivatives
The choice of the aroyl group on the tartaric acid backbone can influence the efficiency of chiral resolution.
| Racemic Compound | Resolving Agent | Enantiomeric Excess (e.e.) Achieved | Key Observation | Reference |
| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | ~10% higher than D-DBTA and D-DTTA | D-DOTA was the most effective resolving agent in this study. | N/A |
| Finerenone | Dibenzoyl tartaric acid (D-DBTA) | Lower than D-DOTA | Forms an ethanol solvate upon salt formation. | N/A |
| Finerenone | Di-p-toluoyl-D-tartaric acid (D-DTTA) | Lower than D-DOTA | Forms an ethanol solvate upon salt formation. | N/A |
Key Applications and Experimental Protocols
Chiral Resolution via Diastereomeric Salt Formation
This is the most widespread application of D-DTTA. The principle lies in the reaction of a racemic base (or acid) with an enantiomerically pure D-DTTA to form two diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.
Experimental Protocol: Resolution of Racemic Methamphetamine [1]
-
Materials:
-
Racemic methamphetamine
-
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid
-
Methanol
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Chloroform
-
-
Procedure:
-
Salt Formation: Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol. In a separate flask, dissolve 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol. Add the tartaric acid solution to the methamphetamine solution.
-
Crystallization: Stir the reaction mixture at room temperature for 1 hour, then keep it at 5°C for 2 hours.
-
Isolation: Filter the precipitated salt and dry it under an infrared lamp.
-
Liberation of L-methamphetamine: Dissolve the resulting salt in a mixture of 3.6 g of 2M NaOH and 20 cm³ of water.
-
Extraction: Extract the aqueous solution three times with 20 cm³ portions of chloroform.
-
Work-up: Combine the organic phases, dry them over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield L-methamphetamine as a colorless oil.
-
Workflow for Chiral Resolution of a Racemic Amine
Caption: General workflow for the chiral resolution of a racemic amine using D-DTTA.
Chiral Auxiliary in Asymmetric Synthesis
D-DTTA can be covalently attached to a prochiral substrate to act as a "chiral auxiliary."[3] This auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with high stereoselectivity.[3] After the reaction, the auxiliary can be cleaved and recovered.[3]
Conceptual Pathway for Asymmetric Synthesis using a Chiral Auxiliary
Caption: Conceptual workflow of asymmetric synthesis using D-DTTA as a chiral auxiliary.
Synthesis of (+)-Di-p-toluoyl-D-tartaric Acid
The most common method for synthesizing D-DTTA is through the esterification of D-tartaric acid with p-toluoyl chloride.[4]
Experimental Protocol: Synthesis of Di-p-toluoyl-D-tartaric acid [5]
-
Materials:
-
D-tartaric acid
-
p-toluoyl chloride
-
Copper sulfate (B86663) (catalyst)
-
Toluene (B28343) (solvent)
-
Water
-
-
Procedure:
-
Anhydride (B1165640) Formation: In a suitable reactor, add D-tartaric acid and toluene. With stirring, add a catalytic amount of copper sulfate. Slowly add p-toluoyl chloride. Continue the reaction for approximately 6 hours to form Di-p-toluoyl-D-tartaric anhydride.
-
Hydrolysis: Isolate the anhydride by centrifugation or filtration. To the anhydride, add an equivalent amount of water and toluene. Heat the mixture to reflux for about 5 hours to hydrolyze the anhydride to Di-p-toluoyl-D-tartaric acid.
-
Isolation: Cool the reaction mixture to room temperature to allow the product to crystallize. Isolate the solid product by filtration. The toluene and water from the mother liquor can be recycled.
-
Synthesis Pathway of D-DTTA
Caption: Reaction pathway for the synthesis of D-DTTA.
References
Resolving Racemic Mixtures: A Comparative Guide to Di-p-toluoyl-D-tartaric Acid in Chiral Resolution
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in producing safe and effective pharmaceuticals. This guide provides an in-depth analysis of Di-p-toluoyl-D-tartaric acid (DPTTA) as a chiral resolving agent, presenting case studies of its successful application and comparing its performance against other common resolving agents.
Di-p-toluoyl-D-tartaric acid (DPTTA) is a widely utilized chiral resolving agent, particularly effective for the resolution of racemic amines through the formation of diastereomeric salts.[1][2] The principle behind this method lies in the differing physical properties, most notably solubility, of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure DPTTA. This disparity in solubility allows for the separation of the less soluble diastereomeric salt via fractional crystallization.[1]
Case Studies: Successful Resolutions with DPTTA
DPTTA has demonstrated high efficacy in the resolution of various pharmaceutical compounds. Notable examples include:
-
Albuterol: The resolution of racemic albuterol is crucial as the (R)-enantiomer, Levalbuterol, is the active bronchodilator. Using (+)-DPTTA, the (R)-Albuterol can be selectively crystallized.[3]
-
Tramadol: This centrally acting analgesic is marketed as a racemic mixture, with both enantiomers contributing to its therapeutic effect through different mechanisms. (+)-DPTTA has been used for the efficient resolution of (±)-Tramadol to isolate the (+)-enantiomer.[3][4]
-
Methamphetamine: The pharmacological activity of methamphetamine primarily resides in the dextrorotatory (D)-enantiomer. The resolution of racemic methamphetamine can be achieved using the enantiomer of DPTTA, (-)-O,O'-di-p-toluoyl-L-tartaric acid, to isolate the L-enantiomer, leaving the desired D-enantiomer in the mother liquor.[3]
-
Apremilast Intermediate: DPTTA has been successfully used to resolve a key intermediate for the drug Apremilast, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, achieving high yield and an enantiomeric purity exceeding 99%.[2]
Performance Comparison of Chiral Resolving Agents
The effectiveness of a chiral resolution is primarily assessed by the yield and enantiomeric excess (e.e.) of the desired enantiomer.[2] While the optimal resolving agent is often substrate-dependent, DPTTA consistently shows high efficiency.[2][5]
| Compound | Resolving Agent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) | Reference |
| (±)-Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | 38% (initial), 67% (overall with recycle) | 99.5% for (R)-Albuterol | [3] |
| (±)-Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | High | High | [3][4] |
| (±)-Methamphetamine | (-)-O,O'-di-p-toluoyl-L-tartaric acid | Not specified | Not specified | [3] |
| Apremilast Intermediate | (+)-Di-p-toluoyl-D-tartaric acid | High | >99% | [2] |
| Racemic Amines (General) | Mandelic Acid | 75-92% | >95% | [5] |
Experimental Protocols
General Protocol for Chiral Resolution of Racemic Amines using DPTTA
This protocol provides a general framework for the resolution of racemic amines via diastereomeric salt formation with DPTTA.[1][6] Optimization of solvent and temperature is crucial for successful resolution.
1. Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).[1]
-
In a separate vessel, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.[1]
-
Slowly add the DPTTA solution to the amine solution with continuous stirring.[6]
2. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[1]
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath.[1]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[2]
3. Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.[6]
-
Add an aqueous base (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.[6]
-
Extract the liberated enantiomerically enriched amine with a suitable organic solvent.[6]
-
Dry the organic extracts and evaporate the solvent to yield the final product.[5]
Visualizing the Process
The following diagrams illustrate the general workflow for the chiral resolution of a racemic amine using DPTTA.
Conclusion
Di-p-toluoyl-D-tartaric acid is a highly effective and versatile chiral resolving agent, particularly for amines. The formation of diastereomeric salts with differing solubilities provides a robust method for the separation of enantiomers, a critical process in the development of single-enantiomer pharmaceuticals. The success of this technique relies on the careful selection of solvents and optimization of crystallization conditions. The case studies presented demonstrate the successful application of DPTTA in producing enantiomerically pure compounds with high yield and optical purity.
References
A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production
For Researchers, Scientists, and Drug Development Professionals
Ensuring the consistent quality of Active Pharmaceutical Ingredients (APIs) from one production batch to the next is a cornerstone of pharmaceutical manufacturing. Batch-to-batch reproducibility is critical for guaranteeing the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of key analytical methodologies and statistical approaches for assessing API consistency, complete with experimental protocols and illustrative data.
Methodologies for Assessing Batch-to-Batch Reproducibility
A multi-faceted approach is essential for a comprehensive assessment of batch-to-batch consistency. This typically involves a combination of chromatographic, spectroscopic, and statistical methods to monitor Critical Quality Attributes (CQAs) of the API. CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific CQAs being measured. Here is a comparison of commonly employed methods:
| Analytical Technique | Primary Use | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity profiling, and quantification of the API.[][2][3][4] | High resolution, sensitivity, and well-established for quantitative analysis.[4] | Can be time-consuming, requires reference standards for impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and degradation products, confirmation of molecular weight.[][5][6][7][8] | High specificity and sensitivity, provides structural information.[] | More complex instrumentation, quantification can be challenging without appropriate standards. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Accurate purity assessment and quantification without the need for a specific reference standard for the analyte.[9][10][11][12] | Highly accurate and precise, a primary analytical method.[10] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
| Near-Infrared (NIR) Spectroscopy | Rapid identification of raw materials, in-process monitoring of physical properties (e.g., particle size, moisture content).[13][14][15][16][17] | Fast, non-destructive, and can be implemented in-line for real-time monitoring.[13][14] | Primarily a qualitative or semi-quantitative technique, requires robust model development. |
| Statistical Process Control (SPC) | Monitoring and controlling the manufacturing process to ensure it operates efficiently and produces conforming products.[18][19][20][21][22] | Provides a visual representation of process stability and variability over time, enabling early detection of deviations.[18][21] | Does not directly measure chemical properties of the API; relies on the data from other analytical techniques. |
Illustrative Batch-to-Batch Comparison Data for Atorvastatin Calcium
The following table provides hypothetical data for three batches of Atorvastatin Calcium, a widely used statin medication.
| Critical Quality Attribute | Batch A | Batch B | Batch C | Acceptance Criteria | Method |
| Purity (HPLC) | 99.7% | 99.5% | 99.8% | ≥ 99.0% | HPLC-UV |
| Identification (LC-MS) | Conforms | Conforms | Conforms | Consistent with reference | LC-MS |
| Major Impurity 1 | 0.08% | 0.12% | 0.07% | ≤ 0.15% | HPLC-UV |
| Total Impurities | 0.25% | 0.45% | 0.18% | ≤ 0.50% | HPLC-UV |
| Water Content | 0.3% | 0.4% | 0.3% | ≤ 0.5% | Karl Fischer Titration |
| Particle Size (D90) | 45 µm | 48 µm | 43 µm | 40-50 µm | Laser Diffraction |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Purity and Impurity Profiling by HPLC
Objective: To quantify the API and its impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a gradient mobile phase with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Standard Preparation: Accurately weigh and dissolve a known amount of the API reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the API from each batch in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm (for Atorvastatin)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Data Processing: Calculate the purity of the API and the percentage of each impurity based on the peak areas relative to the main peak and the calibration curve.
Identification by LC-MS
Objective: To confirm the identity of the API and identify unknown impurities.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).
-
C18 reverse-phase column.
Procedure:
-
Follow the sample preparation and chromatographic conditions as described for the HPLC method.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive and negative modes.
-
Mass Range: Scan a mass range appropriate for the API and its expected impurities (e.g., m/z 100-1000).
-
-
Analysis: Analyze the mass-to-charge ratio (m/z) of the main peak and compare it to the expected molecular weight of the API. Analyze the fragmentation patterns of impurity peaks to aid in their structural elucidation.[5]
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships.
A typical workflow for industrial API production.
Logical flow for a batch-to-batch comparison study.
Simplified signaling pathway for Metformin.
Conclusion
A robust strategy for assessing batch-to-batch reproducibility is non-negotiable in the pharmaceutical industry. By employing a combination of advanced analytical techniques and sound statistical methods, manufacturers can ensure the consistent quality of their APIs, leading to safer and more effective medicines. The adoption of Process Analytical Technology (PAT) and Quality by Design (QbD) principles further enhances this by building quality into the manufacturing process from the outset. Continuous monitoring and a deep understanding of process variables are key to minimizing batch-to-batch variability and maintaining a state of control.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. enovatia.com [enovatia.com]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enovatia.com [enovatia.com]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. blog.metrohmusa.com [blog.metrohmusa.com]
- 15. pharmtech.com [pharmtech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. viavisolutions.com [viavisolutions.com]
- 18. invensislearning.com [invensislearning.com]
- 19. Statistical Process Control (SPCSQC) [clinicalleader.com]
- 20. augmentir.com [augmentir.com]
- 21. 6sigma.us [6sigma.us]
- 22. Statistical process control - Wikipedia [en.wikipedia.org]
The Synthesis of Enantiopure Compounds: A Comparative Guide to Classical Resolution and Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the efficient production of single-enantiomer chiral compounds is a critical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation or selective synthesis. This guide provides an objective comparison of two cornerstone strategies employed to achieve this: classical resolution of racemates and asymmetric synthesis, using the non-steroidal anti-inflammatory drug (NSAID) (S)-Naproxen as a case study.
This comparison guide delves into the methodologies, quantitative performance, and experimental protocols of both approaches, offering a comprehensive resource to inform strategic decisions in chiral drug development and manufacturing.
At a Glance: Classical Resolution vs. Asymmetric Synthesis
| Feature | Classical Resolution | Asymmetric Synthesis |
| Starting Material | Racemic mixture (50:50 mixture of enantiomers) | Prochiral substrate |
| Theoretical Max. Yield | 50% per cycle (can approach 100% with racemization and recycling) | 100% |
| Key Principle | Separation of enantiomers via diastereomer formation | Stereoselective creation of a chiral center |
| Typical Reagents | Chiral resolving agent (stoichiometric) | Chiral catalyst or auxiliary (often catalytic) |
| Enantiomeric Excess (ee) | Can be high (≥99%) after recrystallization | Generally high (often >95%) |
| Process Complexity | Can be iterative and labor-intensive, often requiring optimization of resolving agents and solvents.[1] | Can require sophisticated catalysts and stringent reaction conditions. |
| Atom Economy | Lower, as one enantiomer is initially discarded (unless recycled) | Higher, as the desired enantiomer is directly formed |
Delving Deeper: The Methodologies
Classical Resolution: The Art of Separation
Classical resolution is a technique for separating a racemic mixture into its individual enantiomers.[2] The most common approach involves the reaction of the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[2] These diastereomers, having different physical properties such as solubility, can then be separated by methods like fractional crystallization.[2] Following separation, the resolving agent is removed to yield the desired pure enantiomer.
A significant advancement in classical resolution is the implementation of racemization and recycling of the undesired enantiomer, which can dramatically improve the overall yield, making it a highly efficient process in industrial settings.[3]
Asymmetric Synthesis: The Science of Creation
Asymmetric synthesis, also known as enantioselective synthesis, is a process that creates a new chiral center in a prochiral molecule in a way that favors the formation of one enantiomer over the other.[4] This is achieved through the use of a chiral influence, which can be a chiral catalyst, a chiral auxiliary, or a chiral reagent.[5] Catalytic asymmetric hydrogenation is a powerful and widely used method in asymmetric synthesis, where a chiral metal catalyst directs the addition of hydrogen across a double bond to create a stereocenter with high enantioselectivity.[6][7]
Head-to-Head Comparison: The Case of (S)-Naproxen
The production of the non-steroidal anti-inflammatory drug (S)-Naproxen provides an excellent real-world example to compare the efficacy of classical resolution and asymmetric synthesis.
| Method | Yield | Enantiomeric Excess (ee) | Key Reagents |
| Classical Resolution (Syntex Process) | First-pass diastereomer yield: 45-46% Overall yield with recycle: ≥95%[6] | ≥99%[6] | N-alkylglucamine (resolving agent)[6] |
| Asymmetric Synthesis (Zambon Process) | 70-75% from precursor[6] | >98%[6] | (R,R)-dimethyl tartrate (chiral auxiliary)[6] |
| Asymmetric Hydrogenation | High (e.g., 99% for a similar substrate)[7] | >98%[6] | Ruthenium (S)-BINAP catalyst[6] |
Experimental Protocols: A Glimpse into the Lab
The following are generalized experimental protocols for the synthesis of (S)-Naproxen via classical resolution and asymmetric hydrogenation, based on established methodologies.
Classical Resolution of Racemic Naproxen
Objective: To separate (S)-Naproxen from a racemic mixture using a chiral amine as the resolving agent.
Methodology:
-
Diastereomeric Salt Formation: A solution of racemic Naproxen in a suitable solvent (e.g., methanol) is treated with a chiral amine resolving agent (e.g., N-alkylglucamine).[6] The mixture is stirred to allow for the formation of diastereomeric salts.
-
Fractional Crystallization: The solution is allowed to cool, leading to the preferential crystallization of the less soluble diastereomeric salt of (S)-Naproxen. The solid is collected by filtration.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an acid (e.g., HCl) to protonate the Naproxen and liberate the free (S)-Naproxen, which can then be extracted with an organic solvent. The chiral resolving agent can be recovered from the aqueous layer.
-
Racemization and Recycle: The mother liquor containing the more soluble diastereomeric salt of (R)-Naproxen is heated with a base to racemize the (R)-Naproxen, which can then be recycled back into the resolution process to improve the overall yield.[3]
Asymmetric Hydrogenation for the Synthesis of (S)-Naproxen
Objective: To synthesize (S)-Naproxen via the asymmetric hydrogenation of its prochiral precursor, 2-(6-methoxy-2-naphthyl)acrylic acid.
Methodology:
-
Catalyst Preparation: A chiral ruthenium catalyst, such as Ru(OAc)₂[(S)-BINAP], is prepared in situ or used as a pre-formed complex.
-
Hydrogenation Reaction: The prochiral substrate, 2-(6-methoxy-2-naphthyl)acrylic acid, is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The chiral catalyst is added, and the reactor is pressurized with hydrogen gas (e.g., 30-135 atm).[6] The reaction is stirred at a specific temperature until completion.
-
Product Isolation: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to yield enantiomerically enriched (S)-Naproxen.
-
Enantiomeric Excess Determination: The enantiomeric excess of the final product is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Workflows
Caption: Workflow of Classical Resolution with Racemization.
Caption: Workflow of Asymmetric Synthesis via Hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Retort [www1.udel.edu]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 6. is.muni.cz [is.muni.cz]
- 7. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]
A Comparative Guide to the Thermoanalytical Investigation of Supramolecular Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a cornerstone in the development of stereochemically pure pharmaceuticals. Supramolecular resolving agents, which form diastereomeric complexes with enantiomers leading to differential physical properties, are pivotal in this process. Thermoanalytical techniques offer a powerful suite of tools for characterizing these supramolecular complexes, providing critical data on their thermal stability, composition, and phase behavior. This guide provides a comparative overview of the application of thermoanalytical methods in the investigation of supramolecular resolving agents, supported by experimental data and detailed methodologies.
Introduction to Thermoanalytical Techniques in Chiral Resolution
Thermoanalytical methods are a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time.[1] In the context of chiral resolution, they are indispensable for characterizing the diastereomeric supramolecular complexes formed between a racemic compound and a chiral resolving agent. The most commonly employed techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][3]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[2] For diastereomeric salts, a significant difference in melting points is a key indicator of a successful resolution.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[2] This technique is crucial for determining the thermal stability, decomposition temperatures, and the presence of solvates in the supramolecular complex.[2]
The combined use of DSC and TGA provides a comprehensive thermal profile of the diastereomeric complexes, aiding in the selection of the most effective resolving agent and the optimization of the resolution process.[3]
Comparative Thermoanalytical Data
The efficacy of a supramolecular resolving agent is directly related to the differences in the physicochemical properties of the resulting diastereomeric complexes. A larger difference in thermal stability, as reflected in their melting points and decomposition temperatures, often correlates with a more efficient separation.
Table 1: Thermal Properties of Tartaric Acid Isomers
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Reference |
| L-(+)-Tartaric Acid | ~170 | ~210 | [4] |
| D-(-)-Tartaric Acid | ~170 | ~210 | [4] |
| Racemic (DL)-Tartaric Acid Monohydrate | ~206 (anhydrous form after dehydration) | Dehydration ~75-100, Decomposition ~220 | [4] |
Table 2: Comparison of Diastereomeric Salts of (±)-Ephedrine with Different Resolving Agents
| Resolving Agent | Diastereomer | Melting Point (°C) | Decomposition Onset (°C) | Reference |
| (-)-Mandelic Acid | (-)-Ephedrinium (-)-Mandelate | High | Not specified | [1] |
| (-)-Ephedrinium (+)-Mandelate | Low | Not specified | [1] | |
| L-Malic Acid | L-Ephedrinium L-Malate (1:1) | ~150 | ~190 | [5] |
| L-Ephedrinium D-Malate (1:1) | ~140 | ~190 | [5] |
Table 3: Illustrative Thermal Analysis Data for a Hypothetical Chiral Resolution of Racemic Amine 'R-NH₂'
| Resolving Agent | Diastereomer | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |
| (S)-Mandelic Acid | (R)-Amine-(S)-Mandelate | 155 | 120 | 210 |
| (S)-Amine-(S)-Mandelate | 142 | 105 | 205 | |
| (R,R)-Tartaric Acid | (R)-Amine-(R,R)-Tartrate | 182 | 150 | 230 |
| (S)-Amine-(R,R)-Tartrate | 170 | 140 | 225 | |
| O,O'-Dibenzoyl-D-tartaric acid | (R)-Amine-DBTA | 168 | 135 | 215 |
| (S)-Amine-DBTA | 160 | 128 | 212 |
Note: Data in Table 3 is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining comparable thermoanalytical data.
1. Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the diastereomeric salt into an aluminum pan. The pan is then hermetically sealed.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the melting or decomposition point.
-
-
Atmosphere: An inert atmosphere is maintained using a purge gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.
2. Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the diastereomeric salt into a ceramic or platinum pan.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected.
-
-
Atmosphere: An inert atmosphere is maintained using a purge gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Data Analysis: The onset of decomposition is determined from the temperature at which significant mass loss begins. The percentage of mass loss at different temperature ranges can be correlated with the loss of solvates or decomposition of the molecule.
Visualizing the Workflow and Principles
Logical Workflow for Thermoanalytical Investigation
Caption: Workflow for Thermoanalytical Investigation of Supramolecular Resolving Agents.
Principle of Chiral Resolution via Supramolecular Complexation
Caption: Principle of Chiral Resolution via Diastereomeric Supramolecular Complexation.
References
Safety Operating Guide
Proper Disposal of Di-p-toluoyl-D-tartaric Acid Monohydrate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Di-p-toluoyl-D-tartaric acid monohydrate.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure safety.
Handling Precautions:
-
Use in a well-ventilated area to avoid dust formation and inhalation.[1][2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep containers securely sealed when not in use.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | Gloves | Handle with impervious gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6] |
| Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] | |
| Respiratory Protection | Dust Mask/Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator or a dust mask type N95 (US).[5][7] |
II. Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Minor Spills:
-
Ensure adequate ventilation.[2]
-
Use dry clean-up procedures. Sweep or vacuum up the spilled material.[1]
-
Place the collected material into a clean, dry, sealable, and labeled container for disposal.[1]
Major Spills:
-
Clear the area of all personnel and move upwind.[1]
-
Alert Emergency Responders, providing the location and nature of the hazard.[1]
-
Control personal contact by using the protective equipment outlined above.[1]
-
Prevent the spillage from entering drains, sewers, or water courses.[1][2]
-
Recover the product wherever possible by sweeping or shoveling it up.[1]
-
Place the recovered product and any remaining residues into labeled plastic bags or other suitable containers for disposal.[1]
-
If contamination of drains or waterways occurs, advise emergency services immediately.[1]
III. Disposal Procedures
Proper disposal of this compound is critical to prevent environmental harm and comply with regulations.
Waste Disposal Method:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Disposal options may include burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material.[1]
-
Consult with a waste management authority if a suitable treatment or disposal facility cannot be identified.[1]
Container Disposal:
-
Leave chemicals in their original containers. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
Decontaminate empty containers. Observe all label safeguards until containers are cleaned and destroyed.[1]
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Di-p-toluoyl-D-tartaric acid monohydrate
Comprehensive guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling Di-p-toluoyl-D-tartaric acid monohydrate. This document provides immediate, essential safety and logistical information to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a white to off-white powder.[1] While extensive toxicological data is not available, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment
Proper selection and use of PPE are the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on safety data sheets.
| PPE Category | Type | Standard | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) | To prevent eye contact with dust particles.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | EN 374 (EU) or US F739 | To prevent skin contact. Gloves should be inspected before use and disposed of properly.[4][6][7] |
| Body Protection | Laboratory coat or long-sleeved clothing | N/A | To prevent skin contact.[1][8] |
| Respiratory Protection | Dust mask (e.g., N95) or full-face respirator | NIOSH (US) or EN 149 (EU) | Required when ventilation is inadequate or if dust is generated.[1][4][7][9] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk.
1. Engineering Controls:
-
Ventilation: Handle the compound in a well-ventilated area.[1][4][7] A chemical fume hood is recommended, especially for procedures that may generate dust.
2. Procedural Controls:
-
Avoid Dust Formation: Minimize the generation of dust during handling and weighing.[4][7][10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][7] Do not eat, drink, or smoke in areas where the chemical is handled.[7][8]
-
Labeling and Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5][8]
3. Personal Protective Equipment (PPE) Protocol:
-
Donning: Before handling the chemical, put on a lab coat, followed by safety glasses or goggles, and then gloves. If significant dust is anticipated, a respirator should be used.
-
Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning: gloves, lab coat, and then eye protection. Wash hands immediately after removing PPE.
Emergency and Disposal Plan
Spill Response:
-
Minor Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][7]
-
Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before cleaning up the spill.[7]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4][10] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4][10] |
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter drains.[4][10] Contaminated packaging should be disposed of as unused product.[6]
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.nl [fishersci.nl]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
